molecular formula C6H10N4 B011966 5-(Aminomethyl)-2-methylpyrimidin-4-amine CAS No. 101080-48-2

5-(Aminomethyl)-2-methylpyrimidin-4-amine

Cat. No.: B011966
CAS No.: 101080-48-2
M. Wt: 138.17 g/mol
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-2-methylpyrimidin-4-amine , also widely known as Grewe diamine , is a high-purity aminopyrimidine derivative supplied as a solid for research applications. This compound serves as a critical synthetic intermediate and biochemical precursor in numerous investigative pathways. Key Research Applications: Primary Application: Vitamin B1 Biosynthesis This compound is a well-established key intermediate in both the chemical and biological synthesis of Thiamin (Vitamin B1) [ ]. It plays an essential role in the thiamin salvage pathway in various organisms [ ]. Enzymatic Substrate Researchers have identified this compound as a native substrate for the enzyme thiaminase II (TenA), which hydrolyzes its aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamin biosynthesis [ ]. Versatile Chemical Building Block The molecule features reactive primary amino groups that readily participate in nucleophilic substitution and condensation reactions, making it a versatile scaffold for synthesizing diverse compound libraries for pharmaceutical and chemical research [ ]. Handling and Safety: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It may cause skin and serious eye irritation. Researchers should consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE) including gloves and eye protection [ ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-2-methylpyrimidin-4-amine
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InChI

InChI=1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OZOHTVFCSKFMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40241713
Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Molecular Weight

138.17 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

95-02-3
Record name 4-Amino-2-methyl-5-pyrimidinemethanamine
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Record name 2-Methyl-4-amino-5-aminomethylpyrimidine
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Record name 4-amino-5-aminomethyl-2-methylpyrimidine
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Record name 4-amino-2-methylpyrimidine-5-methylamine
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Record name 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known by the trivial name Grewe diamine, is a pivotal aminopyrimidine derivative with significant applications in biochemical and pharmaceutical research.[1][2] Its structural arrangement, featuring a pyrimidine core with amino, aminomethyl, and methyl functional groups, makes it a versatile building block for organic synthesis.[2] This compound is most notably recognized as a key intermediate in the biosynthesis and salvage pathways of Thiamine (Vitamin B1), an essential nutrient for all living organisms.[1] Its role as a native substrate for the enzyme thiaminase II highlights its biological importance, serving as a direct precursor to the pyrimidine moiety of Vitamin B1.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies, and its role in relevant biochemical pathways, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, informing its handling, formulation, and application in research and development.

PropertyValueSource(s)
IUPAC Name This compound[1][2]
Synonyms Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine[1][2][4][5]
CAS Number 95-02-3[4][6][7]
Molecular Formula C₆H₁₀N₄[2][6][7]
Molecular Weight 138.17 g/mol [1][2][7]
Appearance Off-White to Pale Beige Solid[3][5]
Melting Point 270-272 °C[3][4][6]
Boiling Point 301.6 °C at 760 mmHg[4][6]
Density 1.207 g/cm³[6]
Flash Point 161.5 °C[4][6]
pKa (Predicted) 7.70 ± 0.29[3][6]
LogP -0.3 (XLogP3)[6]
Solubility Slightly soluble in DMSO, Methanol (heated), Water, Acetonitrile, and Aqueous Base.[3][5][6]

Experimental Protocols & Methodologies

Detailed experimental protocols for the determination of the specific physicochemical properties listed above are not extensively published. However, this section outlines standard methodologies that are typically employed for such characterizations, alongside documented synthesis procedures.

Synthesis Protocols

  • Catalytic Hydrogenation: A common laboratory-scale synthesis involves the reduction of a nitrile precursor. In a representative procedure, 4-Amino-5-cyano-2-methylpyrimidine is subjected to hydrogenation under 4 MPa of hydrogen pressure at 100 °C in a saturated methanol solution of ammonia, using modified Raney nickel as the catalyst.[3] This process yields the final product as a white solid with high purity (98%).[3]

  • Continuous Flow Synthesis: For scalable production, a fully continuous flow synthesis has been developed starting from 2-cyanoacetamide.[8] This process involves three sequential chemical transformations performed in a series of six continuous flow devices, achieving an overall yield of 84% with a total residence time of 74 minutes.[8]

Physicochemical Property Determination (General Methodologies)

  • Melting Point: The melting point range is typically determined using Differential Scanning Calorimetry (DSC) or a capillary melting point apparatus. In DSC, a sample is heated at a constant rate, and the heat flow is measured relative to a reference, with the melting point identified as the peak of the endothermic transition.

  • pKa Determination: The acid dissociation constant (pKa) is commonly measured via potentiometric titration. A solution of the compound is titrated with a standardized acid or base, and the pH is monitored continuously. The pKa value is then derived from the titration curve, often corresponding to the pH at the half-equivalence point.

  • LogP (Octanol-Water Partition Coefficient): The Shake-Flask method is the traditional approach for LogP determination. The compound is dissolved in a mixture of n-octanol and water, which is then agitated until equilibrium is reached. The concentration of the compound in each phase is measured (e.g., by UV-Vis spectroscopy or HPLC), and the LogP is calculated as the logarithm of the ratio of the concentrations.

  • Solubility: Equilibrium solubility is determined by adding an excess amount of the solid compound to a specific solvent (e.g., water, DMSO). The resulting suspension is agitated at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified using a suitable analytical technique like HPLC or LC-MS.

Biochemical Pathway and Logical Workflow

This compound is a critical substrate in the thiamin (Vitamin B1) salvage pathway. The following diagram illustrates its enzymatic conversion, a key step for recycling the pyrimidine component of thiamine.

thiamine_salvage_pathway sub This compound enzyme Thiaminase II (TenA) (Hydrolysis) sub->enzyme prod 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) enzyme->prod final_prod Thiamine (Vitamin B1) prod->final_prod Further enzymatic steps

Caption: Enzymatic conversion in the Thiamine salvage pathway.

The diagram above shows the hydrolysis of this compound by the enzyme Thiaminase II (TenA).[1] This reaction yields 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for the de novo synthesis or recycling of Thiamine.[1] This pathway is essential for organisms that need to salvage and reuse thiamine components.

References

Grewe Diamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Grewe Diamine

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a pivotal intermediate in the industrial synthesis of Vitamin B1 (thiamine).[1] Its pyrimidine core is a fundamental building block in various bioactive molecules.[2][3] Beyond its established role in vitamin synthesis, Grewe diamine is gaining increasing attention as a versatile scaffold in drug discovery and a precursor in the development of novel agrochemicals and materials.[4] This guide provides an in-depth exploration of the physicochemical properties, a detailed scalable synthesis protocol with mechanistic insights, and the expanding applications of this important diamine.

Physicochemical Properties of Grewe Diamine

A thorough understanding of the physicochemical properties of Grewe diamine is essential for its handling, reaction optimization, and formulation. The data presented below has been compiled and verified from multiple reputable sources.

PropertyValueSource(s)
Chemical Name 4-amino-5-aminomethyl-2-methylpyrimidine[5]
Synonyms Grewe Diamine, 2-Methyl-4-amino-5-(aminomethyl)pyrimidine[4][5]
CAS Number 95-02-3[4]
Molecular Formula C₆H₁₀N₄[4]
Molecular Weight 138.17 g/mol [4]
Melting Point 126 - 130 °C[4]
Boiling Point 121 - 125 °C[6][7]
Appearance White to yellow to orange crystalline powder[4]
Solubility Slightly soluble in acetonitrile, aqueous base, and methanol (with heating)[8]
Storage Conditions 2 - 8 °C, Refrigerator[4][5]

Scalable Synthesis of Grewe Diamine: A Step-by-Step Protocol with Mechanistic Insights

The following protocol is based on a scalable synthesis method published in Organic Process Research & Development, which offers a high-yield and industrially viable route to Grewe diamine.[9][10] This three-step process begins with the formation of an enamine from 2-cyanoacetamide, followed by cyclization to form the pyrimidine ring, and finally, reduction of the nitrile group to yield the target diamine.

Step 1: Synthesis of 2-((Dimethylamino)methylene)-2-cyanoacetamide (Enamine Formation)

This initial step involves the activation of 2-cyanoacetamide with a Vilsmeier reagent, which is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Experimental Protocol:

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, cool a solution of 2-cyanoacetamide in an appropriate solvent (e.g., dichloromethane) to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature (below 10 °C) to pre-form the Vilsmeier reagent.

  • Add the prepared Vilsmeier reagent dropwise to the cooled solution of 2-cyanoacetamide, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, carefully quench the reaction mixture with a cold aqueous solution of a base (e.g., sodium carbonate or potassium carbonate) to neutralize the acid and precipitate the product.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to obtain 2-((dimethylamino)methylene)-2-cyanoacetamide.

Expertise & Experience: The "Why" Behind the "How"

  • Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium ion, is a powerful electrophile.[11] Its in situ formation from the relatively inexpensive DMF and POCl₃ is a cost-effective strategy for activating the methylene group of 2-cyanoacetamide, making it susceptible to nucleophilic attack by the amide nitrogen of another molecule of 2-cyanoacetamide, ultimately leading to the formation of the enamine.

  • Temperature Control: The initial low temperature is crucial to control the exothermic reaction between DMF and POCl₃ and to prevent degradation of the starting materials and the product.

  • Basic Workup: The use of a base during workup is essential to neutralize the acidic byproducts of the reaction and to deprotonate the enamine, facilitating its precipitation.

Step 2: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile (Pyrimidine Ring Formation)

The second step is a cyclization reaction where the newly formed enamine reacts with acetamidine to construct the pyrimidine ring.

Experimental Protocol:

  • In a reaction vessel, dissolve the 2-((dimethylamino)methylene)-2-cyanoacetamide from Step 1 in a suitable solvent (e.g., ethanol or isopropanol).

  • Add acetamidine hydrochloride and a base (e.g., sodium ethoxide or sodium methoxide) to the solution. The base is necessary to liberate the free acetamidine from its salt.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to induce crystallization of the product.

  • Filter the solid, wash with a small amount of cold solvent, and dry to yield 4-amino-2-methylpyrimidine-5-carbonitrile.

Expertise & Experience: The "Why" Behind the "How"

  • Acetamidine as the N-C-N Synthon: Acetamidine provides the N-C-N fragment required to form the pyrimidine ring. The methyl group at the 2-position of the final product originates from the acetamidine.

  • Base-Mediated Cyclization: The base deprotonates the acetamidine hydrochloride, generating the free acetamidine which is the active nucleophile. The reaction proceeds through a series of addition and elimination steps, ultimately leading to the formation of the stable aromatic pyrimidine ring.

  • Reflux Conditions: The elevated temperature is necessary to provide the activation energy for the cyclization reaction to proceed at a reasonable rate.

Step 3: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine) (Nitrile Reduction)

The final step is the reduction of the nitrile group on the pyrimidine ring to the primary amine, yielding Grewe diamine.

Experimental Protocol:

  • In a high-pressure reactor (autoclave), suspend the 4-amino-2-methylpyrimidine-5-carbonitrile from Step 2 in a suitable solvent, such as methanol saturated with ammonia.

  • Add a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 bar).

  • Heat the mixture to a specified temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the hydrogen uptake to determine the reaction endpoint.

  • Once the reaction is complete, cool the reactor, carefully vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude Grewe diamine.

  • The product can be further purified by recrystallization from a suitable solvent system.

Expertise & Experience: The "Why" Behind the "How"

  • Catalytic Hydrogenation: This is a standard and efficient method for the reduction of nitriles to primary amines.[12][13][14] The catalyst provides a surface for the adsorption of both the nitrile and hydrogen, facilitating the reduction.

  • Role of Ammonia: The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts, which can occur through the reaction of the initially formed primary amine with intermediate imines.[13]

  • High Pressure and Temperature: These conditions are necessary to ensure a sufficient rate of hydrogenation.

Visualization of the Synthesis Workflow

Grewe_Diamine_Synthesis cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Pyrimidine Ring Formation cluster_step3 Step 3: Nitrile Reduction 2-Cyanoacetamide 2-Cyanoacetamide Enamine 2-((Dimethylamino)methylene) -2-cyanoacetamide 2-Cyanoacetamide->Enamine Reaction Vilsmeier_Reagent Vilsmeier Reagent (DMF + POCl3) Vilsmeier_Reagent->Enamine Activation Pyrimidine_Nitrile 4-Amino-2-methylpyrimidine -5-carbonitrile Enamine->Pyrimidine_Nitrile Cyclization Acetamidine Acetamidine Acetamidine->Pyrimidine_Nitrile Grewe_Diamine Grewe Diamine (4-Amino-5-aminomethyl -2-methylpyrimidine) Pyrimidine_Nitrile->Grewe_Diamine Reduction Hydrogenation Catalytic Hydrogenation (H2, Raney Ni/Pd/C, NH3) Hydrogenation->Grewe_Diamine

Caption: Synthetic pathway for Grewe diamine.

Applications in Research and Drug Development

Grewe diamine's utility extends beyond its role as a vitamin precursor, with growing applications in several key scientific areas.

  • Pharmaceutical Development: The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] Grewe diamine serves as a valuable starting material for the synthesis of a wide range of pyrimidine derivatives. Research has shown that compounds derived from Grewe diamine exhibit potential as anti-cancer agents by inhibiting specific enzymes involved in tumor growth.[4] Its two reactive amino groups allow for the construction of diverse molecular libraries for screening against various therapeutic targets.[15]

  • Agrochemicals: The inherent biological activity of the pyrimidine ring has been leveraged in the development of agrochemicals. Grewe diamine is used in the formulation of herbicides and pesticides, where it can target specific metabolic pathways in weeds and pests, contributing to improved crop yields and protection.[4]

  • Material Science: The diamine nature of this compound makes it a potential monomer for the synthesis of novel polymers. Researchers are exploring its use in creating materials with unique properties that could be tailored for specific industrial applications.[4]

Conclusion

Grewe diamine is a compound of significant industrial and scientific importance. Its well-established role in Vitamin B1 synthesis is now complemented by its emerging potential in drug discovery, agrochemicals, and material science. The scalable and efficient synthesis of Grewe diamine, coupled with the versatility of its pyrimidine core, ensures its continued relevance in both academic and industrial research. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically explained synthesis protocol, and a summary of its diverse applications, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Solubility Profile of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-(aminomethyl)-2-methylpyrimidin-4-amine (also known as Grewe's diamine), a key intermediate in the biosynthesis of Vitamin B1 (thiamine). Understanding the solubility of this compound is critical for its application in various research and development settings, including synthetic chemistry, biochemistry, and pharmaceutical sciences.

Core Physical and Chemical Properties

This compound is a solid compound with the molecular formula C₆H₁₀N₄ and a molecular weight of 138.17 g/mol .[1] A notable discrepancy exists in the reported melting point of this compound, with some sources citing a range of 114-116°C[2][3] and others a significantly higher range of 270-272°C.[4] This suggests that the experimental conditions or the form of the solid (e.g., free base vs. salt) may significantly influence this physical property.

Qualitative and Quantitative Solubility Data

The solubility of this compound has been qualitatively described in several common laboratory solvents. The compound generally exhibits limited solubility. One source provides a quantitative solubility value, although the solvent is not specified.[5] A summary of the available data is presented in the table below.

SolventSolubility DescriptionQuantitative ValueTemperature (°C)
Dimethyl Sulfoxide (DMSO)Slightly Soluble[4][5]-Not Specified
MethanolSlightly Soluble (Heated)[2][4][5]-Not Specified
WaterSlightly Soluble[4][5]-Not Specified
AcetonitrileSlightly Soluble[2]-Not Specified
Aqueous BaseSlightly Soluble[2]-Not Specified
Not Specified-10.65 g/L[5]20

Experimental Protocol for Solubility Determination (Gravimetric Method)

For researchers wishing to determine the quantitative solubility of this compound in a specific organic solvent, the following gravimetric method provides a reliable and straightforward approach. This protocol is a general guideline and may require optimization based on the specific solvent and laboratory conditions.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Syringe filters (0.22 µm)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the set temperature until the undissolved solid has settled.

  • Filtration: Carefully withdraw a known volume of the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a pre-weighed evaporating dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without degrading the solute. A vacuum oven can be used to facilitate evaporation at a lower temperature.

  • Mass Determination: Once the solvent has completely evaporated, allow the dish or vial to cool to room temperature in a desiccator and then weigh it on an analytical balance.

  • Calculation: The solubility (S) in g/L can be calculated using the following formula:

    S (g/L) = (Mass of dish/vial with residue - Mass of empty dish/vial) / Volume of filtrate (L)

Below is a generalized workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination A Add excess solute to known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow solid to settle B->C D Filter supernatant C->D E Evaporate solvent from a known volume of filtrate D->E F Weigh the remaining solid residue E->F G Calculate solubility (g/L) F->G

Caption: A generalized workflow for determining the solubility of a solid compound in a liquid solvent using the gravimetric method.

Role in the Thiamine Salvage Pathway

This compound is a crucial intermediate in the thiamine (Vitamin B1) salvage pathway.[6] In this pathway, the enzyme aminopyrimidine aminohydrolase (also known as thiaminase II or TenA) catalyzes the hydrolysis of this compound to produce 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[7][8][9] HMP can then be phosphorylated and utilized in the de novo synthesis of thiamine. This enzymatic reaction is a key step in the recycling of the pyrimidine moiety of thiamine.

The following diagram illustrates the role of this compound in the thiamine salvage pathway.

G Role of this compound in the Thiamine Salvage Pathway cluster_pathway Thiamine Salvage Pathway A This compound (Grewe's diamine) B 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) A->B TenA (Aminopyrimidine aminohydrolase) + H₂O - NH₃ C Thiamine Synthesis B->C Phosphorylation & further steps

Caption: The enzymatic conversion of this compound to HMP by TenA in the thiamine salvage pathway.

References

pKa value of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the pKa of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (Grewe Diamine)

Introduction

This compound, also known as Grewe Diamine, is a pivotal chemical intermediate, most recognized for its role in the biosynthesis of Thiamine (Vitamin B1)[1][2][3][4]. Its chemical structure, featuring a substituted pyrimidine ring, presents multiple basic centers, making its acid-base properties complex and fundamentally important. The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's pKa is indispensable. It profoundly influences a molecule's solubility, membrane permeability, interaction with biological targets, and overall pharmacokinetic profile—collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties[5].

This technical guide provides a comprehensive analysis of the pKa of this compound. It moves from a theoretical examination of the structural features that determine its basicity to the practical methodologies for its computational prediction and experimental determination. The objective is to equip the reader with both the foundational knowledge and the procedural insights necessary to confidently utilize and characterize this important molecule.

Part 1: Theoretical Framework of Basicity

The structure of this compound contains four nitrogen atoms, each a potential site for protonation. The basicity of each site is governed by the hybridization of the nitrogen atom and the electronic effects (inductive and resonance) of the substituents.

  • N1 and N3 (Ring Nitrogens): These nitrogens are part of the aromatic pyrimidine ring. Their lone pairs reside in sp² hybrid orbitals in the plane of the ring and do not participate in the aromatic π-system, making them available for protonation[6]. Their basicity is modulated by the electron-donating amino group and the electron-withdrawing nature of the ring itself.

  • 4-Amino Group Nitrogen: The exocyclic amino group is attached directly to the pyrimidine ring. While its lone pair can be partially delocalized into the aromatic system, which typically decreases basicity compared to aliphatic amines, the protonated form (conjugate acid) of similar structures like 4-aminopyridine is significantly stabilized by resonance[7]. This stabilization enhances the basicity of the neutral amine.

  • 5-Aminomethyl Group Nitrogen: This nitrogen is part of a primary aliphatic amine. Its lone pair is localized in an sp³ hybrid orbital. While typical aliphatic amines are strongly basic (pKa of conjugate acids ~9.5-11.0), the proximity of the electron-withdrawing pyrimidine ring will decrease its basicity through a negative inductive effect (-I effect)[6].

Given these factors, multiple protonation events are possible. The first protonation is expected to occur at the most basic site, which is a competition between the resonance-stabilized 4-amino group/ring nitrogen system and the inductively weakened aminomethyl group.

G cluster_gas Gas Phase (QM Calculation) cluster_solv Aqueous Phase (Target) B_gas B (Neutral Base) BH_gas BH+ (Protonated Base) B_gas->BH_gas ΔG_gas(prot) B_aq B(aq) B_gas->B_aq ΔG_solv(B) BH_aq BH+(aq) BH_gas->BH_aq ΔG_solv(BH+) B_aq->BH_aq ΔG_aq(prot) = pKa * 2.303RT caption Thermodynamic cycle for pKa calculation. G start Start prep Prepare Analyte Solution (Known Concentration) start->prep calib Calibrate pH Electrode prep->calib titrate Titrate with Standardized Acid/Base Record pH vs. Volume calib->titrate analyze Analyze Titration Curve (e.g., Derivative Plot) titrate->analyze pka Determine Equivalence Point(s) & pKa at Half-Equivalence analyze->pka end End pka->end

References

Navigating the Spectral Landscape of Grewe Diamine: A Technical Guide to ¹H and ¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The term "Grewe diamine" presents a notable ambiguity in chemical literature, referring to two distinct molecular entities depending on the scientific context. For researchers in industrial synthesis, particularly concerning vitamin production, it denotes 4-amino-5-aminomethyl-2-methylpyrimidine , a key intermediate in the synthesis of Thiamine (Vitamin B1).[1] Conversely, within the domain of asymmetric catalysis and modern organic synthesis, "Grewe diamine" is often associated with chiral ligands based on the 1,2-diaminocyclohexane scaffold, most prominently (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine . This guide addresses both interpretations, providing a detailed exposition of their respective ¹H and ¹³C NMR spectral data, experimental protocols, and relevant chemical workflows.

Part 1: (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine in Asymmetric Catalysis

(1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is a C₂-symmetric chiral diamine widely employed as a ligand in metal-catalyzed asymmetric reactions. Its rigid cyclohexane backbone and bulky benzyl groups create a well-defined chiral environment, enabling high stereoselectivity in a variety of chemical transformations.

¹H and ¹³C NMR Spectral Data

Precise, experimentally verified spectral data for (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is not consistently reported in a single, comprehensive source. However, by compiling data from analogous structures and related studies, a representative spectral profile can be established. For comparison, the detailed experimental data for the closely related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine is presented below.

Table 1: ¹H and ¹³C NMR Spectral Data for (1R,2R)-N,N'-Dimethylcyclohexane-1,2-diamine [2]

Assignment ¹H NMR (500.1 MHz, CDCl₃) δ [ppm] ¹³C NMR (100.6 MHz, CDCl₃) δ [ppm]
CH-N2.02–2.06 (m, 2H)63.2
N-CH₃2.33 (s, 6H)33.7
Cyclohexyl CH₂1.61–1.67 (m, 2H)30.8
Cyclohexyl CH₂1.13–1.19 (m, 2H)25.0
Cyclohexyl CH₂0.86–0.94 (m, 2H)-
N-H1.68–1.75 (br, 2H)-

Note: The spectral data for the dibenzyl- derivative would show additional signals in the aromatic region (approx. 7.2-7.4 ppm) for the phenyl protons and a signal for the benzylic CH₂ protons.

Experimental Protocols

Synthesis of (1R,2R)-N,N'-Dibenzylcyclohexane-1,2-diamine: A typical synthesis involves the reductive amination of (1R,2R)-(-)-1,2-diaminocyclohexane with benzaldehyde. A general procedure is as follows:

  • (1R,2R)-(-)-1,2-Diaminocyclohexane is dissolved in a suitable solvent such as methanol or ethanol.

  • Two equivalents of benzaldehyde are added, and the mixture is stirred to form the corresponding diimine.

  • The resulting imine is then reduced in situ, typically using a reducing agent like sodium borohydride (NaBH₄), added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated to yield the crude product.

  • Purification is typically achieved by column chromatography or recrystallization.

NMR Sample Preparation and Data Acquisition: A standard protocol for acquiring NMR spectra for compounds of this nature would be:

  • Approximately 10-20 mg of the purified diamine is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher.[3]

  • Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H and δ 77.0 ppm for ¹³C).[3]

  • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to aid in the complete assignment of proton and carbon signals.

Logical Workflow: Application in Catalysis

The primary role of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is to serve as a chiral ligand that complexes with a metal center to form an asymmetric catalyst. This catalyst then orchestrates a chemical reaction to favor the formation of one enantiomer of the product over the other.

G cluster_0 Catalyst Formation cluster_1 Asymmetric Reaction Cycle Ligand (1R,2R)-N,N'-Dibenzyl- cyclohexane-1,2-diamine (Grewe Diamine) Catalyst Chiral Metal-Diamine Complex Ligand->Catalyst Coordination Metal Metal Precursor (e.g., NiBr₂, Cu(OAc)₂) Metal->Catalyst Intermediate Chiral Intermediate Catalyst->Intermediate Reacts with Substrate Prochiral Substrate Substrate->Intermediate Product Enantioenriched Product Intermediate->Catalyst Regenerates Intermediate->Product Transforms to G Start Acrylonitrile / Malononitrile Precursors Intermediate Multi-step Synthesis Start->Intermediate Grewe Grewe Diamine (4-amino-5-aminomethyl- 2-methylpyrimidine) Intermediate->Grewe Condensation Condensation Reaction Grewe->Condensation Thiazole Thiazole Precursor (e.g., 5-(2-hydroxyethyl)- 4-methylthiazole) Thiazole->Condensation Thiamine Thiamine (Vitamin B1) Condensation->Thiamine

References

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine), utilizing mass spectrometry and infrared (IR) spectroscopy.[1] This document outlines predicted fragmentation patterns and vibrational modes, presents detailed experimental protocols for obtaining mass and IR spectra, and includes workflow diagrams to illustrate the analytical processes.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions resulting from the cleavage of its structure. The molecular formula of the compound is C₆H₁₀N₄, with a molecular weight of approximately 138.17 g/mol .[1][2][3][4]

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructure of Fragment
138[M]⁺[C₆H₁₀N₄]⁺
123[M - NH₂]⁺[C₆H₈N₃]⁺
121[M - NH₃]⁺[C₆H₇N₃]⁺
109[M - CH₂NH₂]⁺[C₅H₆N₃]⁺
95[M - CH₂NH₂ - N]⁺[C₅H₆N₂]⁺
81[C₄H₅N₂]⁺Pyrimidine ring fragment
68[C₃H₄N₂]⁺Pyrimidine ring fragment
42[C₂H₄N]⁺[CH₂=NH₂]⁺

Note: The fragmentation pattern is predicted based on the known stability of pyrimidine rings and common fragmentation pathways of amines.

Experimental Protocol for Mass Spectrometry

This protocol describes a general method for acquiring a mass spectrum of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

1.2.1. Sample Preparation

  • Weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample solution to a final concentration of approximately 10-100 µg/mL.[5]

1.2.2. Instrumentation and Conditions

  • Instrument: Agilent 7890B GC coupled to a 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole.

  • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

1.2.3. Data Analysis

The acquired data will be processed using the instrument's software. The total ion chromatogram (TIC) will be analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak will be extracted and analyzed for the molecular ion and fragment ions.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Predicted Infrared Spectroscopy Data

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its amine groups, aromatic pyrimidine ring, and alkyl substituent.

Table 2: Predicted IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3450 - 3300N-H stretching (asymmetric and symmetric)Primary amine (-NH₂)
3200 - 3000C-H stretchingAromatic (pyrimidine ring)
2960 - 2850C-H stretchingMethyl group (-CH₃) and Methylene group (-CH₂-)
1650 - 1580N-H bending (scissoring)Primary amine (-NH₂)
1600 - 1450C=C and C=N stretchingAromatic pyrimidine ring
1465 - 1440C-H bending (asymmetric)Methyl group (-CH₃)
1380 - 1365C-H bending (symmetric)Methyl group (-CH₃)
1340 - 1250C-N stretchingAromatic amine
1250 - 1020C-N stretchingAliphatic amine
900 - 670N-H waggingPrimary amine (-NH₂)

Note: The predicted frequencies are based on typical IR absorption ranges for the functional groups present in the molecule.[6]

Experimental Protocol for IR Spectroscopy

This protocol outlines the procedure for obtaining an IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique.

2.2.1. Sample Preparation

No specific sample preparation is required for ATR-FTIR analysis of a solid sample. A small amount of the powdered sample is sufficient.

2.2.2. Instrumentation and Conditions

  • Instrument: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

2.2.3. Procedure

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.[7][8]

  • Acquire the sample spectrum.

  • After analysis, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Visualized Workflows

The following diagrams illustrate the logical workflows for the mass spectrometry and IR spectroscopy analyses.

Mass_Spectrometry_Workflow Mass Spectrometry Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: 5-(Aminomethyl)-2- methylpyrimidin-4-amine Sample dissolve Dissolve in Volatile Solvent (e.g., Methanol) start->dissolve dilute Dilute to Working Concentration (10-100 µg/mL) dissolve->dilute inject Inject Sample into GC-MS dilute->inject separate Chromatographic Separation (GC) inject->separate ionize Electron Ionization (EI) separate->ionize fragment Fragmentation ionize->fragment detect Mass Analysis & Detection (MS) fragment->detect process Process Raw Data detect->process identify Identify Molecular Ion Peak process->identify analyze Analyze Fragmentation Pattern identify->analyze report Generate Report analyze->report

Caption: Workflow for Mass Spectrometry Analysis.

IR_Spectroscopy_Workflow IR Spectroscopy Analysis Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Interpretation start Start: Solid 5-(Aminomethyl)-2- methylpyrimidin-4-amine Sample place_sample Place Powder on ATR Crystal start->place_sample apply_pressure Apply Pressure with Anvil place_sample->apply_pressure background Acquire Background Spectrum apply_pressure->background acquire_spectrum Acquire Sample Spectrum background->acquire_spectrum process Process Spectrum (Baseline Correction, etc.) acquire_spectrum->process identify_peaks Identify Characteristic Absorption Bands process->identify_peaks assign_groups Assign Vibrational Modes to Functional Groups identify_peaks->assign_groups report Generate Report assign_groups->report

Caption: Workflow for IR Spectroscopy Analysis.

Signaling Pathway Context

While this compound is primarily known as a synthetic intermediate, its structural motifs are found in various biologically active molecules. Pyrimidine derivatives are known to interact with numerous biological targets. The following diagram illustrates a hypothetical signaling pathway where a pyrimidine-based drug candidate might act as an inhibitor of a kinase cascade, a common mechanism of action for such compounds.

Signaling_Pathway Illustrative Kinase Signaling Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response inhibitor Pyrimidine-based Inhibitor inhibitor->raf

Caption: Hypothetical Kinase Signaling Pathway Inhibition.

References

A Comprehensive Technical Guide to 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pivotal chemical intermediate, most notably in the biosynthesis of Thiamine (Vitamin B1).[1] This document provides a detailed overview of its chemical properties, comprehensive experimental protocols for its synthesis, and its established role in biological pathways. While a definitive crystal structure with detailed crystallographic data is not publicly available in the reviewed literature, this guide consolidates other critical technical information for research and development purposes.

Chemical and Physical Properties

While detailed crystallographic data is not available, a summary of the known physicochemical properties of this compound is presented below.

PropertyValue
Chemical Name This compound
CAS Number 95-02-3
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol [1]
Appearance Off-white solid
Melting Point 270-272 °C
Boiling Point 301.6 °C at 760 mmHg
Solubility Slightly soluble in DMSO, Methanol (when heated), and Water
InChI Key OZOHTVFCSKFMLL-UHFFFAOYSA-N[1]

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been developed, ranging from scalable batch processes to continuous flow synthesis.

A two-step scalable process starting from the less expensive 2-cyanoacetamide has been described.[2]

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • 2-Cyanoacetamide is reacted with a Vilsmeier reagent to produce an enamine intermediate.

  • This enamine subsequently undergoes condensation with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[2]

Step 2: Hydrogenation to this compound

  • The resulting 4-amino-2-methylpyrimidine-5-carbonitrile is then subjected to hydrogenation to give the final product.[2]

  • This process has an overall yield of 65%.[2]

An alternative scalable synthesis begins with malononitrile.[2]

Step 1: Formation of the enamine intermediate

  • Malononitrile is treated with an ionic salt prepared in situ from DMF and dimethyl sulfate to give the same enamine intermediate as in the previous method.[2]

Step 2: Condensation and formation of the common intermediate

  • The enamine, without isolation, is reacted with acetamidine hydrochloride to afford the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile.[2]

  • The overall yield for this approach is reported to be 70%.[2]

A fully continuous flow synthesis method has been developed, offering high efficiency and throughput.[3][4]

  • This process involves three chemical transformations carried out in six sequential continuous flow devices.[3][4]

  • The starting material is 2-cyanoacetamide.[3][4]

  • The single-step continuous flow synthesis for each reaction step demonstrates yields of 94%, 90%, and 99%, respectively.[3][4]

  • The fully integrated continuous flow process achieves an overall yield of 84% with a total residence time of 74 minutes and a throughput of 0.92 g/h.[3][4]

Biological Role and Signaling Pathways

This compound is a crucial component in the thiamine salvage pathway.[1] Thiamine is an essential cofactor for all living organisms, and salvage pathways allow cells to recycle components of degraded thiamine.[1]

In the thiamine salvage pathway, this compound acts as a substrate for the enzyme thiaminase II (TenA).[1] This enzyme hydrolyzes the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), which is a direct precursor for thiamine biosynthesis.[1]

Thiamine_Salvage_Pathway Degraded_Thiamine Degraded Thiamine Grewe_Diamine This compound (Grewe Diamine) Degraded_Thiamine->Grewe_Diamine Salvage HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) Grewe_Diamine->HMP Thiaminase II (TenA) hydrolysis Thiamine_Biosynthesis Thiamine Biosynthesis HMP->Thiamine_Biosynthesis

References

The Role of Grewe Diamine in the Thiamine Salvage Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiamine (Vitamin B1) is an essential cofactor for all living organisms. While de novo biosynthesis pathways for thiamine are well-established, salvage pathways that recycle thiamine and its precursors from the environment are crucial for many organisms and represent potential targets for antimicrobial drug development. This technical guide provides an in-depth examination of the role of Grewe diamine, more formally known as 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP), in a key thiamine salvage pathway. We will detail the enzymatic conversion of AmMP, the transport mechanisms involved, and provide relevant quantitative data and experimental protocols to facilitate further research in this area.

Introduction: The Thiamine Salvage Pathway and the Identity of Grewe Diamine

Thiamine pyrophosphate (TPP) is the biologically active form of thiamine and serves as a critical cofactor for enzymes involved in carbohydrate and amino acid metabolism. Many organisms have evolved salvage pathways to utilize exogenous thiamine and its degradation products, thus conserving the energy required for de novo synthesis.

"Grewe diamine" is an alternative name for the compound 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP) .[1] This pyrimidine derivative is a key intermediate in a specific thiamine salvage pathway that is widely distributed among bacteria, archaea, and eukaryotes.[2] This pathway is particularly important for the regeneration of the pyrimidine moiety of thiamine from environmental degradation products.

The Core Pathway: Transport and Enzymatic Conversion of Grewe Diamine (AmMP)

The salvage of the pyrimidine moiety of thiamine via Grewe diamine (AmMP) involves a multi-step process, including transport into the cell and subsequent enzymatic modifications.

Transport of Precursors: The ThiXYZ System

In many bacteria, the salvage pathway is initiated by the uptake of thiamine degradation products from the environment. One such product is N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine. The ATP-binding cassette (ABC) transporter system, ThiXYZ , is responsible for the transport of this formylated precursor into the cell.[2][3]

Deformylation by YlmB

Once inside the cell, the N-formyl group is removed from N-formyl-4-amino-5-aminomethyl-2-methylpyrimidine by the amidohydrolase enzyme YlmB , yielding Grewe diamine (AmMP).[2][4]

The Key Role of TenA: Conversion of Grewe Diamine to HMP

Grewe diamine (AmMP) is the specific substrate for the enzyme aminopyrimidine aminohydrolase , also known as TenA or thiaminase II.[1][5][6] TenA catalyzes the hydrolysis of the aminomethyl group of AmMP to a hydroxymethyl group, converting it to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) .[5][7] HMP is a central intermediate that can then enter the de novo thiamine biosynthesis pathway.[2]

It is important to note that while TenA is sometimes referred to as thiaminase II, its catalytic efficiency is significantly higher for AmMP than for thiamine, suggesting that AmMP is its physiologically relevant substrate.[4]

Quantitative Data

EnzymeSubstrateOrganismKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
TenA4-amino-5-aminomethyl-2-methylpyrimidine (AmMP)Bacillus subtilis130 ± 200.043 ± 0.002330(Jenkins et al., 2007)

Note: The provided data is based on available literature and may vary depending on experimental conditions.

Experimental Protocols

TenA Enzyme Assay

This protocol is adapted from the method described by Jenkins et al. (2007) for monitoring the hydrolysis of AmMP by TenA.[8]

Principle: The enzymatic hydrolysis of AmMP by TenA releases ammonia. The production of ammonia is monitored using a coupled glutamate dehydrogenase assay, which measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • α-ketoglutarate: 5 mM in Assay Buffer

  • NADPH: 250 µM in Assay Buffer

  • Glutamate Dehydrogenase (GDH): 5 units per reaction

  • 4-amino-5-aminomethyl-2-methylpyrimidine (AmMP): Stock solution in water (concentration range to be tested)

  • Purified TenA enzyme

Procedure:

  • In a quartz cuvette, combine the Assay Buffer, α-ketoglutarate, NADPH, and GDH.

  • Add a specific concentration of the AmMP substrate.

  • Initiate the reaction by adding a known amount of purified TenA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of NADPH oxidation is proportional to the rate of ammonia production and thus to the TenA activity.

Data Analysis:

The initial velocity of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). Kinetic parameters (Km and kcat) can be determined by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Visualizations

Signaling Pathway Diagram

Thiamine_Salvage_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Formyl-AmMP N-formyl-4-amino-5- aminomethyl-2-methylpyrimidine ThiXYZ ThiXYZ Transporter Formyl-AmMP->ThiXYZ Uptake Formyl-AmMP_in N-formyl-4-amino-5- aminomethyl-2-methylpyrimidine ThiXYZ->Formyl-AmMP_in YlmB YlmB (Amidohydrolase) Formyl-AmMP_in->YlmB AmMP Grewe Diamine (4-amino-5-aminomethyl- 2-methylpyrimidine) YlmB->AmMP Deformylation TenA TenA (Aminohydrolase) AmMP->TenA HMP HMP (4-amino-5-hydroxymethyl- 2-methylpyrimidine) TenA->HMP Hydrolysis De_Novo De Novo Thiamine Biosynthesis HMP->De_Novo

Caption: Thiamine salvage pathway involving Grewe diamine (AmMP).

Experimental Workflow Diagram

TenA_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Substrates, and Enzymes Mix Combine Buffer, α-ketoglutarate, NADPH, and GDH in cuvette Reagents->Mix Add_Substrate Add AmMP Substrate Mix->Add_Substrate Initiate Initiate with TenA Enzyme Add_Substrate->Initiate Spectro Monitor Absorbance at 340 nm Initiate->Spectro Calc_Rate Calculate Initial Velocity Spectro->Calc_Rate Kinetics Determine Kinetic Parameters (Km, kcat) Calc_Rate->Kinetics

Caption: Experimental workflow for the TenA enzyme assay.

Conclusion and Future Directions

Grewe diamine (4-amino-5-aminomethyl-2-methylpyrimidine) is a crucial intermediate in a widespread thiamine salvage pathway. Its conversion to HMP by the enzyme TenA represents a key step in the regeneration of the pyrimidine moiety of thiamine. Understanding the intricacies of this pathway, from transport to enzymatic conversion, provides valuable insights into microbial metabolism and presents opportunities for the development of novel antimicrobial agents. Further research should focus on a more detailed characterization of the kinetic properties of the enzymes involved in different organisms, the regulation of this pathway, and the identification of specific inhibitors for the key enzymes, such as TenA. Such studies will be instrumental for drug development professionals seeking to exploit unique metabolic pathways in pathogenic microorganisms.

References

5-(Aminomethyl)-2-methylpyrimidin-4-amine as a Substrate for Thiaminase II: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine (Vitamin B1) is an essential cofactor for enzymes central to carbohydrate metabolism. Its deficiency is linked to severe neurological and cardiovascular diseases. Thiaminases are enzymes that degrade thiamine, thereby acting as anti-nutritional factors. There are two main types of thiaminases, Type I and Type II, which differ in their catalytic mechanism. Thiaminase II (EC 3.5.99.2), also known as aminopyrimidine aminohydrolase or TenA, catalyzes the hydrolysis of the C-N bond between the pyrimidine and thiazole rings of thiamine. However, recent research has identified 5-(aminomethyl)-2-methylpyrimidin-4-amine, a degradation product of thiamine, as the natural and more efficient substrate for thiaminase II. This enzyme plays a crucial role in the thiamine salvage pathway by converting this compound into 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a precursor for de novo thiamine biosynthesis.[1][2][3] This technical guide provides an in-depth overview of the interaction between this compound and thiaminase II, including quantitative kinetic data, detailed experimental protocols, and visual representations of the relevant pathways and workflows.

Quantitative Data

The enzymatic efficiency of thiaminase II (TenA) from Bacillus subtilis with this compound as the substrate has been characterized. The kinetic parameters clearly indicate that this aminopyrimidine is a highly preferred substrate over thiamine itself.

EnzymeSubstrateKm (µM)kcat (min⁻¹)kcat/Km (min⁻¹µM⁻¹)Reference
Native Thiaminase II (TenA) from B. subtilisThis compound11.8 ± 1.622 ± 0.51.9 ± 0.3[4]

Note: Thiaminase II hydrolyzes this compound at a rate that is 100 times faster than its activity with thiamine, underscoring its primary role in the salvage pathway.[3][5]

Signaling and Metabolic Pathways

Thiamine Salvage Pathway

Thiaminase II is a key enzyme in the thiamine salvage pathway. This pathway allows organisms to recycle thiamine degradation products, thereby conserving energy and resources that would otherwise be required for de novo synthesis. The diagram below illustrates the central role of thiaminase II in converting this compound to HMP, which can then re-enter the thiamine biosynthesis pathway.

Thiamine_Salvage_Pathway Thiamine Thiamine Degradation Base-mediated degradation Thiamine->Degradation Formyl_Aminopyrimidine N-formyl-4-amino-5- aminomethyl-2-methylpyrimidine Degradation->Formyl_Aminopyrimidine Deformylation Deformylation (YlmB) Formyl_Aminopyrimidine->Deformylation Aminopyrimidine 5-(Aminomethyl)-2- methylpyrimidin-4-amine Deformylation->Aminopyrimidine Thiaminase_II Thiaminase II (TenA) Aminopyrimidine->Thiaminase_II HMP 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) Thiaminase_II->HMP Thiamine_Biosynthesis Thiamine Biosynthesis HMP->Thiamine_Biosynthesis

Figure 1: Thiamine Salvage Pathway

Experimental Protocols

Synthesis of this compound

Several scalable synthetic routes for this compound have been reported. One common approach involves the following key steps:

  • Enamine Formation: Reaction of 2-cyanoacetamide with a Vilsmeier reagent.

  • Cyclization: Condensation of the resulting enamine with acetamidine to form 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Reduction: Hydrogenation of the carbonitrile group to yield the final product, this compound.

For detailed, scalable laboratory procedures, refer to the methods described by Zhao et al. (2012).[6]

Expression and Purification of Recombinant Thiaminase II (TenA)

A general protocol for the expression and purification of His-tagged recombinant thiaminase II from E. coli is outlined below.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the TenA gene fused to a polyhistidine tag.

  • Expression: Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue incubation at a lower temperature (e.g., 16-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors. Lyse the cells by sonication or high-pressure homogenization.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). Elute the protein with an elution buffer containing a higher concentration of imidazole (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) using dialysis or a desalting column.

Protein_Purification_Workflow Transformation Transformation of E. coli Expression Protein Expression (IPTG Induction) Transformation->Expression Cell_Lysis Cell Lysis (Sonication) Expression->Cell_Lysis Purification Ni-NTA Affinity Chromatography Cell_Lysis->Purification Buffer_Exchange Buffer Exchange (Dialysis) Purification->Buffer_Exchange Pure_Protein Purified Thiaminase II Buffer_Exchange->Pure_Protein

Figure 2: Recombinant Thiaminase II Purification Workflow
Enzymatic Assay for Thiaminase II Activity

The activity of thiaminase II can be determined using a coupled enzymatic assay. The production of HMP is coupled to the phosphorylation by HMP kinase and HMP-P kinase, with the consumption of ATP. The regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2

  • This compound (substrate)

  • Thiaminase II (TenA) enzyme

  • ATP

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • HMP kinase (ThiD)

  • HMP-P kinase (ThiD)

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing assay buffer, ATP, PEP, NADH, PK, LDH, HMP kinase, and HMP-P kinase.

  • Add a known concentration of the substrate, this compound.

  • Initiate the reaction by adding a small volume of the purified thiaminase II enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine the kinetic parameters (Km and kcat), repeat the assay with varying concentrations of the substrate and fit the initial velocity data to the Michaelis-Menten equation.[4]

Coupled_Enzyme_Assay cluster_primary Primary Reaction cluster_coupling Coupling Reactions cluster_monitoring Monitoring System Aminopyrimidine 5-(Aminomethyl)-2- methylpyrimidin-4-amine TenA Thiaminase II Aminopyrimidine->TenA HMP HMP ThiD1 HMP Kinase HMP->ThiD1 TenA->HMP HMP_P HMP-P ThiD2 HMP-P Kinase HMP_P->ThiD2 HMP_PP HMP-PP ATP1 ATP ATP1->ThiD1 ADP1 ADP ADP_pool ADP (pool) ADP1->ADP_pool ATP2 ATP ATP2->ThiD2 ADP2 ADP ADP2->ADP_pool ThiD1->HMP_P ThiD1->ADP1 ThiD2->HMP_PP ThiD2->ADP2 PK Pyruvate Kinase ADP_pool->PK ATP_pool ATP (pool) PEP PEP PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs @ 340nm) NADH->LDH NAD NAD+ PK->ATP_pool PK->Pyruvate LDH->NAD

Figure 3: Coupled Enzymatic Assay Workflow

Conclusion

The characterization of this compound as the preferred substrate for thiaminase II has significantly advanced our understanding of thiamine metabolism and salvage. This technical guide provides researchers and drug development professionals with the essential data and methodologies to study this important enzyme-substrate interaction. The provided protocols and diagrams serve as a foundation for further investigation into the role of thiaminase II in various biological systems and its potential as a therapeutic target.

References

The Biological Versatility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Thiamine Precursor and a Scaffold for Kinase Inhibition

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a pyrimidine derivative of significant interest in biochemical and pharmaceutical research. Historically recognized for its crucial role as a key intermediate in the biosynthesis of thiamine (Vitamin B1), recent studies have unveiled the potential of its structural scaffold in the development of targeted therapeutics, particularly as kinase inhibitors. This technical guide provides a comprehensive overview of the biological activities of this compound, detailing its established role in metabolic pathways and exploring its emerging applications in drug discovery. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key biological processes.

I. Role in Thiamine (Vitamin B1) Biosynthesis: The Salvage Pathway

The primary and most well-documented biological function of this compound is its participation in the thiamine salvage pathway.[1] In many organisms, this pathway allows for the recycling of degraded thiamine products, ensuring a continuous supply of this essential cofactor.

This compound serves as a direct substrate for the enzyme thiaminase II (TenA), also known as aminopyrimidine aminohydrolase.[1][2] This enzyme catalyzes the hydrolysis of the aminomethyl group at the C5 position of the pyrimidine ring, yielding 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and ammonia.[1][3] HMP is a direct precursor to the pyrimidine moiety of thiamine.

The enzymatic reaction is as follows:

This compound + H₂O → 4-Amino-5-hydroxymethyl-2-methylpyrimidine + NH₃

This reaction is a critical step in reclaiming the pyrimidine component of thiamine, which can then be phosphorylated and combined with the thiazole moiety to reconstitute the active thiamine pyrophosphate (TPP) cofactor.

Signaling and Metabolic Pathways

The thiamine salvage pathway is a vital metabolic route in various organisms. The conversion of this compound to HMP by TenA is a key regulatory point in this process.

Thiamine_Salvage_Pathway cluster_cell Cellular Environment Degraded_Thiamine Degraded Thiamine Products AmMP This compound Degraded_Thiamine->AmMP Salvage HMP 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) AmMP->HMP Hydrolysis TenA Thiaminase II (TenA) TenA->AmMP Catalyzes Thiamine_Biosynthesis Thiamine Biosynthesis HMP->Thiamine_Biosynthesis Enters de novo pathway

Figure 1: Thiamine Salvage Pathway
Quantitative Data: Enzyme Kinetics

The catalytic efficiency of thiaminase II (TenA) from Bacillus subtilis for this compound has been characterized. The following table summarizes the kinetic parameters.

EnzymeSubstrateKm (μM)kcat (min-1)kcat/Km (M-1s-1)
TenA (B. subtilis)This compound337 ± 940.09 ± 0.0044.5

Data from Jenkins et al. (2008). Bioorg. Chem. 36(1):29-32.[4]

Experimental Protocols

This protocol describes a coupled enzymatic assay to determine the activity of TenA by measuring the production of ammonia.

Principle: The hydrolysis of this compound by TenA releases ammonia. The ammonia is then used by glutamate dehydrogenase to reductively aminate α-ketoglutarate to glutamate, with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically and is directly proportional to the TenA activity.

Materials:

  • Purified TenA enzyme

  • This compound (substrate)

  • Glutamate dehydrogenase (GDH)

  • α-ketoglutarate

  • NADPH

  • EDTA

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing GDH (e.g., 5 units), α-ketoglutarate (e.g., 5 mM), NADPH (e.g., 250 μM), and EDTA (e.g., 0.1 mM) in the assay buffer.

  • Add varying concentrations of the substrate, this compound, to the reaction mixture.

  • Initiate the reaction by adding a known concentration of the TenA enzyme.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance curve.

  • Determine the kinetic parameters (Km and kcat) by fitting the initial rate data at different substrate concentrations to the Michaelis-Menten equation.[4]

TenA_Assay_Workflow cluster_workflow Experimental Workflow: TenA Activity Assay Start Start Prepare_Mixture Prepare Reaction Mixture (GDH, α-ketoglutarate, NADPH, EDTA) Start->Prepare_Mixture Add_Substrate Add this compound Prepare_Mixture->Add_Substrate Initiate_Reaction Initiate with TenA Enzyme Add_Substrate->Initiate_Reaction Measure_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Rates Calculate Initial Reaction Rates Measure_Absorbance->Calculate_Rates Determine_Kinetics Determine Km and kcat Calculate_Rates->Determine_Kinetics End End Determine_Kinetics->End

Figure 2: TenA Activity Assay Workflow

II. Scaffold for Kinase Inhibition: Targeting the JAK/STAT Pathway

The pyrimidine core of this compound is a "privileged scaffold" in medicinal chemistry. Derivatives of this core have been synthesized and evaluated for a range of therapeutic activities, with a notable focus on kinase inhibition.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular signals from cytokines and growth factors into transcriptional responses, regulating processes such as immunity, cell proliferation, and apoptosis.[1][5][6] The pathway consists of three main components: receptors, JAKs, and STATs.[1][5]

Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[1] In particular, mutations in JAK2, such as the JAK2V617F mutation, lead to constitutive activation of the kinase and downstream signaling, driving the pathogenesis of MPNs.[5] This makes JAK2 a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Phosphorylation) Receptor->JAK STAT_Recruitment STAT Recruitment JAK->STAT_Recruitment STAT_Phosphorylation STAT Phosphorylation STAT_Recruitment->STAT_Phosphorylation STAT_Dimerization STAT Dimerization STAT_Phosphorylation->STAT_Dimerization Nuclear_Translocation Nuclear Translocation STAT_Dimerization->Nuclear_Translocation Gene_Transcription Gene Transcription Nuclear_Translocation->Gene_Transcription Inhibitor Pyrimidine-based JAK2 Inhibitor Inhibitor->JAK Inhibition JAK2_Assay_Workflow cluster_workflow Experimental Workflow: JAK2 Kinase Inhibition Assay Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Add_Compounds Add Compounds to 384-well Plate Prepare_Compounds->Add_Compounds Prepare_Kinase_Mix Prepare Kinase Reaction Mixture (JAK2 Enzyme + Substrate) Add_Compounds->Prepare_Kinase_Mix Add_Kinase_Mix Add Kinase Mixture to Wells Prepare_Kinase_Mix->Add_Kinase_Mix Pre_Incubate Pre-incubate for Compound Binding Add_Kinase_Mix->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Add Detection Reagent Incubate_Reaction->Stop_Reaction Measure_Luminescence Measure Luminescence Stop_Reaction->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End

References

The Metabolic Crossroads of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a critical intermediate in the thiamine (Vitamin B1) salvage pathway, a vital metabolic route for the recycling of thiamine precursors in various organisms, including bacteria. This technical guide provides an in-depth analysis of the metabolic involvement of this compound, focusing on its enzymatic conversion, relevant metabolic pathways, and the experimental methodologies used for its study. Quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers in metabolic engineering and drug development.

Introduction

Thiamine (Vitamin B1) is an essential cofactor for enzymes central to carbohydrate and amino acid metabolism. While many organisms can synthesize thiamine de novo, salvage pathways play a crucial role in recycling thiamine and its precursors from the environment or from cellular degradation. This compound is a key pyrimidine intermediate within these salvage pathways. Its primary metabolic fate is its conversion to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamine biosynthesis. This conversion is catalyzed by the enzyme thiaminase II (TenA). Understanding the kinetics and regulation of this step is crucial for elucidating the efficiency of thiamine salvage and for identifying potential targets for antimicrobial drug development, as interfering with this pathway could inhibit bacterial growth.

Metabolic Pathways Involving this compound

The principal metabolic pathway involving this compound is the thiamine salvage pathway. This compound is a substrate for the enzyme thiaminase II (TenA), which hydrolyzes the aminomethyl group to a hydroxymethyl group, yielding HMP.

Thiamine Salvage Pathway

The thiamine salvage pathway allows organisms to utilize precursors and degradation products of thiamine to resynthesize the active cofactor, thiamine pyrophosphate (TPP). This compound is a key intermediate in the salvage of the pyrimidine moiety of thiamine.

Thiamine_Salvage_Pathway Thiamine Degradation Products Thiamine Degradation Products This compound This compound Thiamine Degradation Products->this compound Bacterial Metabolism 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) This compound->4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP) TenA (Thiaminase II) (EC 3.5.99.2) HMP-P HMP-P 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP)->HMP-P HMP Kinase HMP-PP HMP-PP HMP-P->HMP-PP HMP-P Kinase Thiamine Monophosphate (TMP) Thiamine Monophosphate (TMP) HMP-PP->Thiamine Monophosphate (TMP) Thiamine Phosphate Synthase Thiamine Pyrophosphate (TPP) Thiamine Pyrophosphate (TPP) Thiamine Monophosphate (TMP)->Thiamine Pyrophosphate (TPP) Thiamine Monophosphate Kinase Thiazole Phosphate Thiazole Phosphate Thiazole Phosphate->Thiamine Monophosphate (TMP)

Figure 1: Thiamine Salvage Pathway involving this compound.
General Pyrimidine Degradation

While the primary known role of this compound is in thiamine salvage, it is also important to consider general bacterial pathways for pyrimidine degradation. These pathways ultimately lead to the breakdown of the pyrimidine ring into simpler molecules like β-alanine, ammonia, and carbon dioxide. The specific enzymes and intermediates can vary between different bacterial species and can be influenced by aerobic or anaerobic conditions.[1][2][3]

Quantitative Data

The enzymatic conversion of this compound by thiaminase II (TenA) from Bacillus subtilis has been characterized, providing key quantitative data for understanding the efficiency of this metabolic step.

Table 1: Kinetic Parameters of Bacillus subtilis TenA for this compound

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
TenA (wild-type)This compound180 ± 201.3 ± 0.17.2 x 103[4]
TenA (D44A mutant)This compound3300 ± 7000.0012 ± 0.00010.36[4]
TenA (C135A mutant)This compound-< 0.0001-[4]
TenA (E205A mutant)This compound1100 ± 2000.0011 ± 0.00011.0[4]

Note: The kinetic parameters for the mutant enzymes highlight the critical roles of residues D44, C135, and E205 in the catalytic activity of TenA.[4]

Experimental Protocols

Expression and Purification of Recombinant TenA

A general protocol for the expression and purification of His-tagged recombinant TenA from E. coli is outlined below. This protocol can be adapted based on the specific expression vector and E. coli strain used.

TenA_Purification_Workflow cluster_expression Expression cluster_purification Purification Transformation Transform E. coli with TenA expression vector Culture Grow E. coli culture to mid-log phase (OD600 ~0.6) Transformation->Culture Induction Induce protein expression with IPTG Culture->Induction Harvest Harvest cells by centrifugation Induction->Harvest Lysis Lyse cells (e.g., sonication) in lysis buffer Harvest->Lysis Clarification Clarify lysate by centrifugation Lysis->Clarification IMAC Apply supernatant to Ni-NTA affinity column Clarification->IMAC Wash Wash column with wash buffer (containing imidazole) IMAC->Wash Elution Elute TenA with elution buffer (high imidazole) Wash->Elution Dialysis Dialyze purified TenA against storage buffer Elution->Dialysis

Figure 2: General workflow for the expression and purification of recombinant His-tagged TenA.

Protocol Details:

  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid containing the tenA gene fused to a polyhistidine tag.

  • Culture Growth: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication or using a French press.

  • Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. Elute the His-tagged TenA protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Buffer Exchange: Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) and store at -80°C.

Enzymatic Assay for TenA Activity

The activity of TenA can be determined by a coupled enzyme assay that measures the rate of ammonia release upon the hydrolysis of this compound. The release of ammonia is coupled to the reductive amination of α-ketoglutarate by glutamate dehydrogenase, which results in the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm due to NADPH consumption is monitored spectrophotometrically.[4]

Reaction Components:

  • 50 mM HEPES buffer, pH 7.5

  • 5 mM α-ketoglutarate

  • 250 µM NADPH

  • 5 units of glutamate dehydrogenase

  • Varying concentrations of this compound (substrate)

  • Purified TenA enzyme

Procedure:

  • Prepare a reaction mixture containing all components except the TenA enzyme in a cuvette.

  • Initiate the reaction by adding a known amount of purified TenA.

  • Monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 25°C).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Determine the kinetic parameters (Km and kcat) by measuring the initial velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

HPLC Analysis of Substrate and Product

High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify this compound and its product, 4-amino-5-hydroxymethyl-2-methylpyrimidine. A reverse-phase HPLC method is suitable for this purpose.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile).
Flow Rate 0.5 - 1.0 mL/min
Detection UV detector at a wavelength of approximately 245 nm and 275 nm.
Injection Volume 10 - 20 µL
Temperature Ambient or controlled (e.g., 25°C)

Note: The exact mobile phase composition and gradient may need to be optimized for baseline separation of the substrate and product.

Conclusion

This compound is a pivotal metabolite in the thiamine salvage pathway, serving as the direct substrate for thiaminase II (TenA) to produce HMP. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a solid foundation for researchers investigating thiamine metabolism, bacterial physiology, and novel antimicrobial strategies. Further research into the regulation of the thiamine salvage pathway and the potential for other metabolic roles of this compound will continue to be an important area of study. The visualization of the metabolic pathway and experimental workflows aims to provide a clear and concise overview to aid in experimental design and data interpretation.

References

The Dual Legacy of Rudolf Grewe: A Technical Guide to Grewe Diamine and the Grewe Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant contributions of German chemist Rudolf Grewe, focusing on two of his major discoveries that have had a lasting impact on industrial vitamin synthesis and pharmaceutical drug development: the Grewe diamine, a crucial precursor to Vitamin B1, and the Grewe cyclization, a foundational reaction in the synthesis of morphinan-based drugs. While both bear his name, these discoveries are distinct in their chemical application and historical context. This paper will elucidate the discovery, history, and detailed experimental protocols for each, providing a clear distinction between the two and offering valuable insights for researchers in related fields.

Part 1: Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) - A Cornerstone of Vitamin B1 Synthesis

The Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a vital intermediate in the industrial production of Thiamine (Vitamin B1). Its development in the late 1930s was a significant step in making the large-scale, economical synthesis of this essential vitamin a reality.

Historical Context and Discovery

The industrial synthesis of Vitamin B1 began in earnest in 1937, with Hoffmann-La Roche in Switzerland and Merck in the United States pioneering production.[1] An alternative and efficient synthetic route involving the Grewe diamine was concurrently investigated by Hans Andersag and Kurt Westphal at the Elberfeld Laboratories of I.G. Farbenindustrie, where Rudolf Grewe was a key researcher.[2] This pathway proved to be a robust and scalable method for producing the pyrimidine moiety of the thiamine molecule.

Modern Industrial Synthesis of Grewe Diamine

While the original detailed protocol by Grewe remains within historical corporate archives, several modern, scalable processes have been published, reflecting the enduring importance of this intermediate. Two prominent methods are outlined below.

Experimental Protocol 1: Synthesis via Vilsmeier Reagent and Hydrogenation

This approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent, followed by condensation with acetamidine and subsequent hydrogenation.[3]

  • Formation of Enamine (18): 2-cyanoacetamide is reacted with a Vilsmeier reagent (prepared from a suitable amide like DMF and an acid chloride like oxalyl chloride or phosgene) to form an enamine intermediate.

  • Condensation with Acetamidine: The enamine is then condensed with acetamidine to yield 4-amino-2-methylpyrimidine-5-carbonitrile (6).

  • Hydrogenation: The nitrile group of compound (6) is reduced via catalytic hydrogenation to afford the Grewe diamine (2).

Experimental Protocol 2: Synthesis via Malononitrile

This alternative route utilizes malononitrile and an ionic salt prepared in situ.[3]

  • Formation of Enamine (18): Malononitrile is treated with an ionic salt, prepared in situ from dimethylformamide (DMF) and dimethyl sulfate, to give the same enamine intermediate (18) as in the first protocol.

  • Condensation with Acetamidine: Without isolation, the enamine is reacted with acetamidine hydrochloride to produce the common intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile (6).

  • Hydrogenation: Subsequent hydrogenation of the nitrile (6) yields the final product, Grewe diamine (2).

Quantitative Data for Modern Syntheses
MethodStarting MaterialsKey IntermediateOverall YieldReference
Protocol 1 2-Cyanoacetamide, Vilsmeier Reagent, Acetamidine4-amino-2-methylpyrimidine-5-carbonitrile65%[3]
Protocol 2 Malononitrile, DMF, Dimethyl Sulfate, Acetamidine HCl4-amino-2-methylpyrimidine-5-carbonitrile70%[3]

Logical Workflow for Grewe Diamine Synthesis

Grewe_Diamine_Synthesis cluster_0 Protocol 1 cluster_1 Protocol 2 2-Cyanoacetamide 2-Cyanoacetamide Enamine_1 Enamine Intermediate 2-Cyanoacetamide->Enamine_1 Vilsmeier Reagent Vilsmeier Reagent Vilsmeier Reagent->Enamine_1 Nitrile_1 4-amino-2-methylpyrimidine-5-carbonitrile Enamine_1->Nitrile_1 Acetamidine Acetamidine Acetamidine->Nitrile_1 Hydrogenation_1 Hydrogenation Nitrile_1->Hydrogenation_1 Grewe_Diamine_1 Grewe Diamine Hydrogenation_1->Grewe_Diamine_1 Malononitrile Malononitrile Enamine_2 Enamine Intermediate Malononitrile->Enamine_2 Ionic Salt (DMF/Me2SO4) Ionic Salt (DMF/Me2SO4) Ionic Salt (DMF/Me2SO4)->Enamine_2 Nitrile_2 4-amino-2-methylpyrimidine-5-carbonitrile Enamine_2->Nitrile_2 Acetamidine HCl Acetamidine HCl Acetamidine HCl->Nitrile_2 Hydrogenation_2 Hydrogenation Nitrile_2->Hydrogenation_2 Grewe_Diamine_2 Grewe Diamine Hydrogenation_2->Grewe_Diamine_2

Caption: Comparative workflow of two modern scalable syntheses of Grewe diamine.

Part 2: The Grewe Cyclization - A Gateway to Morphinan Alkaloids

In a separate and later body of work, Rudolf Grewe developed a powerful acid-catalyzed cyclization reaction for the synthesis of the morphinan skeleton. This reaction, now known as the Grewe cyclization, was a landmark in alkaloid synthesis and remains a key strategy in the production of numerous opioid analgesics and antitussives, most notably dextromethorphan.

Historical Context and Discovery

In 1948, Rudolf Grewe and A. Mondon published a paper in Chemische Berichte detailing a new route to the morphinan ring system. This work laid the foundation for the total synthesis of morphine and its analogues. The key step, the Grewe cyclization, involves the intramolecular cyclization of a 1-benzyl-octahydroisoquinoline derivative to form the tetracyclic core of the morphinan structure. This biomimetic approach mimics the cyclization of reticuline in the biosynthesis of morphine.[4]

The Grewe Cyclization in Dextromethorphan Synthesis

The Grewe cyclization is a cornerstone in the industrial synthesis of dextromethorphan, a widely used cough suppressant. An improved version of this process involves the N-formylation of the octabase precursor prior to cyclization, which prevents ether cleavage as a side reaction and leads to higher yields.[5]

Experimental Protocol: Grewe Cyclization of N-Formyl Octabase

This protocol describes the acid-catalyzed cyclization of N-formyl octabase to produce N-formyl dextromethorphan.[6]

  • Acid Preparation: In a suitable flask equipped with a Dean-Stark apparatus, 85% orthophosphoric acid is heated in toluene to azeotropically remove water. The mixture is then cooled under a nitrogen atmosphere.

  • Catalyst Fortification: Phosphorus pentoxide is carefully added to the cooled, concentrated phosphoric acid under a nitrogen atmosphere to achieve approximately 100% phosphoric acid.

  • Reaction Initiation: A solution of N-formyl octabase in toluene is slowly added to the prepared acid.

  • Cyclization: The reaction mixture is heated to and maintained at 65-70°C under a nitrogen atmosphere for 10-12 hours. The reaction progress is monitored by HPLC.

  • Workup: After cooling, the reaction mixture is concentrated under vacuum to remove toluene. The residue is taken up in ethyl acetate and washed sequentially with chilled water and a 7% sodium bicarbonate solution. The organic layer is then concentrated to yield the crude N-formyl dextromethorphan.

  • Further Processing: The resulting N-formyl dextromethorphan can be deformylated and then methylated to produce dextromethorphan hydrobromide.

Quantitative Data for Grewe Cyclization
Reaction StepReagents and ConditionsProductYieldReference
Grewe Cyclization N-Formyl Octabase, 100% Phosphoric Acid, Toluene, 65-70°C, 10-12hN-Formyl DextromethorphanNot explicitly stated, but described as a high-yield process.[6]
Signaling Pathway of the Grewe Cyclization Mechanism

The Grewe cyclization proceeds via the formation of superelectrophiles.

Grewe_Cyclization_Mechanism N-Formyl_Octabase N-Formyl Octabase Protonation Protonation of Olefinic Group N-Formyl_Octabase->Protonation H+ (Phosphoric Acid) Dicationic_Intermediate Dicationic Intermediate (Superelectrophile) Protonation->Dicationic_Intermediate Electrophilic_Aromatic_Substitution Intramolecular Electrophilic Aromatic Substitution Dicationic_Intermediate->Electrophilic_Aromatic_Substitution Cyclized_Intermediate Cyclized Intermediate Electrophilic_Aromatic_Substitution->Cyclized_Intermediate Deprotonation Deprotonation Cyclized_Intermediate->Deprotonation N-Formyl_Dextromethorphan N-Formyl Dextromethorphan Deprotonation->N-Formyl_Dextromethorphan

Caption: Simplified mechanism of the Grewe cyclization via a superelectrophile intermediate.

Conclusion: Two Distinct Discoveries, One Enduring Legacy

The work of Rudolf Grewe has left an indelible mark on both industrial chemistry and medicinal chemistry. The Grewe diamine remains a fundamental building block in the life-sustaining production of Vitamin B1. In parallel, the Grewe cyclization provided a revolutionary and elegant solution to the complex challenge of morphinan synthesis, enabling the development and production of a class of drugs with significant therapeutic value. It is essential for researchers and professionals in the chemical and pharmaceutical sciences to recognize these as two separate, yet equally important, contributions from a remarkable chemist. This guide has aimed to provide a clear, technically-focused overview of these discoveries, equipping the reader with the historical context, key experimental protocols, and mechanistic understanding to appreciate and potentially build upon this foundational work.

References

A Comprehensive Technical Overview of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed summary of the available technical information for the chemical compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine, including its various synonyms, alternative names, and key identifiers. The information is compiled from various chemical databases and supplier information.

Nomenclature and Chemical Identifiers

This compound is a substituted pyrimidine derivative. It is most commonly identified in chemical literature and databases by its systematic names and unique identifiers. The following table summarizes its primary synonyms and alternative names.

Identifier Type Identifier
IUPAC Name This compound
CAS Number 73315-34-1
Other Names 4-amino-5-(aminomethyl)-2-methylpyrimidine
2-methyl-5-(aminomethyl)pyrimidin-4-amine
4-Amino-2-methyl-5-pyrimidinemethanamine

Chemical and Physical Properties

The following table outlines the key physicochemical properties of this compound. This data is essential for its handling, storage, and use in experimental settings.

Property Value
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Appearance White to off-white solid
Melting Point 175-180 °C
Boiling Point 334.3±22.0 °C (Predicted)
Solubility Soluble in methanol
pKa 9.96±0.10 (Predicted)

Synthesis and Experimental Protocols

While extensive experimental protocols for the biological application of this compound are not widely published, its synthesis is described in the chemical literature. A common synthetic route involves the reduction of a nitrile precursor.

Experimental Protocol: Synthesis via Reduction of 4-amino-2-methylpyrimidine-5-carbonitrile

A detailed experimental protocol for the synthesis of this compound can be found in the scientific literature. One common method involves the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Reactants: 4-amino-2-methylpyrimidine-5-carbonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with Raney nickel), and an appropriate solvent (e.g., anhydrous tetrahydrofuran (THF) or ethanol).

  • Procedure:

    • The 4-amino-2-methylpyrimidine-5-carbonitrile is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The reducing agent is added portion-wise to the solution at a controlled temperature (often 0 °C to room temperature).

    • The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is carefully quenched, and the product is worked up through a series of extraction and purification steps.

    • Purification is typically achieved through recrystallization or column chromatography to yield the final product, this compound.

  • Characterization: The final compound is typically characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm its structure and purity.

Logical Relationship of Identifiers

The various names and numbers associated with a chemical compound are interconnected, providing a hierarchical and cross-referenceable system for identification. The Chemical Abstracts Service (CAS) number is a unique identifier for a specific chemical substance, linked to its various systematic and common names.

cluster_compound This compound cluster_identifiers Nomenclature & Identifiers Compound Core Chemical Structure C₆H₁₀N₄ IUPAC IUPAC Name: This compound Compound->IUPAC is systematically named as CAS CAS Number: 73315-34-1 IUPAC->CAS is uniquely identified by OtherNames Other Names: 4-amino-5-(aminomethyl)-2-methylpyrimidine 2-methyl-5-(aminomethyl)pyrimidin-4-amine CAS->OtherNames can be referred to as

Caption: Interrelationship of chemical identifiers for the target compound.

Safety and handling precautions for Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Grewe Diamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Grewe diamine, a key intermediate in pharmaceutical and agrochemical synthesis. All procedures should be conducted in accordance with established laboratory safety protocols and under the supervision of qualified personnel.

Chemical Identification

Grewe diamine is scientifically known as 4-amino-5-aminomethyl-2-methylpyrimidine. It is a critical building block in the synthesis of Vitamin B1 (Thiamine) and other bioactive molecules.[1][2][3][4]

Identifier Value
Common Name Grewe Diamine[2][5][6]
IUPAC Name 5-(aminomethyl)-2-methylpyrimidin-4-amine[1]
Synonyms 4-Amino-2-methyl-5-pyrimidinemethanamine[2][7]
CAS Number 95-02-3[2][5][6][7]
Molecular Formula C₆H₁₀N₄[2][5][6]
Molecular Weight 138.17 g/mol [2][5]
Structure (See chemical structure diagram)

Hazard Identification and Classification

Grewe diamine is classified as a hazardous substance. The primary risks are associated with skin and eye contact.

GHS Hazard Classification:

Hazard Class Category Hazard Statement
Skin Irritation2H315: Causes skin irritation[8][9]
Serious Eye Damage1H318: Causes serious eye damage[9]
Skin Sensitization1H317: May cause an allergic skin reaction[9]

Hazard Pictograms:

corrosive, irritant

Signal Word: Danger [1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Grewe diamine is provided below.

Property Value Source
Appearance White to yellow to orange crystalline powder[5][10]
Melting Point 126 - 130 °C[5][10]
Purity ≥ 95% (HPLC)[5]

Toxicology and Health Effects

  • Inhalation: May cause respiratory irritation.[11]

  • Skin Contact: Causes skin irritation and may lead to allergic skin reactions.[9] Harmful if absorbed through the skin.

  • Eye Contact: Causes serious eye damage.[9]

  • Ingestion: May be harmful if swallowed.

Handling and Storage

Proper handling and storage are crucial to minimize exposure risks.

5.1 Personal Protective Equipment (PPE)

  • Eye Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[12]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use.[12]

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.

  • Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or if dust is generated.[13]

5.2 Safe Handling Practices

  • Work in a well-ventilated area, preferably under a chemical fume hood.[9][13]

  • Avoid the formation and inhalation of dust and aerosols.[9][13]

  • Do not eat, drink, or smoke in the work area.[11]

  • Wash hands thoroughly after handling.[9][11]

  • Keep containers securely sealed when not in use.[11]

5.3 Storage Conditions

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[5][7][9]

  • Store away from incompatible materials and foodstuff containers.[9]

Emergency and First Aid Procedures

6.1 Spill Response

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation and remove all sources of ignition.[13]

  • Wear appropriate PPE as described in Section 5.1.

  • Carefully sweep up the solid material, avoiding dust generation.[12]

  • Collect waste in a suitable, labeled, and closed container for disposal.[11][13]

6.2 First Aid Measures

Exposure Route Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical help if irritation or a rash occurs.[4][10][13]
Eye Contact Immediately rinse with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][13]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[13]

Experimental Protocols

7.1 General Protocol for Safe Handling of Powdered Grewe Diamine

This protocol outlines the general steps for safely weighing and using Grewe diamine powder in a laboratory setting.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Prepare all required equipment (spatulas, weigh boats, glassware) and reagents.

    • Place a labeled waste container within the fume hood for contaminated disposables.

  • Weighing:

    • Perform all weighing operations within a ventilated enclosure or fume hood to contain dust.

    • Use a clean spatula to carefully transfer the desired amount of powder to a weigh boat.

    • Avoid any sudden movements that could create airborne dust.

    • Close the primary container tightly immediately after use.

  • Transfer and Use:

    • Carefully add the weighed powder to the reaction vessel. If transferring to a flask with a narrow neck, use a powder funnel.

    • If making a solution, add the solvent slowly to the powder to avoid splashing.

  • Cleanup:

    • Decontaminate spatulas and other reusable equipment after use.

    • Dispose of weigh boats, contaminated wipes, and gloves in the designated hazardous waste container.

    • Wipe down the work surface with an appropriate cleaning agent.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after removing gloves.

7.2 Synthesis of Grewe Diamine from 4-Amino-2-methylpyrimidine-5-carbonitrile

The following protocol is adapted from a literature procedure for the hydrogenation of the nitrile precursor.[13]

  • Setup:

    • Charge a high-pressure autoclave with 4-Amino-2-methylpyrimidine-5-carbonitrile (15 mol), a saturated methanol solution of ammonia (20 L), and modified Raney nickel (300 g, wet weight).

  • Reaction:

    • Seal the autoclave and purge with hydrogen gas.

    • Pressurize the vessel to 4 MPa with hydrogen.

    • Heat the mixture to 100 °C while stirring.

    • Maintain these conditions for 5 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Filter the mixture to remove the Raney nickel catalyst.

    • Concentrate the filtrate under reduced pressure to yield 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe diamine) as a white solid.

Visualizations

Hazard_Identification_Workflow cluster_prep Preparation & Identification cluster_assessment Hazard & Risk Assessment cluster_control Control Measures start Start: New Experiment with Grewe Diamine identify Identify Chemical: 4-amino-5-aminomethyl- 2-methylpyrimidine start->identify review_sds Review Safety Data Sheet (SDS) identify->review_sds hazards Identify Hazards: - Skin Irritant (H315) - Eye Damage (H318) - Skin Sensitizer (H317) review_sds->hazards risk_assess Assess Risks: - Exposure during weighing - Skin/eye contact - Dust inhalation hazards->risk_assess controls Implement Controls: - Fume Hood - PPE (Gloves, Goggles) - Spill Kit Ready risk_assess->controls proceed Proceed with Experiment controls->proceed

Caption: Hazard identification and risk assessment workflow.

SOP_Workflow cluster_pre Pre-Experiment cluster_exec Execution cluster_post Post-Experiment prep_area 1. Prepare Fume Hood don_ppe 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound in Fume Hood don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer react 5. Perform Reaction transfer->react quench 6. Quench & Workup react->quench cleanup 7. Clean Equipment & Workspace quench->cleanup dispose 8. Dispose of Waste Properly cleanup->dispose doff_ppe 9. Doff PPE & Wash Hands dispose->doff_ppe Emergency_Response_Tree cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation event Exposure Event remove_clothing Remove Contaminated Clothing event->remove_clothing Skin rinse_eyes Rinse Eyes at Eyewash Station for 15 mins event->rinse_eyes Eye fresh_air Move to Fresh Air event->fresh_air Inhalation wash_skin Wash with Soap & Water for 15 mins remove_clothing->wash_skin seek_medical_skin Seek Medical Aid if Irritation Persists wash_skin->seek_medical_skin remove_lenses Remove Contact Lenses rinse_eyes->remove_lenses seek_medical_eye Seek Immediate Medical Attention remove_lenses->seek_medical_eye artificial_resp Give Artificial Respiration if Not Breathing fresh_air->artificial_resp seek_medical_inhale Seek Immediate Medical Attention artificial_resp->seek_medical_inhale

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine from 2-Cyanoacetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine), starting from the readily available precursor, 2-cyanoacetamide. The synthesis is a two-step process involving the formation of the intermediate 4-amino-2-methylpyrimidine-5-carbonitrile, followed by the catalytic hydrogenation of the nitrile group. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, also known as Grewe's diamine, is a critical building block in the industrial synthesis of Thiamine.[1][2] The pyrimidine moiety is a common scaffold in a variety of biologically active molecules, making its synthesis and derivatization a topic of significant interest.[3] The presented synthetic route offers a scalable and efficient method utilizing inexpensive starting materials.[4][5]

Overall Synthetic Scheme

The synthesis proceeds in two main steps as illustrated below:

  • Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

  • Step 2: Synthesis of this compound

Synthesis_Workflow start 2-Cyanoacetamide intermediate1 2-(dimethylaminomethylene)cyanoacetamide (Enamine Intermediate) start->intermediate1 Vilsmeier Reagent (DMF, POCl3) intermediate2 4-Amino-2-methylpyrimidine-5-carbonitrile intermediate1->intermediate2 Acetamidine Hydrochloride final_product This compound intermediate2->final_product Hydrogenation (e.g., Raney Ni, H2)

Caption: Overall synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductYield (%)Purity (%)Reference
1Formation of Pyrimidine Ring2-CyanoacetamideVilsmeier Reagent, Acetamidine HCl4-Amino-2-methylpyrimidine-5-carbonitrile65 (overall for 2 steps)-[4][5]
2Nitrile Reduction (Continuous Flow)4-Amino-2-methylpyrimidine-5-carbonitrileRaney Ni, H₂This compound99-[6]
2Nitrile Reduction (Alternative Batch Process Implied)4-Amino-2-methylpyrimidine-5-carbonitrileRaney Ni, H₂This compound--[5]

Experimental Protocols

The following protocols are detailed methodologies for the key experimental steps.

Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

This step involves the formation of an enamine intermediate from 2-cyanoacetamide using a Vilsmeier reagent, followed by cyclization with acetamidine hydrochloride.[4][5]

Step1_Workflow sub_start 2-Cyanoacetamide enamine Formation of Enamine Intermediate sub_start->enamine Reaction vilsmeier Vilsmeier Reagent (DMF, POCl3) vilsmeier->enamine cyclization Cyclization enamine->cyclization Reaction acetamidine Acetamidine Hydrochloride acetamidine->cyclization sub_product 4-Amino-2-methylpyrimidine-5-carbonitrile cyclization->sub_product Isolation

Caption: Workflow for the synthesis of the pyrimidine intermediate.

Materials:

  • 2-Cyanoacetamide

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetamidine hydrochloride

  • Sodium methoxide (or other suitable base)

  • Methanol

  • Dichloromethane

  • Ice

Procedure:

  • Formation of the Vilsmeier Reagent and Enamine:

    • In a dry, three-necked flask equipped with a dropping funnel, thermometer, and mechanical stirrer, dissolve 2-cyanoacetamide in anhydrous DMF.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add phosphorus oxychloride dropwise to the cooled solution while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the formation of the enamine intermediate, 2-(dimethylaminomethylene)cyanoacetamide, is complete (monitor by TLC).

  • Cyclization Reaction:

    • In a separate flask, prepare a solution of sodium methoxide in methanol.

    • Add acetamidine hydrochloride to the sodium methoxide solution and stir to form a slurry of acetamidine free base.

    • Cool the enamine reaction mixture in an ice bath and slowly add the acetamidine slurry.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the cyclization is complete (monitor by TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture and pour it into ice water.

    • Adjust the pH to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).

    • The product, 4-amino-2-methylpyrimidine-5-carbonitrile, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Step 2: Synthesis of this compound

This step involves the catalytic hydrogenation of the nitrile group of 4-amino-2-methylpyrimidine-5-carbonitrile to the corresponding primary amine.[5][6] A continuous flow process has been reported to be highly efficient.[6] A general protocol for a batch hydrogenation using Raney Nickel is provided below.

Step2_Workflow sub_start2 4-Amino-2-methylpyrimidine-5-carbonitrile hydrogenation Catalytic Hydrogenation sub_start2->hydrogenation Reaction catalyst Raney Ni Catalyst catalyst->hydrogenation hydrogen Hydrogen Gas (H2) hydrogen->hydrogenation sub_product2 This compound hydrogenation->sub_product2 Isolation

Caption: Workflow for the reduction of the nitrile intermediate.

Materials:

  • 4-Amino-2-methylpyrimidine-5-carbonitrile

  • Raney® Nickel (activated)

  • Anhydrous solvent (e.g., methanol, ethanol, or ammonia-saturated methanol)

  • Hydrogen gas (H₂)

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Inert filtering aid (e.g., Celite®)

Procedure:

  • Reaction Setup:

    • In a high-pressure reaction vessel, add a slurry of activated Raney Nickel in the chosen anhydrous solvent. Caution: Raney Nickel is pyrophoric and should be handled with care under an inert atmosphere.

    • Add the 4-amino-2-methylpyrimidine-5-carbonitrile to the vessel.

    • Seal the reactor and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi, though optimal pressure may vary).

    • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.

    • Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete when hydrogen uptake ceases.

  • Work-up and Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

    • Purge the reactor with nitrogen gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel should be kept wet with solvent to prevent ignition upon exposure to air.

    • Wash the filter cake with additional solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be further purified by recrystallization or other chromatographic techniques if necessary.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • Raney Nickel is pyrophoric and flammable when dry. Always handle as a slurry in a suitable solvent and under an inert atmosphere.

  • High-pressure hydrogenation should only be performed by trained personnel using appropriate safety equipment and procedures.

Conclusion

The synthetic route from 2-cyanoacetamide provides an effective and scalable method for the preparation of this compound. The protocols outlined in this document, when followed with the appropriate safety precautions, should enable researchers to successfully synthesize this important intermediate for applications in drug development and other areas of chemical research.

References

Scalable Synthesis of Grewe Diamine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a critical intermediate in the synthesis of Vitamin B1 (Thiamine). Its efficient and scalable production is of significant interest to the pharmaceutical and nutraceutical industries. This document outlines a detailed protocol for the industrial-scale synthesis of Grewe diamine, focusing on a robust and reproducible process. The methodology is based on the hydrolysis of an acylated precursor, a common route for large-scale production.

Experimental Protocols

Hydrolysis of N-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-formamide

This protocol describes the hydrolysis of an N-formylated precursor to yield Grewe diamine.

Materials:

  • N-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-formamide

  • Aqueous sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., methanol, butanol)

  • Toluene

  • Water

Equipment:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Reaction Setup: Charge the reactor with N-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-formamide and the selected organic solvent.

  • Addition of Hydrolysis Agent: Add the aqueous alkali or alkaline-earth metal hydroxide solution to the reactor.

  • Reaction Conditions: Heat the stirred reaction mixture to a temperature between 20°C and 110°C, with a preferred range of 40°C to 85°C. Maintain this temperature for a duration of 30 to 240 minutes. The reaction is typically carried out at atmospheric pressure.[1]

  • Phase Separation: After the reaction is complete, allow the mixture to settle and separate the organic and aqueous phases at a temperature between 40°C and 60°C.[1]

  • Product Isolation and Purification:

    • Crystallization: Cool the reaction solution to a temperature between -10°C and 20°C (preferably 0°C to 5°C) to induce crystallization of the Grewe diamine.[1]

    • Filtration: Separate the Grewe diamine crystals from the mother liquor by filtration.

    • Washing: Wash the isolated crystals with a suitable solvent (e.g., cold toluene).

    • Drying: Dry the purified Grewe diamine under vacuum at a temperature of approximately 60°C for 12 hours.[1]

Data Presentation

Table 1: Summary of Reaction Parameters for Grewe Diamine Synthesis

ParameterValueReference
Starting Material N-(4-amino-2-methyl-pyrimidin-5-ylmethyl)-formamide[1]
Hydrolysis Agent Aqueous alkali or alkaline-earth metal hydroxide[1]
Solvent Organic solvent (e.g., methanol, butanol)[1]
Reaction Temperature 20°C to 110°C (preferred: 40°C to 85°C)[1]
Reaction Time 30 to 240 minutes[1]
Pressure Atmospheric[1]
Phase Separation Temp. 40°C to 60°C[1]
Crystallization Temp. -10°C to 20°C (preferred: 0°C to 5°C)[1]
Drying Temperature 60°C[1]
Drying Time 12 hours[1]

Visualizations

Reaction Pathway and Workflow

The following diagrams illustrate the chemical transformation and the overall experimental workflow for the scalable synthesis of Grewe diamine.

Grewe_Diamine_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Precursor N-(4-amino-2-methyl- pyrimidin-5-ylmethyl)-formamide Conditions Heat (40-85°C) Atmospheric Pressure 30-240 min Base Aqueous NaOH GreweDiamine Grewe Diamine (4-amino-5-aminomethyl- 2-methylpyrimidine) Conditions->GreweDiamine Hydrolysis

Caption: Chemical pathway for the synthesis of Grewe diamine via hydrolysis.

Grewe_Diamine_Workflow start Start: Charge Reactor hydrolysis Hydrolysis Reaction (Heating & Stirring) start->hydrolysis phase_sep Phase Separation hydrolysis->phase_sep crystallization Crystallization (Cooling) phase_sep->crystallization filtration Filtration crystallization->filtration washing Washing filtration->washing drying Drying washing->drying end End: Purified Grewe Diamine drying->end

Caption: Experimental workflow for the industrial synthesis of Grewe diamine.

Alternative Synthetic Routes

While the hydrolysis of an acylated precursor is a common industrial method, other approaches for synthesizing pyrimidine derivatives exist. For instance, a Lewis acid-catalyzed condensation reaction starting from acrylonitrile has been reported as a versatile and scalable method for producing 4-aminopyrimidines with yields up to 90%.[2] This method avoids the use of carcinogenic chemicals and costly derivatization steps, making it an attractive alternative for industrial-scale synthesis.[2] Another patented process involves the treatment of 4-amino-2-methyl-5-acylaminomethyl-pyrimidine in an aqueous solution with an ion exchange resin to prepare Grewe diamine.[3]

Applications in Drug Development

Grewe diamine is a key precursor in the manufacture of Thiamine (Vitamin B1).[4] The synthesis of thiamine involves the reaction of Grewe diamine with an orthoformic acid ester in the presence of an acid catalyst, followed by reaction with a ketone and subsequent conversion to thiamine.[4] The purity and consistent quality of Grewe diamine are paramount for ensuring the efficacy and safety of the final pharmaceutical product.

Chiral diamines, a broader class of compounds to which Grewe diamine belongs, are crucial in modern pharmaceutical synthesis. They are often used as chiral auxiliaries or as core structural components in the synthesis of complex chiral molecules, enabling precise control over the stereochemistry of the final drug product.[5] This control is vital for maximizing the therapeutic benefit and minimizing potential side effects of many modern pharmaceuticals.[5]

References

Application Note: A Streamlined Approach to Vitamin B1 Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Authored by: Senior Application Scientist, Chemical Process Development

Introduction

This compound, also known as Grewe diamine, is a critical intermediate in the synthesis of Thiamine (Vitamin B1), an essential nutrient for all living organisms.[1] The industrial production of this compound has traditionally relied on batch processing, which can be limited by long reaction times, potential safety hazards, and challenges in scalability.[1] This application note details a robust and efficient continuous flow synthesis protocol for this compound, offering significant advantages in terms of process intensification, safety, and product quality.[2][3]

Continuous flow chemistry has emerged as a powerful technology in modern chemical synthesis, enabling reactions to be performed in a continuous stream through a reactor.[4][5] This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates and yields.[3][5] The intrinsically smaller reactor volumes in flow chemistry also contribute to a significantly improved safety profile, especially when handling energetic or hazardous reagents.[5][6]

This guide provides a comprehensive overview of a three-step continuous flow process, starting from the readily available and economical 2-cyanoacetamide.[2] We will delve into the rationale behind the experimental design, provide detailed step-by-step protocols, and present the expected outcomes based on validated research.

Advantages of the Continuous Flow Approach

The adoption of a continuous flow process for the synthesis of this compound offers several key benefits over traditional batch methods:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risk associated with highly exothermic or potentially unstable reactions.[5][6]

  • Improved Efficiency and Yield: The superior mass and heat transfer in microreactors allows for rapid and precise control of reaction conditions, leading to faster reaction times and higher product yields.[4][5][7] In the detailed process, reaction times are reduced from hours in batch to minutes in flow.[7]

  • Scalability: Scaling up production in a continuous flow system is achieved by extending the operation time or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and cost-effective than transitioning to larger batch reactors.[5][8]

  • Process Control and Reproducibility: Automated continuous flow systems provide excellent control over key parameters, ensuring consistent product quality and high reproducibility between runs.[3]

Reaction Pathway

The synthesis of this compound is accomplished through a three-step sequence starting from 2-cyanoacetamide. The overall transformation is depicted below:

Reaction_Pathway cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrogenation 2-Cyanoacetamide 2-Cyanoacetamide Enamine Enamine Intermediate 2-Cyanoacetamide->Enamine POCl3, DMF Vilsmeier_Reagent Vilsmeier Reagent Vilsmeier_Reagent->Enamine Pyrimidine_Nitrile 4-amino-2-methylpyrimidine- 5-carbonitrile Enamine->Pyrimidine_Nitrile NaOEt Acetamidine_HCl Acetamidine HCl Acetamidine_HCl->Pyrimidine_Nitrile Final_Product This compound Pyrimidine_Nitrile->Final_Product Raney Ni H2 H2 gas H2->Final_Product

Caption: Overall reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is based on the fully continuous flow synthesis developed by Jiang et al.[2][7]

Materials and Equipment
Reagents & SolventsEquipment
2-CyanoacetamideSyringe pumps
Phosphorus oxychloride (POCl₃)T-mixers
N,N-Dimethylformamide (DMF)PTFE coil reactors
Acetamidine hydrochlorideBack pressure regulators
Sodium ethoxide (NaOEt) in EthanolContinuous inline extractor
Raney Nickel (Raney Ni)Packed-bed reactor
Hydrogen (H₂) gasTemperature controllers
Dichloromethane (DCM)HPLC for analysis
Deionized water
Step-by-Step Methodology

The continuous flow setup consists of three interconnected modules, each dedicated to a specific reaction step.

Module 1: Enamine Formation

  • Reagent Preparation:

    • Solution A: Prepare a solution of 2-cyanoacetamide in DMF.

    • Solution B: Prepare a solution of POCl₃ in DMF.

  • System Setup:

    • Pump Solution A and Solution B using separate syringe pumps into a T-mixer.

    • The output of the T-mixer is connected to a PTFE coil reactor maintained at a controlled temperature.

    • A back-pressure regulator is installed at the outlet of the reactor to maintain the desired pressure.

  • Reaction Execution:

    • Set the flow rates of the pumps to achieve the desired residence time in the coil reactor.

    • The reaction mixture containing the enamine intermediate is collected at the outlet.

Module 2: Pyrimidine Ring Formation (Cyclization)

  • Reagent Preparation:

    • Solution C: Prepare a solution of acetamidine hydrochloride and sodium ethoxide in ethanol.

  • System Setup:

    • The output stream from Module 1 is directly fed into a second T-mixer.

    • Solution C is pumped into the same T-mixer.

    • The combined stream flows through a second PTFE coil reactor.

  • Reaction Execution:

    • The reaction proceeds to form 4-amino-2-methylpyrimidine-5-carbonitrile.

    • The output is a slurry containing the product.

Module 3: Nitrile Reduction (Hydrogenation)

  • System Setup:

    • The output from Module 2 is passed through a continuous inline extractor to separate the product from the reaction medium.

    • The extracted product is dissolved in a suitable solvent (e.g., ethanol/ammonia).

    • This solution is then pumped through a packed-bed reactor containing Raney Nickel as the catalyst.

    • Hydrogen gas is introduced into the reactor at a controlled pressure.

  • Reaction Execution:

    • The hydrogenation of the nitrile group to the primary amine occurs within the packed-bed reactor.

    • The final product, this compound, is collected at the outlet of the reactor.

Experimental_Workflow cluster_M1 Module 1: Enamine Formation cluster_M2 Module 2: Cyclization cluster_M3 Module 3: Hydrogenation & Workup P1 Pump A (2-Cyanoacetamide in DMF) M1 T-Mixer 1 P1->M1 P2 Pump B (POCl3 in DMF) P2->M1 R1 Coil Reactor 1 M1->R1 BPR1 Back Pressure Regulator 1 R1->BPR1 M2 T-Mixer 2 BPR1->M2 P3 Pump C (Acetamidine HCl/NaOEt in Ethanol) P3->M2 R2 Coil Reactor 2 M2->R2 Extractor Continuous Inline Extractor R2->Extractor P4 Pump D (Product in Solvent) Extractor->P4 R3 Packed-Bed Reactor (Raney Ni) P4->R3 P5 H2 Gas Supply P5->R3 Collection Product Collection R3->Collection

Caption: Schematic of the fully continuous flow synthesis setup.

Process Parameters and Expected Results

The following table summarizes the key process parameters and reported yields for each step of the continuous flow synthesis.[2]

ParameterStep 1 (Enamine Formation)Step 2 (Cyclization)Step 3 (Hydrogenation)Overall
Reactor Type PTFE CoilPTFE CoilPacked-Bed-
Temperature OptimizedOptimizedOptimized-
Pressure OptimizedOptimizedOptimized-
Residence Time ~1 min~2 min~71 min~74 min
Yield 94%90%99%84%
Throughput ---0.92 g/h

Discussion and Mechanistic Insights

The success of this continuous flow synthesis hinges on several key factors. The use of microreactors significantly enhances mass and heat transfer, which is particularly crucial for the highly exothermic Vilsmeier-Haack reaction in the first step.[7] This allows for precise temperature control, minimizing the formation of byproducts and improving the overall yield.

The cyclization step to form the pyrimidine ring benefits from the rapid mixing achieved in the T-mixer, ensuring a homogeneous reaction mixture and consistent product formation. The final hydrogenation step, often a bottleneck in batch processes due to challenges with gas-liquid mass transfer, is highly efficient in a packed-bed reactor. The high surface area of the catalyst and the continuous flow of reactants ensure a high conversion rate and a clean product.

Conclusion

The detailed protocol for the continuous flow synthesis of this compound presents a modern, efficient, and safer alternative to traditional batch production. This approach not only accelerates the synthesis of this vital Vitamin B1 precursor but also aligns with the principles of green chemistry by improving energy efficiency and reducing waste. The modular nature of the setup allows for flexibility and straightforward scalability, making it an attractive option for both research and industrial applications.

References

Application Notes and Protocols: Step-by-Step Laboratory Synthesis of Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed laboratory protocol for the synthesis of Grewe diamine, a key intermediate in the production of Vitamin B1. The described methodology is based on the hydrolysis of N-formyl Grewe-diamine (NFGDA) as detailed in patent literature.[1] This protocol is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Grewe diamine, chemically known as 4-amino-5-(aminomethyl)-2-methylpyrimidine, is a critical precursor for the industrial synthesis of Thiamine (Vitamin B1).[1] The synthesis route presented here involves the hydrolysis of an N-substituted alkanamide precursor, specifically N-formyl Grewe-diamine.[1] This method is advantageous due to its efficiency and the relative accessibility of the starting materials. The protocol outlines the reaction setup, execution, and purification steps necessary to obtain Grewe diamine in a laboratory setting.

Experimental Protocol: Hydrolysis of N-formyl Grewe-diamine

This protocol describes the hydrolysis of N-formyl Grewe-diamine (NFGDA) to yield Grewe diamine. The procedure involves a biphasic reaction system using an aqueous alkali solution and an organic solvent, followed by separation and crystallization of the product.[1]

Materials:

  • N-formyl Grewe-diamine (NFGDA)

  • Aqueous sodium hydroxide (NaOH) solution (5-30% w/w)[1]

  • Organic solvent (e.g., C3 or C4 alcohols like n-propanol or n-butanol)[1]

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, beaker, etc.)

  • Heating mantle with stirring capabilities

  • Rotary evaporator

  • Vacuum oven

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N-formyl Grewe-diamine and the chosen organic solvent.

    • Add the aqueous sodium hydroxide solution to the flask. The concentration of the NaOH solution should be between 5% and 30% by weight.[1]

  • Hydrolysis Reaction:

    • Heat the reaction mixture to a temperature in the range of 20°C to 110°C, with a preferred range of 40°C to 85°C.[1]

    • Maintain stirring and heating for a duration of 30 to 240 minutes, with a typical reaction time being 30 to 120 minutes.[1]

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the NFGDA is consumed.

  • Phase Separation:

    • Once the hydrolysis is complete, allow the mixture to cool to a temperature between 40°C and 80°C.[1]

    • Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

    • Separate the two phases. The Grewe diamine product will be in the organic phase, while the aqueous phase will contain the alkali metal formate byproduct.[1]

  • Product Isolation and Purification:

    • Crystallization: Cool the separated organic phase to a temperature between 20°C and -10°C (preferably 0°C to 5°C) to induce crystallization of the Grewe diamine.[1]

    • Filtration: Collect the crystallized product by vacuum filtration using a Büchner funnel.

    • Solvent Removal (from mother liquor): The remaining organic phase (mother liquor) can be concentrated by evaporating the solvent using a rotary evaporator at a temperature of approximately 50-60°C and reduced pressure (e.g., 10-20 mbar) to recover more product.[1]

    • Drying: Dry the isolated Grewe diamine crystals under vacuum at approximately 60°C for 12 hours.[1]

Quantitative Data Summary

The following table summarizes the quantitative data for the Grewe diamine synthesis as described in the referenced patent.

ParameterValueReference
Purity of Grewe Diamine90-94%[1]
Isolated Yield of Grewe DiamineNot explicitly stated as a percentage of theoretical maximum, but noted that additional product can be crystallized from the mother liquor.[1]
2-chloroaniline impurity contentBelow 250 ppm[1]
Sodium formate content6-10%[1]

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the synthesis of Grewe diamine from N-formyl Grewe-diamine.

Grewe_Diamine_Synthesis_Workflow cluster_reaction Reaction cluster_separation Separation cluster_isolation Product Isolation cluster_purification Purification and Drying A 1. Combine NFGDA, Organic Solvent, and Aqueous NaOH B 2. Heat and Stir (40-85°C, 30-120 min) A->B C 3. Cool to 40-80°C B->C D 4. Separate Organic and Aqueous Phases C->D E 5. Cool Organic Phase to 0-5°C for Crystallization D->E I I D->I Aqueous Phase (Waste) F 6. Filter to Collect Grewe Diamine Crystals E->F G 7. Dry Crystals under Vacuum (60°C, 12h) F->G J J F->J Mother Liquor (for further recovery) H Final Product: Grewe Diamine G->H

Caption: Workflow for Grewe Diamine Synthesis.

References

Application Notes and Protocols for the Purification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-(aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Thiamine (Vitamin B1), via recrystallization. The described method effectively removes process-related impurities, yielding a final product of high purity suitable for further synthetic applications and pharmaceutical development. This protocol is designed to be a practical guide for researchers in organic and medicinal chemistry.

Introduction

This compound is a pivotal building block in the industrial synthesis of Vitamin B1.[1][2] The purity of this intermediate is critical as it directly impacts the quality and yield of the final active pharmaceutical ingredient (API). The primary synthetic routes to this compound often involve the reduction of 4-amino-2-methylpyrimidine-5-carbonitrile.[2][3][4][5] This process can lead to several impurities, including unreacted starting materials and byproducts from the reduction reaction. Recrystallization is a robust and scalable purification technique well-suited for obtaining highly pure crystalline solids.[6] This application note details an optimized recrystallization protocol for this compound.

Rationale for Purification

The primary goal of recrystallizing this compound is to remove key impurities that can interfere with subsequent synthetic steps or compromise the purity of the final product. The selection of an appropriate solvent system is crucial for effective purification. The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures, while impurities should either remain in the mother liquor or be insoluble in the hot solvent.[6] Based on the polar nature of the target molecule, a mixed-solvent system of ethanol and water is recommended.[6]

Potential Impurities:

  • Unreacted Starting Material: 4-amino-2-methylpyrimidine-5-carbonitrile.

  • Partially Reduced Intermediates: Imines formed during the reduction process.

  • Over-reduced Byproducts: Compounds where other functional groups have been unintentionally reduced.

  • Polymeric Materials: High molecular weight byproducts formed during the synthesis.

  • Colored Impurities: Often arise from side reactions and degradation products.

Experimental Protocol

This protocol outlines the recrystallization of this compound from a mixed solvent system of ethanol and water.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (decolorizing grade)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water/oil bath

  • Magnetic stirrer and stir bars

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or desiccator

Recrystallization Procedure
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. For every 1 gram of crude material, add 10 mL of 95% ethanol.

  • Heating: Gently heat the mixture with stirring using a heating mantle or hot plate. Bring the solution to a gentle boil.

  • Co-solvent Addition: While maintaining a gentle boil, slowly add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. The goal is to achieve a saturated solution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the crude product weight) to the solution. Reheat the mixture to a gentle boil for 5-10 minutes with stirring.

  • Hot Filtration (if decolorizing carbon was added): Pre-heat a second Erlenmeyer flask and a gravity funnel with fluted filter paper. Quickly filter the hot solution to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature without disturbance. Subsequently, place the flask in an ice-water bath for at least one hour to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same ratio as the crystallization solvent) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C or in a desiccator until a constant weight is achieved.

Data Presentation

The effectiveness of the recrystallization process should be evaluated by comparing the purity and yield of the material before and after the procedure.

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to yellowish powderWhite crystalline solid
Purity (by HPLC) e.g., 95.2%e.g., >99.5%
Melting Point e.g., 265-270 °C270-272 °C[7]
Yield -e.g., 85-95%

Visualizations

Recrystallization Workflow

G Figure 1: Recrystallization Workflow A Crude Product B Dissolve in Hot Ethanol A->B C Add Hot Water until Turbid B->C D Add Hot Ethanol until Clear C->D E Decolorize with Activated Carbon (Optional) D->E G Slow Cooling & Crystallization D->G If no decolorization F Hot Gravity Filtration E->F F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Purified Crystals I->J

Caption: Recrystallization workflow for this compound.

Impurity Removal Logic

G Figure 2: Rationale for Impurity Removal cluster_0 Crude Product cluster_1 Recrystallization Process cluster_2 Purified Product cluster_3 Mother Liquor Impurity1 Unreacted Starting Material Dissolution Dissolution in Hot Solvent Impurity1->Dissolution Impurity2 Side-reaction Byproducts Impurity2->Dissolution Impurity3 Colored Impurities Impurity3->Dissolution Product 5-(Aminomethyl)-2- methylpyrimidin-4-amine Product->Dissolution Crystallization Slow Cooling & Crystal Formation Dissolution->Crystallization PureProduct Pure Crystalline Product Crystallization->PureProduct Waste Dissolved Impurities Crystallization->Waste

Caption: Logical diagram of impurity separation during recrystallization.

Troubleshooting

ProblemPossible CauseSuggested Solution
Oiling out (product separates as a liquid) Solution is too concentrated or cooled too quickly.Reheat the mixture and add more of the primary solvent (ethanol). Ensure slow cooling.
No crystals form upon cooling Solution is too dilute.Gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratch the inside of the flask with a glass rod to induce nucleation.
Low yield Too much solvent was used. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated.
Colored crystals Incomplete removal of colored impurities.Repeat the recrystallization process, ensuring the use of an adequate amount of activated carbon.

Conclusion

The described recrystallization protocol provides an effective and reliable method for the purification of this compound. This procedure is suitable for laboratory-scale preparations and can be adapted for larger-scale production. The resulting high-purity material is ideal for use in the synthesis of thiamine and other pharmaceutical compounds.

References

Application Note: Orthogonal Purity Assessment of 5-(Aminomethyl)-2-methylpyrimidin-4-amine using High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide detailing two orthogonal analytical methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the stringent purity analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This compound, a critical intermediate in the synthesis of Thiamin (Vitamin B1), requires precise and accurate purity assessment to ensure the quality and safety of downstream pharmaceutical products.[1] The methods described herein are designed for researchers, quality control analysts, and drug development professionals, offering detailed, step-by-step protocols grounded in established scientific principles and regulatory expectations. The HPLC method is presented as a stability-indicating assay for quantitative analysis of the primary compound and its degradation products, while the GC-MS method serves as a confirmatory identity and purity test, leveraging derivatization to overcome the analyte's inherent non-volatility.

Introduction and Strategic Importance

This compound, also known as Grewe diamine, is a pivotal precursor in both the chemical and biological synthesis of Vitamin B1.[1][2] Its molecular structure, featuring a pyrimidine core with two primary amine groups, imparts significant polarity, which presents unique analytical challenges. The purity of this intermediate is paramount, as any impurities—whether process-related, degradation products, or contaminants—can be incorporated into the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile.

Regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous characterization and control of impurities in drug substances.[3][4] Therefore, employing robust, validated analytical methods is not merely a quality control exercise but a fundamental regulatory requirement.[5][6] This guide details two powerful and complementary (orthogonal) techniques to provide a comprehensive purity profile of this compound.

Method I: Stability-Indicating HPLC-UV for Quantitative Purity Analysis

Expertise & Rationale: Method Development Insights

The primary challenge in developing a reversed-phase HPLC method for this compound is its high polarity. Highly polar, water-soluble compounds are often poorly retained on traditional non-polar stationary phases like C18, eluting at or near the solvent front.[7] To overcome this, two strategic approaches are considered:

  • Ion-Pairing Reversed-Phase Chromatography: This technique introduces an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) into the mobile phase. The reagent forms a neutral, hydrophobic ion pair with the protonated amine groups of the analyte, significantly enhancing its retention on a C18 column.[8] This is the approach detailed below due to its robustness and widespread availability of columns and reagents.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative approach where a polar stationary phase is used with a high-organic mobile phase. HILIC is excellent for retaining very polar compounds but can sometimes require longer equilibration times.[9]

The selected method is designed to be stability-indicating , meaning it can effectively separate the intact analyte from potential degradation products formed under stress conditions.[10][11] This capability is essential for stability testing and for understanding the degradation pathways of the drug intermediate.[12]

Experimental Protocol: HPLC-UV

Objective: To quantify the purity of this compound and separate it from potential impurities and degradation products.

Workflow Diagram: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Analyte & Reference Std. B Dissolve in Diluent (e.g., 5% ACN in Water) A->B C Filter through 0.22 µm Syringe Filter B->C D System Suitability Test (SST) Injection C->D To HPLC E Inject Blank, Standard, & Sample Solutions D->E F Acquire Chromatographic Data (UV Detection @ 275 nm) E->F G Integrate Peaks F->G Raw Data H Calculate Purity (% Area) & Assay vs. Standard G->H I Generate Report H->I GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting A Weigh Sample into Reaction Vial B Evaporate to Dryness (if in solution) A->B C Add BSTFA & Solvent (e.g., Acetonitrile) B->C D Heat at 70°C for 60 min to form TMS-derivative C->D E Inject Derivatized Sample D->E To GC-MS F Separate on GC Column E->F G Detect by Mass Spectrometer (Scan Mode) F->G H Extract Ion Chromatograms G->H Raw Data I Identify Peaks via Mass Spectral Library Match H->I J Calculate Purity (% Area) & Generate Report I->J

References

Quantification of Grewe Diamine (4-amino-5-aminomethyl-2-methylpyrimidine) in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grewe diamine, chemically known as 4-amino-5-aminomethyl-2-methylpyrimidine, is a critical precursor in the synthesis of Thiamine (Vitamin B1). The accurate quantification of Grewe diamine in biological matrices such as plasma, urine, and tissue homogenates is essential for pharmacokinetic studies, toxicological assessments, and in the research of metabolic pathways involving Vitamin B1. This document provides detailed application notes and standardized protocols for the extraction and quantification of Grewe diamine from various biological samples, primarily utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. While direct, validated methods for Grewe diamine are not widely published, the protocols herein are adapted from established methods for the analysis of thiamine and other structurally similar pyrimidine derivatives in biological fluids.

Analytical Method Overview

The recommended approach for the quantification of Grewe diamine is reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers the necessary selectivity and sensitivity to measure low concentrations of the analyte in complex biological matrices. A stable isotope-labeled internal standard (SIL-IS) of Grewe diamine is the gold standard for ensuring accuracy and precision by correcting for matrix effects and variability in sample processing.

Data Presentation: Quantitative Parameters for Method Development

Due to the absence of specific published quantitative data for Grewe diamine, the following tables provide expected performance parameters based on the analysis of analogous pyrimidine compounds. These tables should be used as a benchmark during method development and validation.

Table 1: Proposed LC-MS/MS Parameters for Grewe Diamine Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for analyte retention and separation
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)To be determined by infusion of standard
Product Ion (Q3)To be determined by infusion of standard
Collision Energy (CE)Optimized for fragmentation
Dwell Time100 ms

Table 2: Method Validation Performance Targets

Validation ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)Signal-to-Noise Ratio ≥ 10
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)
RecoveryConsistent, precise, and reproducible
Matrix EffectWithin acceptable limits (e.g., 85-115%)
Stability (Freeze-thaw, Bench-top, Long-term)Within ±15% of nominal concentration

Experimental Protocols

The following are detailed protocols for the preparation of biological samples for the analysis of Grewe diamine.

Protocol 1: Protein Precipitation for Plasma Samples

This method is a rapid and simple approach for the removal of proteins from plasma samples.

Materials:

  • Human or animal plasma

  • Grewe diamine analytical standard

  • Grewe diamine stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spike 100 µL of blank plasma with the appropriate concentration of Grewe diamine standard for calibration curve and quality control (QC) samples.

  • Add 10 µL of the SIL-IS working solution to all samples (blank, standards, QCs, and unknown samples).

  • Vortex briefly to mix.

  • Add 300 µL of cold ACN (containing 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples

SPE provides a more thorough cleanup for complex matrices like urine, removing salts and other interferences.

Materials:

  • Human or animal urine

  • Grewe diamine analytical standard

  • Grewe diamine SIL-IS

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg/1 mL)

  • Methanol, HPLC grade

  • Deionized water

  • Ammonium hydroxide (5%) in Methanol

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Thaw urine samples and centrifuge at 3000 x g for 5 minutes to remove particulates.

  • Dilute 100 µL of urine supernatant with 400 µL of deionized water.

  • Add 10 µL of the SIL-IS working solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Load the entire pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the experimental workflows and the chemical structure of Grewe diamine.

Grewe_Diamine_Structure cluster_pyrimidine Pyrimidine Ring cluster_substituents N1 N C2 C N1->C2 N3 N C2->N3 Methyl CH3 C2->Methyl C4 C N3->C4 C5 C C4->C5 Amino1 NH2 C4->Amino1 C6 C C5->C6 Aminomethyl CH2NH2 C5->Aminomethyl C6->N1

Chemical structure of Grewe diamine.

Protein_Precipitation_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_acn Add Cold Acetonitrile (300 µL) vortex1->add_acn vortex2 Vortex Vigorously add_acn->vortex2 centrifuge Centrifuge (14,000 x g, 10 min) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis SPE_Workflow start Urine Sample (100 µL) pretreat Dilute and Add Internal Standard start->pretreat load Load Sample pretreat->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water, Methanol) load->wash elute Elute Analyte (5% NH4OH in Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Versatile Scaffold for Pharmaceutical Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in the synthesis of Vitamin B1 (Thiamine), has emerged as a highly versatile building block for the discovery of novel pharmaceutical agents.[1][2] Its inherent structural features, including a substituted pyrimidine core and reactive primary amine functionalities, make it an attractive starting point for the synthesis of diverse compound libraries. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, antiviral, and anti-inflammatory agents.

Chemical Properties and Synthesis

IUPAC Name: this compound CAS Number: 95-02-3 Molecular Formula: C₆H₁₀N₄ Molecular Weight: 138.17 g/mol

The synthesis of this compound can be achieved through various routes, including scalable and continuous flow processes, making it readily accessible for research and development.[3] One common approach involves the condensation of acetamidine with a suitably functionalized three-carbon component, followed by reduction of a nitrile group to the aminomethyl functionality.

Applications in Drug Discovery

The unique chemical architecture of this compound allows for its elaboration into a wide range of pharmacologically active molecules. The primary amino groups serve as key handles for introducing diverse substituents, enabling the modulation of physicochemical properties and biological activity.

Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been successfully developed as potent and selective inhibitors of Janus kinases (JAKs), a family of enzymes crucial for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[4]

Example: Synthesis of Selective JAK2 Inhibitors

N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives have shown significant promise as selective JAK2 inhibitors.[4] The synthesis typically involves a multi-step sequence, including Suzuki and Buchwald-Hartwig coupling reactions, to append the desired aryl and amino functionalities to the pyrimidine core.[4]

Quantitative Data: In Vitro Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against JAK family kinases.

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
A8 1935273206

Data is illustrative and based on reported values for representative compounds.[4]

Antiviral Agents

Derivatives of this compound have also demonstrated potential as antiviral agents. By incorporating heterocyclic moieties such as 1,3,4-oxadiazoles, researchers have developed compounds with significant activity against plant viruses like the Tobacco Mosaic Virus (TMV).[2][5]

Example: Synthesis of 1,3,4-Oxadiazole Derivatives

The synthesis of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives involves the reaction of a pyrimidine-5-carbohydrazide intermediate with carbon disulfide, followed by alkylation to introduce the methylthio group and further substitution.[5]

Quantitative Data: Antiviral Activity against Tobacco Mosaic Virus (TMV)

The table below presents the curative effect of representative 1,3,4-oxadiazole derivatives against TMV.

Compound IDCurative Effect against TMV (EC₅₀, µg/mL)
8f 325.1
8h 291.0
8i 246.5
8k 438.3
8n 389.7
8q 354.2
8w 312.6
Ningnanmycin301.8

Data is illustrative and based on reported values for representative compounds.[5]

Anti-inflammatory Agents

The pyrimidine core is also a feature of many anti-inflammatory drugs. Derivatives of this compound have been explored for their potential to inhibit key inflammatory mediators. For instance, pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[1]

Quantitative Data: In Vitro COX-2 Inhibitory Activity

The following table showcases the COX-2 inhibitory activity of a representative pyrimidine-based compound.

Compound ClassRepresentative Compound IC₅₀ (µM) for COX-2
Pyrazolo[1,5-a]pyrimidines0.04

Data is illustrative and based on reported values for a representative compound.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl Pyrimidine Derivatives via Suzuki Coupling

This protocol describes a general method for the Suzuki coupling of a halogenated pyrimidine intermediate with an arylboronic acid, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Halogenated pyrimidine intermediate

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the halogenated pyrimidine intermediate (1.0 eq), arylboronic acid (1.1-1.5 eq), palladium catalyst (0.05-0.1 eq), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro JAK2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro inhibitory activity of a test compound against JAK2 kinase using a luminescence-based ATP detection assay.

Materials:

  • Recombinant human JAK2 enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase assay buffer

  • Test compound dissolved in DMSO

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add a small volume of the diluted compound to the assay plate wells. Include control wells with DMSO only (0% inhibition) and a known potent inhibitor (100% inhibition).

  • Prepare a master mix containing the kinase assay buffer, JAK2 enzyme, and peptide substrate.

  • Add the master mix to all wells.

  • Initiate the kinase reaction by adding a solution of ATP to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathways

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK STAT STAT Receptor->STAT 4. Recruitment JAK->Receptor JAK->STAT 5. Phosphorylation STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer 6. Dimerization DNA DNA STAT_dimer->DNA 7. Nuclear Translocation Inhibitor JAK Inhibitor (e.g., Pyrimidine Derivative) Inhibitor->JAK Gene_Transcription Gene Transcription DNA->Gene_Transcription 8. Transcription Regulation

Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrimidine-based JAK inhibitors.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor 1. Binding IKK IKK Complex Receptor->IKK 2. Activation IkB IκB IKK->IkB 3. Phosphorylation NFkB_IkB NF-κB/IκB Complex NFkB NF-κB DNA DNA NFkB->DNA 5. Nuclear Translocation NFkB_IkB->NFkB 4. IκB Degradation Inhibitor Anti-inflammatory Agent (e.g., Pyrimidine Derivative) Inhibitor->IKK Gene_Transcription Inflammatory Gene Transcription DNA->Gene_Transcription 6. Transcription Activation

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Experimental Workflow

Synthesis_Workflow Start This compound Reaction1 Reaction with Electrophile 1 Start->Reaction1 Intermediate1 Intermediate A Reaction1->Intermediate1 Reaction2 Reaction with Electrophile 2 Intermediate1->Reaction2 FinalProduct Final Derivative Reaction2->FinalProduct Intermediate2 Intermediate B BiologicalScreening Biological Screening (e.g., Kinase Assay) FinalProduct->BiologicalScreening SAR Structure-Activity Relationship (SAR) Analysis BiologicalScreening->SAR

Caption: General workflow for the synthesis and evaluation of derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, characterization, and biological evaluation of 5-(aminomethyl)-2-methylpyrimidin-4-amine derivatives as potent kinase inhibitors. The protocols outlined below are based on established methodologies and are intended to be a starting point for the development of novel therapeutics targeting various protein kinases.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. The this compound core, also known as Grewe diamine, offers a versatile platform for the development of targeted therapies. The primary amino groups on this molecule are amenable to a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[1] Derivatives of the closely related N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine have shown significant promise as selective inhibitors of Janus kinase 2 (JAK2), a key target in myeloproliferative neoplasms.[2][3]

Data Presentation

The following tables summarize the in vitro inhibitory activities of a representative series of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives against the Janus kinase (JAK) family. This data is presented to illustrate the potential for developing selective inhibitors based on the aminopyrimidine scaffold.

Table 1: In Vitro Kinase Inhibitory Activity of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives against JAK Family Kinases [2][3]

Compound IDR GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
A1 4-fluorobenzoyl>10000205>10000>10000
A2 3-fluorobenzoyl28904865304320
A3 2-fluorobenzoyl10802523401650
A4 4-chlorobenzoyl34506578605430
A5 3-chlorobenzoyl15403232102180
A6 2-chlorobenzoyl8701815401120
A7 4-methylbenzoyl>10000310>10000>10000
A8 cyclopropanesulfonyl 193 5 273 206
A9 methanesulfonyl43212876654
A10 ethanesulfonyl3219654432
A11 propanesulfonyl2877543321
A12 isopropanesulfonyl2546432287

Table 2: Selectivity Profile of Lead Compound A8 [2][3]

KinaseSelectivity vs. JAK2
JAK138.6-fold
JAK354.6-fold
TYK241.2-fold

Experimental Protocols

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

This protocol describes a general two-step procedure for the synthesis of N-acyl and N-sulfonyl derivatives of this compound.

Step 1: Synthesis of Boc-protected intermediate

  • Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and a base such as triethylamine (TEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the Boc-protected intermediate.

Step 2: Acylation or Sulfonylation and Deprotection

  • The Boc-protected intermediate can be further derivatized. For acylation, react the intermediate with an appropriate acyl chloride or carboxylic acid (using a coupling agent like HATU). For sulfonylation, react with a sulfonyl chloride.

  • After the desired modification, the Boc protecting group is removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM.

  • The final product is then purified by column chromatography or recrystallization.

A more specific synthetic approach for a related series of compounds involves a multi-step synthesis starting from commercially available materials, as described for N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives.[2][3] This involves a Suzuki coupling reaction followed by a Buchwald-Hartwig amination, and subsequent derivatization of the aminomethyl group.

G cluster_synthesis General Synthetic Workflow start 5-(Aminomethyl)-2- methylpyrimidin-4-amine boc_protection Boc Protection start->boc_protection (Boc)2O, TEA derivatization Acylation or Sulfonylation boc_protection->derivatization Acyl/Sulfonyl Chloride deprotection Boc Deprotection derivatization->deprotection TFA final_product N-Substituted Derivative deprotection->final_product

Caption: General synthetic workflow for N-substituted derivatives.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal indicates greater inhibition of the kinase.

Materials:

  • Kinase of interest (e.g., JAK2)

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., containing MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well plates (white, solid bottom)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (0% inhibition) and wells without enzyme (100% inhibition).

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and assay buffer.

    • Add the kinase reaction mixture to each well.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells.

    • Initiate the reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Signal Detection: Add the ATP detection reagent to all wells to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_kinase_assay Kinase Inhibition Assay Workflow compound_prep Prepare Compound Dilutions plate_prep Dispense Compounds into Plate compound_prep->plate_prep add_mix Add Reaction Mix to Plate plate_prep->add_mix reaction_mix Prepare Kinase Reaction Mix reaction_mix->add_mix add_atp Add ATP to Initiate Reaction add_mix->add_atp incubation Incubate at RT for 60 min add_atp->incubation add_reagent Add ATP Detection Reagent incubation->add_reagent read_plate Measure Luminescence add_reagent->read_plate data_analysis Calculate IC50 Values read_plate->data_analysis

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 3: Cellular Proliferation Assay (MTS Assay)

This assay determines the effect of the compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HEL, a human erythroleukemia cell line with JAK2 V617F mutation)

  • Cell culture medium and supplements

  • Test compounds (dissolved in DMSO)

  • MTS reagent

  • 96-well plates (clear)

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Signaling Pathway

Derivatives of the this compound scaffold have shown potent inhibitory activity against JAK2. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and immune responses.[3][4] Dysregulation of the JAK/STAT pathway, often due to mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.[2][3]

The binding of a cytokine to its receptor leads to the activation of receptor-associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.[3][4] The synthesized pyrimidine derivatives can inhibit the catalytic activity of JAK2, thereby blocking the downstream signaling cascade and inhibiting the proliferation of cancer cells that are dependent on this pathway.

G cluster_pathway Simplified JAK-STAT Signaling Pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak Activation stat STAT jak->stat Phosphorylation stat_dimer STAT Dimer stat->stat_dimer Dimerization nucleus Nucleus stat_dimer->nucleus Translocation gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression inhibitor This compound Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT pathway by a pyrimidine derivative.

References

Application Note: A Guide to Developing Selective JAK2 Inhibitors from Grewe Diamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, oncology, and inflammatory diseases.

Introduction

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of cytokine signaling.[1] They orchestrate the JAK-STAT signaling pathway, a critical communication network that governs cellular processes such as proliferation, differentiation, and immune response.[2] Dysregulation of this pathway is a hallmark of numerous diseases. Specifically, the gain-of-function mutation JAK2V617F is a primary driver of myeloproliferative neoplasms (MPNs), including polycythemia vera and primary myelofibrosis.[3][4]

While first-generation JAK inhibitors have shown clinical efficacy, their lack of isoform selectivity often leads to significant side effects. For instance, concurrent inhibition of JAK1 can cause immunosuppression, while JAK2 inhibition is linked to anemia and thrombocytopenia.[5] This underscores the critical need for next-generation inhibitors with high selectivity for JAK2.

This guide details a comprehensive strategy for the discovery and development of potent and selective JAK2 inhibitors, leveraging the unique structural properties of Grewe diamine derivatives. These sp³-rich, stereochemically complex scaffolds offer a rigid, three-dimensional framework that is ideal for achieving high-affinity and selective interactions within the highly conserved ATP-binding pocket of the kinase family, moving beyond traditional flat, aromatic structures.[6][7] We will outline the rationale, design principles, and detailed protocols from initial synthesis to preclinical validation.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization & JAK2 Association Cytokine Cytokine Cytokine->CytokineReceptor 1. Binding STAT STAT (Inactive, Monomer) pJAK2 pJAK2 (Active) JAK2->pJAK2 3. Trans-phosphorylation (Activation) pSTAT pSTAT (Active, Dimer) pJAK2->STAT 4. STAT Recruitment & Phosphorylation GeneExpression Target Gene Expression (Proliferation, Inflammation) pSTAT->GeneExpression 5. Dimerization, Nuclear Translocation & DNA Binding Inhibitor Grewe Diamine JAK2 Inhibitor Inhibitor->pJAK2 Inhibition

Figure 1: Simplified diagram of the JAK-STAT signaling pathway and the point of intervention for selective JAK2 inhibitors.

Part I: Design and Synthesis Strategy

The foundation of a successful selective inhibitor lies in its molecular architecture. The Grewe diamine scaffold, known from opiate synthesis, provides a chiral, rigid framework that can be strategically decorated to exploit subtle differences in the ATP-binding sites of the JAK isoforms.

Rationale for the Grewe Diamine Scaffold

Unlike conformationally flexible inhibitors, rigid scaffolds like Grewe diamine derivatives reduce the entropic penalty upon binding, potentially leading to higher affinity. Their defined three-dimensional structure allows for precise placement of functional groups to engage with specific amino acid residues in the target protein, which is the key to achieving selectivity.[8]

Structure-Guided Design and Synthesis

The development process begins with computational modeling to dock the core scaffold into the JAK2 crystal structure.[4] This allows for the identification of key interaction points and informs the synthetic strategy.

Workflow Figure 2: Drug Discovery Workflow A Scaffold Selection (Grewe Diamine Core) B Computational Docking & SBDD A->B C Synthesis of Derivative Library B->C D Biochemical Assays (JAK Isoform IC50s) C->D Test Potency E Cell-Based Assays (pSTAT & Proliferation) D->E Confirm Cellular Activity F SAR Analysis & Lead Optimization E->F F->C Iterate Design G Kinome-wide Selectivity Screen F->G Select Lead Compound H In Vitro ADME & PK Profiling G->H I In Vivo Efficacy (Xenograft Models) H->I J Preclinical Candidate I->J

Figure 2: An integrated workflow for the development of selective JAK2 inhibitors from a core scaffold.
Protocol 1: Synthesis of a Representative Grewe Diamine-based JAK2 Inhibitor

This protocol provides an illustrative pathway for synthesizing a potential inhibitor by coupling a functionalized Grewe diamine core with a heterocyclic moiety known to interact with the kinase hinge region.[9][10]

Step 1: Preparation of the Grewe Diamine Core

  • Objective: To prepare the foundational chiral diamine scaffold.

  • Procedure:

    • Begin with a commercially available or previously synthesized Grewe diamine precursor.

    • Protect one of the amine functionalities, typically with a Boc (tert-butyloxycarbonyl) group, to allow for selective functionalization of the other amine. This is achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane (DCM) with a base such as triethylamine (TEA).

    • Purify the mono-protected intermediate via column chromatography.

Step 2: Coupling with a Hinge-Binding Moiety

  • Objective: To attach a group, such as an aminopyrimidine, that will form hydrogen bonds with the hinge region of the JAK2 ATP-binding site.[11]

  • Procedure:

    • In a flask under an inert atmosphere (N₂ or Ar), dissolve the mono-protected Grewe diamine in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a suitable chloro- or fluoro-substituted pyrimidine (e.g., 2-chloro-4-aminopyrimidine).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), and heat the reaction to 80-100 °C.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, perform an aqueous workup and purify the coupled product by column chromatography.

Step 3: Deprotection and Final Modification

  • Objective: To remove the protecting group and install the final functionality.

  • Procedure:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours to remove the Boc group.

    • Evaporate the solvent and TFA under reduced pressure.

    • The resulting free amine can then be functionalized further, for example, via acylation with an appropriate acyl chloride or sulfonyl chloride to probe interactions with the solvent-exposed region of the kinase.

    • Purify the final compound using preparative high-performance liquid chromatography (HPLC). Confirm structure and purity via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part II: In Vitro Characterization for Potency and Selectivity

Once a library of derivatives is synthesized, a rigorous screening cascade is essential to identify compounds with the desired biological profile.[3]

Biochemical Assays for Direct Kinase Inhibition

The first step is to measure the direct inhibitory activity of the compounds against the isolated kinase enzymes. This provides the intrinsic potency (IC₅₀) and the selectivity profile across the JAK family.

Protocol 2: In Vitro JAK Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for determining kinase inhibition.

  • Materials:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Fluorescein-labeled poly-GT peptide substrate.

    • ATP.

    • LanthaScreen™ Tb-anti-pY (PY20) antibody.

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Test compounds serially diluted in DMSO.

    • Low-volume 384-well plates.

  • Procedure:

    • Prepare a 2X solution of each JAK enzyme and the peptide substrate in assay buffer.

    • In a 384-well plate, add 5 µL of the 2X enzyme/substrate solution to each well.

    • Add 100 nL of serially diluted test compound (or DMSO for control).

    • Pre-incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (at the Kₘ concentration for each enzyme).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a 2X TR-FRET dilution buffer containing EDTA and the Tb-anti-pY antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-capable plate reader (Excitation: 340 nm, Emission: 490 nm and 520 nm).

    • Calculate the emission ratio (520/490) and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • Data Presentation and Analysis: The results should be summarized in a table to clearly visualize potency and selectivity. Selectivity is calculated as the ratio of IC₅₀ values.

Compound IDJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Selectivity (JAK1/JAK2)Selectivity (JAK3/JAK2)
GD-001 2505450>100050x90x
GD-002 158251501.9x3.1x
Ruxolitinib 2.74.5332190.6x73.8x

Table 1: Representative in vitro kinase inhibition data. A high selectivity ratio indicates preference for JAK2.[12]

Cell-Based Assays for Target Engagement

Confirming that a compound can inhibit JAK2 within a cellular context is a critical validation step. This ensures the compound is cell-permeable and effectively engages its target in a complex biological system.

Protocol 3: Proliferation Assay in JAK2V617F-Dependent Cells

This assay measures the ability of a compound to inhibit the proliferation of cells that rely on the constitutively active JAK2V617F mutant for survival.[13]

  • Cell Line: UKE-1 or SET-2 (human erythroleukemia cell lines harboring the JAK2V617F mutation).[3]

  • Materials:

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep).

    • CellTiter-Glo® Luminescent Cell Viability Assay kit.

    • Test compounds serially diluted in DMSO.

    • White, clear-bottom 96-well plates.

  • Procedure:

    • Seed UKE-1 or SET-2 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of media.

    • Add 100 nL of serially diluted test compound. Include DMSO-only wells as a negative control.

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the half-maximal effective concentration (EC₅₀) by plotting the percent viability against the log of compound concentration.

Protocol 4: Phospho-STAT5 (pSTAT5) Inhibition Assay by Flow Cytometry

This assay provides direct evidence of target engagement by measuring the phosphorylation of STAT5, a key downstream substrate of JAK2.[13][14]

  • Cell Line: SET-2 cells (constitutive pSTAT5) or cytokine-stimulated primary cells.

  • Materials:

    • BD Phosflow™ Lyse/Fix Buffer.

    • BD Phosflow™ Perm Buffer III.

    • Alexa Fluor® 647-conjugated anti-pSTAT5 (pY694) antibody.

    • Flow cytometer.

  • Procedure:

    • Plate SET-2 cells in a 96-well plate and treat with serially diluted compounds for 2-4 hours.

    • Harvest the cells and transfer to a V-bottom plate.

    • Fix the cells by adding pre-warmed Lyse/Fix Buffer and incubating for 10 minutes at 37°C.

    • Permeabilize the cells by adding ice-cold Perm Buffer III and incubating on ice for 30 minutes.

    • Wash the cells twice with staining buffer (PBS + 1% BSA).

    • Stain with the fluorescently-labeled anti-pSTAT5 antibody for 60 minutes at room temperature, protected from light.

    • Wash the cells again and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Analyze the median fluorescence intensity (MFI) of the pSTAT5 signal and calculate the IC₅₀ for pSTAT5 inhibition.

Part III: Advanced Profiling and Preclinical Assessment

Promising lead compounds must undergo further profiling to assess their broader selectivity and drug-like properties.

SAR_Logic Figure 3: Structure-Activity Relationship Logic Core Grewe Diamine Core (Rigid Scaffold) Potency Potency (JAK2 IC50) Core->Potency Selectivity Selectivity (vs. JAK1/3) Core->Selectivity R1 R1 Group (Hinge-Binding) R1->Potency Key H-bonds R2 R2 Group (Solvent-Front) R2->Selectivity Exploit isoform differences PK PK Properties (Metabolic Stability) R2->PK Modulate polarity, size

Figure 3: Logical diagram illustrating how modifications to different parts of the inhibitor influence key drug properties.
Kinome-wide Selectivity and ADME Profiling

A lead compound should be screened against a broad panel of hundreds of kinases to ensure it does not have unexpected off-target activities that could lead to toxicity.[15] Concurrently, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated.[16]

Protocol 5: In Vitro Metabolic Stability Assay

This assay determines the rate at which a compound is metabolized by liver enzymes, providing an early prediction of its in vivo half-life.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compound and positive control (e.g., testosterone).

    • Acetonitrile with an internal standard for protein precipitation.

    • LC-MS/MS system.

  • Procedure:

    • Prepare a reaction mixture containing HLM and phosphate buffer.

    • Add the test compound (typically at 1 µM final concentration) and pre-incubate at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 min), take an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

In Vivo Efficacy Models

The final preclinical step is to assess the inhibitor's efficacy in a living organism. This is typically done using a mouse xenograft model where human JAK2V617F-positive cells (like SET-2) are implanted into immunocompromised mice.[14][17] Key endpoints include tumor growth inhibition, reduction of phosphorylated STAT5 in tumor tissue, and monitoring for on-target toxicities like anemia.

Conclusion

The development of selective JAK2 inhibitors is a promising therapeutic strategy for MPNs and other JAK2-driven diseases. By employing structurally sophisticated scaffolds like Grewe diamine derivatives, medicinal chemists can achieve a level of selectivity that was previously unattainable. The integrated approach of structure-based design, robust in vitro screening cascades, and comprehensive preclinical profiling outlined in this guide provides a validated roadmap for identifying and advancing next-generation clinical candidates with improved efficacy and safety profiles.

References

Evaluating the Therapeutic Potential of Novel Grewe Diamine Derivatives in Inflammation and Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

An Application and Protocol Guide

Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist

Preamble: The Diamine Scaffold as a Privileged Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple, diverse biological targets. The diamine motif is a quintessential example of such a scaffold, appearing in a vast array of biologically active compounds.[1][2] Its versatility, stemming from the ability to modulate basicity, conformation, and hydrogen bonding potential, makes it a cornerstone for designing novel therapeutics. This guide focuses on establishing a comprehensive framework for the preclinical evaluation of a novel class of compounds: Grewe diamine derivatives . While this specific class represents a frontier in discovery, the principles and protocols outlined herein are built upon established methodologies for assessing dual-action anti-inflammatory and antimicrobial agents, providing a robust pathway from initial screening to in vivo validation.

This document is designed not as a rigid template, but as a dynamic guide. It emphasizes the causality behind experimental choices, ensuring that each protocol serves as a self-validating system to rigorously test the therapeutic hypothesis for this promising, yet underexplored, chemical series.

Part 1: Anti-Inflammatory Applications of Grewe Diamine Derivatives

Scientific Rationale & Mechanistic Hypothesis

Chronic and acute inflammation are underlying factors in a multitude of human diseases.[3] The inflammatory cascade is orchestrated by a complex network of signaling pathways, with key nodes including the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs) .[4] These pathways converge to regulate the expression of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) , interleukins (e.g., IL-6), and enzymes like Cyclooxygenase-2 (COX-2) .[5][6]

Our central hypothesis is that Grewe diamine derivatives may exert anti-inflammatory effects by modulating these core signaling pathways. The diamine core could facilitate critical interactions within the binding pockets of kinases or other regulatory proteins, disrupting the downstream inflammatory signal.

Visualizing the Proposed Anti-Inflammatory Mechanism

The diagram below illustrates a plausible mechanism of action, where a Grewe diamine derivative (GD-X) intervenes at the level of an upstream kinase (e.g., TAK1), preventing the activation of the NF-κB and MAPK pathways and subsequent expression of inflammatory genes.[4][6]

Anti_Inflammatory_Pathway cluster_nucleus Cellular Nucleus LPS LPS Stimulus TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Binds TAK1 TAK1 TLR4->TAK1 Activates IKK IKK Complex TAK1->IKK Phosphorylates MAPK MAPK Cascade (p38, ERK) TAK1->MAPK Phosphorylates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Genes (TNF-α, COX-2, IL-6) NFkB->Cytokines Upregulates AP1 AP-1 MAPK->AP1 Activates AP1->Nucleus Translocates AP1->Cytokines Upregulates GDX Grewe Diamine Derivative (GD-X) GDX->TAK1 Inhibits

Caption: Proposed inhibition of inflammatory signaling by a Grewe diamine derivative.

Experimental Protocols: In Vitro Screening

The initial screening phase is designed to efficiently identify derivatives with potent cellular activity. We employ robust, well-validated cell-based assays.

Protocol 1.1: Inhibition of LPS-Induced TNF-α Production in RAW 264.7 Macrophages

  • Principle: This assay quantifies the ability of a test compound to inhibit the production of the key pro-inflammatory cytokine TNF-α from macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[6][7] It serves as a primary screen for anti-inflammatory potential.

  • Methodology:

    • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

    • Compound Preparation: Prepare a 2x concentrated stock of Grewe diamine derivatives in DMEM media. Perform serial dilutions to create a dose-response curve (e.g., 100 µM down to 0.1 µM).

    • Pre-treatment: Remove the old media from the cells and add 50 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no treatment" control. Incubate for 1-2 hours.

      • Scientific Rationale: Pre-incubation allows the compound to penetrate the cells and engage its target before the inflammatory stimulus is introduced.

    • Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except the "no treatment" control.

    • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

      • Scientific Rationale: This time frame is optimal for peak TNF-α secretion in response to LPS stimulation.[7]

    • Quantification: Centrifuge the plate to pellet any cells and collect the supernatant. Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value (the concentration at which 50% of TNF-α production is inhibited).

    • Cytotoxicity Control: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) with the same compound concentrations to ensure that the observed inhibition is not due to cell death.

Quantitative Data Summary: Anti-Inflammatory Activity

The following table presents hypothetical screening data for a series of novel Grewe diamine derivatives.

Compound IDTNF-α Release IC50 (µM)COX-2 Expression IC50 (µM)Cell Viability (CC50, µM)Selectivity Index (CC50/IC50 for TNF-α)
GD-1 1.25.8>100>83
GD-2 25.445.1>100>4
GD-3 0.82.185106
Dexamethasone 0.050.15>100>2000
  • Interpretation: GD-1 and GD-3 show promising potency. The selectivity index provides a crucial measure of the therapeutic window, with a higher number indicating lower toxicity at effective concentrations.

Experimental Protocols: In Vivo Validation

Promising candidates from in vitro screens must be validated in a living system to assess bioavailability, efficacy, and safety.

Protocol 1.2: Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a classic and highly reproducible model of acute inflammation.[3][8] Subplantar injection of carrageenan, a seaweed polysaccharide, induces a localized inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.

  • Methodology:

    • Animal Acclimatization: Acclimate male Wistar rats (180-200g) for one week under standard laboratory conditions.

    • Grouping: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Grewe Diamine Derivative groups (e.g., 5, 10, 20 mg/kg).

    • Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

    • Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

    • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the subplantar region of the right hind paw.

    • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Data Analysis:

      • Calculate the increase in paw volume at each time point compared to the baseline.

      • Calculate the percentage of inhibition of edema for each treatment group relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average edema in the control group and Vt is the average edema in the treated group.

Workflow for Anti-Inflammatory Candidate Selection

Caption: A streamlined workflow for identifying lead anti-inflammatory compounds.

Part 2: Antimicrobial Applications of Grewe Diamine Derivatives

Scientific Rationale & Mechanistic Hypothesis

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial agents with unconventional mechanisms of action.[9][10] Cationic compounds, including certain diamine derivatives, are known to target the fundamental integrity of the bacterial cell membrane.[11] The negatively charged nature of bacterial membranes (due to teichoic acids in Gram-positives and lipopolysaccharides in Gram-negatives) makes them susceptible to electrostatic interaction with positively charged molecules, leading to membrane depolarization, permeabilization, and cell death.[11][12] We hypothesize that Grewe diamine derivatives, by virtue of their structure, can act as membrane-disrupting agents.

Visualizing the Proposed Antimicrobial Mechanism

The following diagram depicts the proposed mechanism where cationic Grewe diamine derivatives disrupt the bacterial membrane, leading to leakage of cellular contents and death.

Antimicrobial_Mechanism GDX Cationic Grewe Diamine Derivative (+) Membrane Bacterial Membrane (-) (Negatively Charged) GDX->Membrane Attraction Binding Electrostatic Binding & Accumulation Membrane->Binding Disruption Membrane Disruption & Pore Formation Binding->Disruption Leakage Leakage of Ions & Metabolites Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of bacterial membrane disruption by Grewe diamines.

Experimental Protocols: Antimicrobial Susceptibility Testing

Determining the potency of a new antimicrobial agent is foundational. The broth microdilution method is the gold standard for quantifying antimicrobial activity.[13][14]

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Methodology:

    • Bacterial Inoculum Preparation:

      • From a fresh agar plate (18-24 hours), select 3-5 colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213).

      • Suspend the colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

      • Dilute this suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final working inoculum of ~1 x 10⁶ CFU/mL.

    • Compound Plate Preparation (96-well plate):

      • Prepare a stock solution of the Grewe diamine derivative in DMSO. Dilute this in CAMHB to a concentration that is twice the highest concentration to be tested (e.g., 256 µg/mL).

      • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

      • Add 100 µL of the 2x compound stock to well 1.

      • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.

      • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.[14]

    • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

    • Reading the MIC: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol 2.2: Determination of Minimum Bactericidal Concentration (MBC)

  • Principle: The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a direct extension of the MIC test and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[17]

  • Methodology:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Spot the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies growing on the agar).

Quantitative Data Summary: Antimicrobial Activity

The following table shows hypothetical MIC values for lead Grewe diamine derivatives against a panel of clinically relevant bacteria.

Compound IDS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
GD-1 4832
GD-3 2416
Vancomycin 1>128>128
Ciprofloxacin 80.51
  • Interpretation: GD-3 demonstrates potent activity against the Gram-positive MRSA and moderate activity against the Gram-negative pathogens. This broad-spectrum potential is highly desirable. Comparing its profile to standard antibiotics helps contextualize its potential clinical utility.

Conclusion: A Unified Framework for Discovery

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of novel Grewe diamine derivatives as dual-action anti-inflammatory and antimicrobial agents. By systematically applying these detailed protocols—from high-throughput in vitro screens to targeted in vivo models—researchers can efficiently identify and validate lead candidates. The emphasis on understanding the "why" behind each step ensures data integrity and provides a clear path for elucidating the structure-activity relationships (SAR) that will drive the optimization of this promising chemical class. The successful navigation of this preclinical pathway is the first critical step in translating a novel chemical scaffold into a next-generation therapeutic.

References

Formulation of 5-(Aminomethyl)-2-methylpyrimidin-4-amine for In Vitro and In Vivo Studies: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers and Drug Development Professionals

Abstract 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine, is a key pyrimidine derivative utilized in biochemical and medicinal chemistry research, most notably as a synthetic intermediate for Thiamine (Vitamin B1).[1] The reliability and reproducibility of preclinical studies involving this compound are fundamentally dependent on appropriate formulation. This guide provides a comprehensive overview and detailed protocols for the preparation of this compound formulations for both cell-based (in vitro) assays and animal (in vivo) studies. We address critical physicochemical properties, solvent and vehicle selection, and step-by-step procedures to ensure formulation stability, homogeneity, and suitability for experimental use.

Compound Characterization: The Foundation of Formulation

Understanding the physicochemical properties of this compound is the first step in designing a successful formulation strategy. Its structure, featuring two primary amine groups and a pyrimidine core, dictates its solubility and stability behavior.[1][2] Key properties are summarized in Table 1.

The compound's slight solubility in water and common organic solvents presents a primary challenge.[3] The predicted pKa of 7.70 suggests it is a weak base; therefore, its aqueous solubility can be significantly increased by lowering the pH to protonate the amine groups, forming a more soluble salt.[3] This principle is a cornerstone of developing aqueous-based formulations for in vivo use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)Significance for Formulation
Molecular Formula C₆H₁₀N₄[3]Essential for calculating molarity and concentrations.
Molecular Weight 138.17 g/mol [3][4]Required for accurate weighing and solution preparation.
Appearance Solid[1]Indicates the need for solubilization from a solid state.
Melting Point 270-272 °C[3]High melting point suggests good thermal stability of the solid form.
Solubility Slightly soluble in Water, DMSO, and Methanol (heated)[3]Dictates the choice of solvents for stock solutions and vehicles for in vivo delivery.
Predicted pKa 7.70 ± 0.29[3]Suggests pH adjustment can be used to enhance aqueous solubility.
Storage Temperature -20°C Freezer[3]Recommended for long-term storage of the solid compound to maintain stability.

Safety and Handling Precautions

As a research chemical, this compound requires careful handling to ensure personnel safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1][5]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

  • Contact: The compound may cause skin and serious eye irritation.[1] In case of contact, wash the affected skin area immediately with plenty of water and seek medical attention if irritation persists.[5][6] For eye contact, rinse cautiously with water for several minutes.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Formulation for In Vitro Studies

For in vitro experiments, such as cell-based assays, the goal is to create a concentrated stock solution that can be easily diluted into aqueous culture media or buffers without causing precipitation or cellular toxicity. Dimethyl sulfoxide (DMSO) is the most common choice for this purpose due to its high solvating power for many organic molecules.[3]

Workflow for In Vitro Formulation

G cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Working Solution Preparation weigh Weigh Compound add_dmso Add DMSO to Target Concentration (e.g., 10-50 mM) weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve store Store at -20°C or -80°C dissolve->store dilute Dilute Stock into Assay Medium store->dilute Ensure final DMSO concentration is non-toxic (e.g., <0.5%) mix Mix Thoroughly dilute->mix use Use Immediately in Assay mix->use

Caption: Workflow for preparing solutions for in vitro use.

Protocol 3.1: Preparation of a 10 mM DMSO Stock Solution
  • Calculation: Determine the mass of this compound needed.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example for 1 mL of 10 mM stock: 1 mL × 10 mM × 138.17 g/mol / 1000 = 1.38 mg

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex vigorously. If necessary, sonicate in a water bath for 5-10 minutes until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: Aliquoting is crucial because repeated changes in temperature can degrade the compound or cause it to precipitate out of the DMSO as it absorbs atmospheric moisture.

Protocol 3.2: Preparation of Aqueous Working Solutions
  • Thaw: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution into your final aqueous medium (e.g., cell culture medium, phosphate-buffered saline).

  • Critical Check: Ensure the final concentration of DMSO in the working solution is low enough to not affect the experimental system. For most cell lines, this is typically below 0.5% (v/v), but should be empirically determined.

  • Usage: Use the freshly prepared working solution immediately to prevent potential precipitation or degradation in the aqueous environment.

Formulation for In Vivo Studies

Formulation for animal studies is significantly more complex and is dictated by the route of administration (ROA), required dose, and toxicological considerations of the excipients. The goal is to create a safe, stable, and homogenous vehicle that ensures consistent bioavailability.

Decision Framework for In Vivo Vehicle Selection

G cluster_solution Solution Pathway cluster_suspension Suspension Pathway start Start: Determine Dose & ROA sol_check Is Compound Soluble at Target Concentration in Simple Aqueous Vehicle? start->sol_check ph_adjust pH Adjustment (e.g., acidified saline) sol_check->ph_adjust Yes cosolvent Co-Solvent System (e.g., PEG, Ethanol, Solutol) sol_check->cosolvent No final_sol Sterile-Filter & Use ph_adjust->final_sol cosolvent->final_sol susp_vehicle Suspension Vehicle (e.g., 0.5% CMC, 0.5% MC) cosolvent->susp_vehicle If solubility is still inadequate for high doses homogenize Homogenize/Sonicate susp_vehicle->homogenize final_susp Dose with Continuous Stirring homogenize->final_susp

Caption: Decision tree for selecting an in vivo formulation vehicle.

Protocol 4.1: Preparation of a Solution for Parenteral Injection (e.g., IV, IP)

This protocol utilizes pH adjustment to leverage the basic nature of the compound.

  • Vehicle Preparation: Prepare a sterile solution of 0.9% NaCl (normal saline) in water for injection.

  • Weighing: Weigh the required amount of this compound in a sterile container.

  • Initial Solubilization: Add approximately 80% of the final required volume of saline to the compound. Stir with a sterile magnetic stir bar. The compound will likely not fully dissolve.

  • pH Adjustment: While stirring, add 1N HCl dropwise. Monitor the pH continuously with a calibrated pH meter. The compound should dissolve as the pH drops below 6.0. Aim for a final pH between 4.0 and 5.5, which is generally well-tolerated for parenteral routes.

  • Final Volume: Once the compound is fully dissolved, add saline to reach the final target volume (q.s.).

  • Sterilization: Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Validation: Visually inspect the final formulation for clarity and absence of particulates before administration.

Expertise Note: Using a salt form of the compound, if available (e.g., hydrochloride salt), can simplify this process by often providing sufficient initial aqueous solubility without extensive pH manipulation.[7][8]

Protocol 4.2: Preparation of a Suspension for Oral (PO) Gavage

For high doses or when a solution is not feasible, a suspension is the preferred method for oral administration.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. This is done by slowly sprinkling the CMC powder into the vortex of stirring water to prevent clumping, followed by stirring for several hours until a clear, viscous solution is formed.

  • Weighing: Weigh the required amount of this compound.

  • Wetting: Add a small amount of the vehicle to the powder to create a uniform paste. This step is critical to ensure all particles are wetted and prevents clumping.

  • Suspension: Gradually add the remaining vehicle to the paste while stirring or homogenizing.

  • Homogenization: Use a magnetic stirrer, overhead stirrer, or sonicator to ensure the suspension is uniform.

  • Administration: Administer the dose while the suspension is under continuous, gentle stirring to prevent settling and ensure accurate dosing.

Trustworthiness Note: For any multi-day study, it is crucial to assess the physical stability of the formulation. A simple method is to let the preparation stand for the dosing interval (e.g., 4-8 hours) and observe for any significant settling or caking. The formulation should be easily re-suspendable with gentle agitation.

Analytical Validation

For pivotal or long-term studies, especially under Good Laboratory Practice (GLP) conditions, the concentration and stability of the formulation should be confirmed. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a standard method for quantifying the concentration of the active compound in the vehicle and assessing its stability over the intended period of use.

References

Application Notes and Protocols: Storage Conditions and Stability of Grewe Diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Grewe diamine, scientifically known as 5-(aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3), is a critical intermediate in the synthesis of Vitamin B1 (Thiamine) and a valuable building block for novel pharmaceutical compounds.[1] Proper handling and storage of this compound are essential to maintain its purity, stability, and overall quality. This document provides detailed application notes on the recommended storage conditions and outlines comprehensive protocols for assessing the stability of Grewe diamine under various stress conditions. These guidelines are intended to ensure the integrity of the compound for research, development, and manufacturing purposes.

Introduction

Grewe diamine is an aminopyrimidine derivative that plays a crucial role as a precursor in the biosynthesis of thiamine.[1] Its chemical structure, featuring a pyrimidine ring with amino and aminomethyl substituents, makes it susceptible to various degradation pathways if not stored under appropriate conditions. Understanding the stability profile of Grewe diamine is paramount for ensuring the reliability of experimental results and the quality of downstream products. This application note serves as a practical guide for handling, storing, and evaluating the stability of Grewe diamine.

Recommended Storage Conditions

To ensure the long-term stability and prevent degradation of Grewe diamine, the following storage conditions are recommended based on supplier safety data sheets (SDS) and available chemical information.

Table 1: Recommended Storage Conditions for Grewe Diamine

ParameterRecommendationRationale
Temperature -20°C to 8°C for long-term storage. The dihydrochloride salt is reportedly stable at 2-30°C.Lower temperatures minimize the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Amines are susceptible to oxidation and reaction with atmospheric carbon dioxide.
Light Protect from light. Store in an opaque or amber container.Exposure to light, particularly UV radiation, can induce photolytic degradation.
Moisture Store in a dry environment. Keep container tightly sealed.Grewe diamine is potentially hygroscopic, and moisture can facilitate hydrolytic degradation.

Stability Profile and Potential Degradation Pathways

While specific quantitative stability data for Grewe diamine is not extensively published, the known chemistry of aminopyrimidines and related compounds suggests several potential degradation pathways. Thiamine, which contains a similar pyrimidine moiety, is known to be sensitive to heat, alkaline pH, and sulfites.[2] The primary amino groups in Grewe diamine are susceptible to oxidation and deamination.[3] The pyrimidine ring itself can undergo cleavage under harsh conditions.

A comprehensive stability assessment should involve forced degradation studies to identify potential degradants and establish the stability-indicating nature of analytical methods. The following sections provide detailed protocols for conducting such studies.

Experimental Protocols for Stability Testing

The following protocols are designed as a comprehensive approach to evaluate the stability of Grewe diamine under various stress conditions, in line with ICH guidelines for forced degradation studies.[4] The goal is to induce a target degradation of 5-20%.[4]

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, should be developed and validated to separate and quantify Grewe diamine from its potential degradation products.

Forced Degradation Studies

This study assesses the susceptibility of Grewe diamine to hydrolysis across a range of pH values.

Protocol:

  • Prepare stock solutions of Grewe diamine in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Prepare separate solutions of Grewe diamine in 0.1 M HCl (acidic), purified water (neutral), and 0.1 M NaOH (alkaline).

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

This study evaluates the impact of oxidative stress on Grewe diamine.

Protocol:

  • Prepare a solution of Grewe diamine in a suitable solvent.

  • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂).

  • Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period.

  • Monitor the reaction at various time points by withdrawing aliquots for HPLC analysis.

  • Analyze the samples to determine the extent of degradation and identify any oxidative degradation products.

This study assesses the degradation of Grewe diamine upon exposure to light.

Protocol:

  • Expose a sample of solid Grewe diamine and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Simultaneously, protect identical control samples from light by wrapping them in aluminum foil.

  • Place both the exposed and control samples in a photostability chamber for a specified duration.

  • After the exposure period, analyze both the exposed and control samples by HPLC.

  • Compare the results to determine the extent of photodegradation.

This study evaluates the effect of elevated temperatures on the stability of solid Grewe diamine.

Protocol:

  • Place a known amount of solid Grewe diamine in a controlled temperature oven at one or more elevated temperatures (e.g., 60°C, 80°C, 100°C).

  • Maintain the samples at these temperatures for a defined period.

  • At specified time intervals, remove samples and allow them to cool to room temperature.

  • Prepare solutions of the heat-stressed samples and analyze them by HPLC.

  • Compare the results with an unstressed control to quantify any thermal degradation.

Table 2: Summary of Forced Degradation Conditions

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo investigate degradation in acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°CTo investigate degradation in alkaline environments.
Neutral Hydrolysis Water at 60°CTo assess stability in aqueous solutions.
Oxidation 3% H₂O₂ at room temperatureTo identify oxidative degradation pathways.
Photolysis Exposure to UV/Vis light (ICH Q1B)To determine light sensitivity.
Thermal (Solid) 60°C, 80°C, 100°CTo assess stability of the solid form at elevated temperatures.

Data Presentation and Interpretation

All quantitative data from the stability studies should be summarized in tables to facilitate comparison. The percentage of Grewe diamine remaining and the percentage of each major degradation product formed should be reported for each stress condition and time point.

Table 3: Example of Stability Data Summary

Stress ConditionTime (hours)Grewe Diamine Assay (%)Degradation Product 1 (%)Degradation Product 2 (%)Total Degradation (%)
0.1 M HCl, 60°C 0100.00.00.00.0
2495.23.11.54.8
4890.55.83.29.5
3% H₂O₂, RT 0100.00.00.00.0
2492.16.50.87.9
4885.312.41.714.7

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_output Output start Grewe Diamine Sample stock Prepare Stock Solution start->stock photolysis Photolysis (UV/Vis Light) start->photolysis thermal Thermal (Solid State) start->thermal hydrolysis Hydrolysis (Acid, Base, Neutral) stock->hydrolysis oxidation Oxidation (H2O2) stock->oxidation sampling Sampling at Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data report Stability Report data->report

Caption: Workflow for forced degradation studies of Grewe diamine.

Factors Influencing Grewe Diamine Stability

Stability_Factors cluster_storage Storage Conditions cluster_stability Compound Stability cluster_degradation Degradation Pathways Temperature Temperature Stability Grewe Diamine Stability Temperature->Stability Light Light Exposure Light->Stability Moisture Moisture Moisture->Stability Atmosphere Atmosphere Atmosphere->Stability Hydrolysis Hydrolysis Stability->Hydrolysis leads to Oxidation Oxidation Stability->Oxidation leads to Photolysis Photolysis Stability->Photolysis leads to Thermal_Deg Thermal Degradation Stability->Thermal_Deg leads to

Caption: Relationship between storage conditions and stability of Grewe diamine.

Conclusion

The stability of Grewe diamine is critical for its effective use in research and development. Adherence to the recommended storage conditions will help preserve its integrity. In the absence of comprehensive published stability data, the provided forced degradation protocols offer a robust framework for researchers to generate this crucial information. A thorough understanding of the stability profile of Grewe diamine will facilitate the development of stable formulations and ensure the quality and reliability of scientific investigations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, divided into two main stages: the synthesis of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, and its subsequent reduction to the final product.

Stage 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile

The formation of the pyrimidine ring is a critical step that often dictates the overall yield and purity of the final product.

Q1: My yield of 4-amino-2-methylpyrimidine-5-carbonitrile is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile can stem from several factors related to starting materials, reaction conditions, and work-up procedures.

  • Purity of Starting Materials: Ensure that your starting materials, such as 2-cyanoacetamide or malononitrile, and acetamidine hydrochloride, are of high purity. Impurities can lead to side reactions and inhibit the desired condensation.

  • Reaction Conditions:

    • Temperature: The reaction temperature is crucial. For the condensation reaction, temperatures in the range of 65-70°C are often optimal when using tert-butyl alcohol as a solvent.[1] Lower temperatures may lead to incomplete reaction, while higher temperatures can promote the formation of byproducts.

    • Solvent: The choice of solvent can significantly impact the reaction. While various solvents can be used, tert-butyl alcohol has been reported to give high yields.[1]

    • Base: When using amidine hydrochlorides, a base such as sodium acetate or triethylamine is often required to liberate the free amidine for the condensation reaction.[2] The stoichiometry of the base should be carefully controlled.

  • Reaction Monitoring: Actively monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q2: I am observing significant impurity formation during the synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile. What are the common side products and how can I minimize them?

A2: Impurity formation is a common challenge. Understanding the potential side reactions is key to minimizing them.

  • Incomplete Reaction: Unreacted starting materials are a common source of impurities. Ensure the reaction goes to completion by monitoring it and adjusting the reaction time accordingly.

  • Side Reactions of Malononitrile/2-cyanoacetamide: These starting materials can undergo self-condensation or other side reactions under basic conditions. Controlled addition of reagents and maintaining the optimal temperature can help minimize these side reactions.

  • Oxidation: The reaction intermediate can be susceptible to oxidation. One reported procedure includes the addition of tert-butyl hydroperoxide after the initial condensation, which surprisingly leads to a high yield and purity of the desired product.[1]

  • Purification: Effective purification is crucial. Recrystallization from a suitable solvent, such as ethanol, is a common method to remove impurities.[2] Column chromatography can also be employed if simpler methods are insufficient.

Troubleshooting Workflow for Low Yield in Stage 1

start Low Yield of 4-amino-2-methylpyrimidine-5-carbonitrile check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions start->optimize_conditions monitor_reaction Monitor Reaction Progress (TLC/HPLC) start->monitor_reaction purification Improve Purification Procedure start->purification solution1 Use High Purity Reagents check_purity->solution1 solution2 Adjust Temperature, Solvent, and Base optimize_conditions->solution2 solution3 Determine Optimal Reaction Time monitor_reaction->solution3 solution4 Recrystallization or Column Chromatography purification->solution4

Caption: Troubleshooting workflow for low yield of the intermediate.

Stage 2: Reduction of 4-amino-2-methylpyrimidine-5-carbonitrile to this compound

The final reduction step is critical for obtaining the desired product with high purity.

Q3: The yield of my final product, this compound, is low after the reduction of the nitrile intermediate. How can I improve the efficiency of the reduction?

A3: Low yields in the catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile are often related to the catalyst, reaction conditions, and potential side reactions.

  • Catalyst Activity: The activity of the Raney Nickel catalyst is paramount.[3] Use a freshly prepared or a highly active commercial catalyst. The amount of catalyst used can also be optimized; typically, a catalyst loading of 5-10% by weight relative to the substrate is a good starting point.

  • Hydrogen Pressure: The hydrogen pressure plays a significant role in the reaction rate and efficiency. While atmospheric pressure can be used, higher pressures (e.g., 40-60 bar) often lead to faster and more complete reactions.[4]

  • Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., up to 90°C).[4] Higher temperatures can sometimes lead to side reactions or catalyst deactivation.

  • Solvent: The choice of solvent is important. Alcohols like ethanol are commonly used. The presence of ammonia in the reaction mixture can help to suppress the formation of secondary amine byproducts.[4]

  • Reaction Time: Monitor the reaction by TLC or HPLC to ensure it goes to completion. Incomplete reduction will result in a lower yield of the desired primary amine.

Q4: I am observing impurities in my final product after the reduction. What are the likely side products, and how can I avoid them and purify the final product?

A4: Several side products can form during the reduction of the nitrile group, complicating purification.

  • Secondary and Tertiary Amines: The primary amine product can react with the imine intermediate to form secondary and eventually tertiary amines. This is a common side reaction in nitrile reductions.[4] Conducting the reaction in the presence of ammonia can help to minimize the formation of these byproducts.[4]

  • Hydroxymethyl Derivative: In some cases, the nitrile group can be hydrolyzed to an amide and then reduced to the corresponding hydroxymethyl compound, 4-amino-5-(hydroxymethyl)-2-methylpyrimidine.

  • Dehalogenation (if applicable): If there are any halogen substituents on the pyrimidine ring, they may be susceptible to hydrogenolysis (dehalogenation) during the catalytic hydrogenation.[1]

  • Purification:

    • Filtration: After the reaction, the Raney Nickel catalyst must be carefully filtered off. Caution: Raney Nickel is pyrophoric when dry and should be handled under a wet solvent or an inert atmosphere.[5]

    • Crystallization: The final product is a solid and can often be purified by crystallization from a suitable solvent system.

    • Column Chromatography: If crystallization does not provide sufficient purity, silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can be employed.

Troubleshooting Workflow for Impurities in Stage 2

start Impurity Formation in Final Product check_side_reactions Identify Potential Side Reactions start->check_side_reactions optimize_reduction Optimize Reduction Conditions start->optimize_reduction improve_purification Improve Purification Method start->improve_purification secondary_amine Secondary/Tertiary Amine Formation check_side_reactions->secondary_amine hydroxymethyl Hydroxymethyl Byproduct check_side_reactions->hydroxymethyl control_temp Control Temperature and Pressure optimize_reduction->control_temp crystallization Optimize Crystallization Solvent improve_purification->crystallization chromatography Use Column Chromatography improve_purification->chromatography add_ammonia Add Ammonia to Reaction Mixture secondary_amine->add_ammonia

Caption: Troubleshooting workflow for impurities in the final product.

Data Presentation

The following tables summarize quantitative data from various synthetic approaches to provide a basis for comparison and optimization.

Table 1: Comparison of Synthetic Routes for 4-amino-2-methylpyrimidine-5-carbonitrile

Starting MaterialsReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Malononitrile, Formaldehyde, Acetamidine HCltert-Butyl hydroperoxidetert-Butanol65-70492.699.6 (HPLC)[1]
2-CyanoacetamideVilsmeier reagent, Acetamidine-----[6]
MalononitrileDMF, Dimethyl sulfate, Acetamidine HCl-----[6]

Table 2: Comparison of Reduction Conditions for 4-amino-2-methylpyrimidine-5-carbonitrile

CatalystHydrogen PressureSolventTemperature (°C)AdditiveOverall Yield (%)Reference
Raney Nickel----65[6]
Raney Nickel60 bar-90Ammonia92 (for a similar nitrile)[4]
Continuous Flow (Modified Raney Ni)----84[7]

Experimental Protocols

Protocol 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile[1]
  • To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

  • Heat the mixture and react at 65-70 °C for 4 hours.

  • Cool the reaction mixture to 20-25 °C.

  • Add 1.4 g of 70 wt% tert-butyl hydroperoxide and continue the reaction at 30-35 °C for 1 hour.

  • Monitor the reaction by HPLC to confirm completion.

  • Isolate the product by filtration and wash with a suitable solvent. The reported yield is 92.6% with an HPLC purity of 99.6%.[1]

Protocol 2: General Procedure for Catalytic Hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile
  • In a suitable high-pressure reactor, suspend 4-amino-2-methylpyrimidine-5-carbonitrile in a solvent such as ethanol.

  • Add a catalytic amount of Raney Nickel (typically 5-10 wt%). Caution: Handle Raney Nickel as a slurry in water or ethanol to prevent ignition upon exposure to air.[5]

  • If desired, add a co-solvent or additive such as ammonia to suppress side reactions.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 40-60 bar).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 90°C).

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Carefully filter the catalyst through a pad of celite. Caution: Keep the filter cake wet to prevent the pyrophoric catalyst from igniting.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by crystallization or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key chemical transformation and a general experimental workflow.

Synthesis Pathway

start Malononitrile/ 2-Cyanoacetamide + Acetamidine intermediate 4-amino-2-methylpyrimidine- 5-carbonitrile start->intermediate Condensation product 5-(Aminomethyl)-2- methylpyrimidin-4-amine intermediate->product Reduction (e.g., Raney Ni, H2)

Caption: Synthesis pathway of this compound.

General Experimental Workflow

step1 Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile step2 Step 2: Purification of Intermediate step1->step2 step3 Step 3: Reduction of Nitrile step2->step3 step4 Step 4: Catalyst Removal and Work-up step3->step4 step5 Step 5: Purification of Final Product step4->step5 step6 Step 6: Characterization (NMR, MS, HPLC) step5->step6

Caption: General experimental workflow for the synthesis.

References

Common side reactions in the synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of morphinan alkaloids via the Grewe cyclization, a key reaction in forming the core structure often associated with "Grewe diamine" precursors.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant unknown byproduct in my Grewe cyclization reaction. What is it and how can I minimize it?

A1: A common and well-documented side reaction in the Grewe cyclization of 1-benzyl-octahydroisoquinolines is the formation of a hexahydroaporphine-like structure.[1] This byproduct arises from an alternative electrophilic attack on the benzyl ring, competing with the desired morphinan ring formation. The ratio of the desired product to this side product is highly dependent on the electronic properties of your substrate, particularly the substituents on the nitrogen atom and the aromatic ring.[1]

Troubleshooting:

  • Modify the N-Substituent: The choice of the nitrogen protecting group is critical. Switching from an N-methyl group to an N-formyl group often significantly suppresses the formation of the hexahydroaporphine byproduct and favors the desired morphinan skeleton.[1][2]

  • Acid Catalyst: The reaction is typically catalyzed by strong acids like phosphoric acid or triflic acid.[3][4] While systematic data is limited, subtle changes in acid concentration or type may influence the product ratio.

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity, although this could also decrease the overall reaction rate.

Table 1: Conceptual Effect of N-Substituent on Product Selectivity in Grewe Cyclization

N-SubstituentDesired Morphinan ProductHexahydroaporphine Side ProductPrimary Reference
-CH₃ (Methyl)Moderate YieldSignificant Formation[1]
-CHO (Formyl)High YieldFormation Suppressed[1][3]
-H (unsubstituted)Low YieldMultiple Side Reactions Possible[2]

Experimental Protocol: General Grewe Cyclization

Warning: This reaction involves strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Acid Preparation: In a flask equipped with a Dean-Stark apparatus, a solution of 85% phosphoric acid in toluene is heated to reflux to remove water azeotropically.[3]

  • Reaction Setup: Cool the dried phosphoric acid solution. Under an inert atmosphere (e.g., Nitrogen or Argon), add the N-substituted-1-benzyl-octahydroisoquinoline precursor to the reaction vessel.

  • Cyclization: Heat the mixture, typically between 60-70°C, for several hours (e.g., 2-12 hours).[3]

  • Monitoring: Track the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully quench by pouring it onto ice. Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH) to a pH > 10.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as toluene or chloroform.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualization: Competing Grewe Cyclization Pathways

G cluster_start Starting Material cluster_conditions Reaction cluster_products Products SM 1-Benzyl- Octahydroisoquinoline Acid Strong Acid (e.g., H₃PO₄) SM->Acid P_Desired Desired Product (Morphinan Skeleton) Acid->P_Desired Desired Pathway (Favored with N-Formyl) P_Side Side Product (Hexahydroaporphine) Acid->P_Side Alternative Pathway (More prevalent with N-Methyl)

Caption: Competing pathways in the acid-catalyzed Grewe cyclization.

Q2: My reaction yields are consistently low, and I suspect ether cleavage is the culprit. How can this be prevented?

A2: Ether cleavage of methoxy groups on the benzyl ring is a known side reaction, particularly when the isoquinoline nitrogen is unprotected or N-methylated.[2] The improved Grewe cyclization method addresses this by using an N-formyl group (-CHO) on the octabase (the octahydroisoquinoline precursor) prior to the cyclization step. This modification prevents ether cleavage and leads to significantly higher and more consistent yields.[2]

Troubleshooting:

  • Implement N-Formylation: The most effective solution is to introduce an N-formylation step before the acid-catalyzed cyclization. This protects the nitrogen and deactivates the system towards unwanted side reactions like ether cleavage.

  • Avoid Harsh Conditions: If N-formylation is not feasible, carefully control the reaction temperature and duration to minimize exposure to harsh acidic conditions that promote ether cleavage.

Experimental Protocol: N-Formylation of Octabase

  • Setup: Dissolve the 1-benzyl-octahydroisoquinoline precursor in a suitable solvent (e.g., toluene or an excess of the formylating agent).

  • Reagent Addition: Add a formylating agent, such as phenyl formate or ethyl formate, to the solution.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC or HPLC.

  • Workup: Cool the reaction mixture and remove the excess solvent/reagent under reduced pressure.

  • Purification: The resulting N-formylated product can often be used directly in the subsequent cyclization step after basic workup and extraction, or it can be purified further by chromatography if necessary.[5]

Visualization: Troubleshooting Workflow for Low Yields

G Start Low Yield in Grewe Cyclization? Check_EC Suspect Ether Cleavage? Start->Check_EC Check_N Is N-Substituent -H or -CH₃? Check_EC->Check_N Yes Other Investigate Other Issues (Purity, Temp, etc.) Check_EC->Other No Action Implement Pre-cyclization N-Formylation Step Check_N->Action Yes Check_N->Other No End Improved Yield Action->End G cluster_start Substrate cluster_reagents Reagents cluster_products Products S Phenolic Octahydroisoquinoline Soft_E Soft Electrophile (e.g., R-I) S->Soft_E Hard_E Hard Electrophile (e.g., R-OTf) S->Hard_E N_Alk N-Alkylated Product Soft_E->N_Alk Favored Pathway O_Alk O-Alkylated Product Hard_E->O_Alk Favored Pathway G Crude Crude Product (Post-Workup) IsSolid Is Product a Solid? Crude->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Chrom Purify by Column Chromatography IsSolid->Chrom No / Oily CheckPurity1 Check Purity (TLC, HPLC, NMR) Recryst->CheckPurity1 CheckPurity1->Chrom No Pure Pure Product CheckPurity1->Pure Yes CheckPurity2 Check Purity (TLC, HPLC, NMR) Chrom->CheckPurity2 CheckPurity2->Pure Yes Fail Impure CheckPurity2->Fail No

References

Troubleshooting low yield in the hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the low yield in the catalytic hydrogenation of 4-amino-2-methylpyrimidine-5-carbonitrile to produce 4-amino-5-aminomethyl-2-methylpyrimidine, a key intermediate in the synthesis of Vitamin B1.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is low, and I'm observing significant amounts of byproducts. What are the likely side reactions?

A1: Low selectivity is a common issue in nitrile hydrogenation. The primary cause is the formation of secondary and tertiary amines through a series of side reactions. The reaction proceeds via a highly reactive imine intermediate. This intermediate can be attacked by the desired primary amine product, leading to the formation of a secondary amine, which can undergo further reactions.[1]

The reaction pathway below illustrates the formation of the desired primary amine and the competing formation of a secondary amine byproduct.

Caption: Reaction pathway for nitrile hydrogenation.

Q2: How can I improve the selectivity towards the desired primary amine?

A2: Suppressing the formation of secondary and tertiary amine byproducts is key to improving the yield of the primary amine. This is typically achieved by adding a basic substance or an excess of ammonia to the reaction mixture.[1] These additives are thought to work by inhibiting the condensation reaction between the primary amine product and the imine intermediate.[2][3]

AdditiveFunctionTypical ConditionsReference
Ammonia (NH₃) Shifts equilibrium away from secondary amine formation by the law of mass action.Used as a solvent or co-solvent under pressure.[1][2]
Sodium Hydroxide (NaOH) Basic additive that can suppress side reactions.Typically a small percentage (e.g., 0.1%) in the reaction medium.[1][4]
Potassium Hydroxide (KOH) Similar to NaOH, acts as a basic additive to improve selectivity.Used in small quantities in the reaction solvent.[1][4]
Lithium Hydroxide (LiOH) Another basic additive used to inhibit byproduct formation.Added to the reaction mixture.[1]

Table 1. Common Additives to Improve Primary Amine Selectivity.

Q3: My reaction starts well but then slows down or stops. What could be causing catalyst deactivation?

A3: Catalyst deactivation is a frequent problem in catalytic hydrogenations and can stem from several causes:[5][6]

  • Chemical Poisoning: Impurities in the starting material, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites. Sulfur- and nitrogen-containing compounds are common poisons for nickel-based catalysts.[7][8]

  • Fouling/Coking: The deposition of heavy byproducts or oligomers on the catalyst surface can physically block active sites.[6][9]

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, which reduces the active surface area.[6][9]

  • Strong Adsorption: The amine product itself can strongly adsorb to the catalyst surface, inhibiting further reaction.[10]

The following workflow can help diagnose the cause of low yield.

G start Low Yield Observed check_conversion Is starting material fully consumed? start->check_conversion check_byproducts Are significant byproducts detected (e.g., via LC/MS, GC/MS)? check_conversion->check_byproducts Yes incomplete_reaction Incomplete Reaction check_conversion->incomplete_reaction No side_reactions Poor Selectivity/ Side Reactions check_byproducts->side_reactions Yes cause1 Potential Causes: - Catalyst Deactivation - Insufficient H₂ Pressure - Low Temperature - Insufficient Reaction Time incomplete_reaction->cause1 cause2 Potential Causes: - Absence of Additives (NH₃, Base) - Reaction Temperature Too High - Incorrect Catalyst Choice side_reactions->cause2 solution1 Solutions: - Check for catalyst poisons - Increase H₂ pressure/temperature - Use fresh/more active catalyst - Increase reaction time cause1->solution1 solution2 Solutions: - Add NH₃ or a base (NaOH, KOH) - Optimize reaction temperature - Screen different catalysts cause2->solution2

References

Optimization of reaction conditions for continuous flow synthesis of Grewe diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for the continuous flow synthesis of Grewe diamine and its subsequent cyclization to the morphinan core.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using a continuous flow setup for the synthesis of Grewe diamine and subsequent Grewe cyclization?

A1: Continuous flow synthesis offers several key advantages over traditional batch processing for this multi-step synthesis:

  • Enhanced Safety: Flow reactors handle smaller volumes of reagents at any given time, which significantly mitigates risks associated with exothermic reactions or the handling of hazardous materials.[1][2]

  • Precise Process Control: Flow chemistry allows for tight control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and reproducibility.[1]

  • Rapid Optimization: The automated and steady-state nature of flow systems allows for rapid screening of a wide range of reaction conditions, accelerating the optimization process.[3]

  • Increased Efficiency and Yield: Improved mixing and heat transfer in microreactors can lead to faster reaction rates and higher yields compared to batch methods.[1][4]

  • Scalability: Scaling up production in a continuous flow system is often more straightforward than in batch, typically involving running the system for longer durations or "numbering up" (running multiple reactors in parallel).

Q2: What are the key reaction steps in the synthesis of the morphinan skeleton starting from a benzylisoquinoline precursor?

A2: The synthesis generally involves two key transformations:

  • Formation of the Grewe Diamine: This typically involves the reduction of a suitable precursor to form the N-(2-arylethyl)octahydroisoquinoline, the key diamine intermediate.

  • Grewe Cyclization: This is the critical acid-catalyzed intramolecular cyclization of the Grewe diamine to form the tetracyclic morphinan core. This step is often the most challenging due to the potential for side product formation.

Q3: What are the most critical parameters to control during the continuous flow Grewe cyclization?

A3: The success of the Grewe cyclization in a flow system is highly dependent on the precise control of:

  • Temperature: Higher temperatures can accelerate the reaction but may also promote the formation of undesired byproducts. Superheating conditions, where the solvent is heated above its boiling point under pressure, can be beneficial.[4]

  • Residence Time: This is the time the reaction mixture spends in the heated reactor zone. It needs to be optimized to ensure complete conversion without allowing for product degradation or side reactions.

  • Acid Catalyst Concentration: The strength and concentration of the acid catalyst are crucial for promoting the cyclization. In a flow system, the choice of acid must also consider its compatibility with the reactor materials.

  • Solvent: The solvent must be able to dissolve the starting material and the product (to prevent clogging) and be stable under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Conversion of Grewe Diamine 1. Insufficient residence time.2. Reaction temperature is too low.3. Inadequate mixing of the acid catalyst.4. Catalyst deactivation (if using a solid-supported catalyst).1. Decrease the flow rate to increase the residence time.2. Incrementally increase the reactor temperature.3. Use a static mixer before the reactor coil.4. Replace or regenerate the catalyst cartridge.
Formation of Side Products 1. Residence time is too long.2. Reaction temperature is too high.3. Incorrect acid catalyst concentration.1. Increase the flow rate to shorten the residence time.2. Systematically decrease the reactor temperature.3. Screen different acid catalysts and concentrations.
Reactor Clogging 1. Product precipitation.2. Formation of insoluble byproducts.3. Incompatible solvent.1. Screen for a solvent with higher solubility for the product.2. Adjust reaction conditions to minimize byproduct formation.3. Consider using a back-pressure regulator to maintain single-phase flow.[4]
Inconsistent Results 1. Fluctuations in pump flow rates.2. Inconsistent temperature control.3. Degradation of starting material stock solution.1. Calibrate pumps regularly.2. Ensure the reactor is properly immersed in the heating bath/block.3. Prepare fresh stock solutions daily.

Experimental Protocols

General Protocol for Continuous Flow Grewe Cyclization

This protocol outlines a general procedure for the acid-catalyzed cyclization of a Grewe diamine precursor in a continuous flow system.

Materials and Equipment:

  • Syringe pumps or HPLC pumps

  • T-mixer or static mixer

  • Reactor coil (PFA, stainless steel, or Hastelloy, depending on acid and temperature)

  • Heating unit (oil bath, heating block, or column heater)

  • Back-pressure regulator

  • Collection vessel

  • Grewe diamine precursor solution

  • Acid catalyst solution (e.g., H3PO4, H2SO4 in a suitable solvent)

Procedure:

  • Prepare a stock solution of the Grewe diamine precursor in a suitable solvent (e.g., trifluoroacetic acid, methanol).

  • Prepare a stock solution of the acid catalyst.

  • Set up the continuous flow system as shown in the workflow diagram below.

  • Set the desired temperature for the reactor coil.

  • Set the desired flow rates for the syringe pumps to achieve the target residence time and stoichiometry.

  • Start the pumps and allow the system to reach a steady state.

  • Collect the product mixture from the outlet of the back-pressure regulator.

  • Analyze the collected samples by HPLC or LC-MS to determine conversion and yield.

Data Presentation

Table 1: Optimization of Reaction Conditions for Grewe Cyclization
Entry Temperature (°C) Residence Time (min) Acid Catalyst Concentration (M) Conversion (%) Yield (%)
112010H3PO41.04530
214010H3PO41.07560
316010H3PO41.09075
41605H3PO41.08065
516020H3PO41.09270 (degradation observed)
616010H2SO40.58570

Note: The data in this table is illustrative and represents a typical optimization workflow. Actual results will vary depending on the specific substrate and experimental setup.

Mandatory Visualization

Grewe_Cyclization_Optimization_Workflow Workflow for Optimization of Continuous Flow Grewe Cyclization cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Downstream Processing cluster_3 Analysis & Optimization reagent_A Grewe Diamine Solution mixer T-Mixer reagent_A->mixer reagent_B Acid Catalyst Solution reagent_B->mixer reactor Heated Reactor Coil (Temperature & Residence Time) mixer->reactor bpr Back-Pressure Regulator reactor->bpr collection Product Collection bpr->collection analysis HPLC/LC-MS Analysis (Conversion & Yield) collection->analysis optimization Parameter Adjustment (Flow Rate, Temp.) analysis->optimization Feedback Loop optimization->reagent_A optimization->reagent_B optimization->reactor

Caption: Optimization workflow for the continuous flow Grewe cyclization.

References

Technical Support Center: Purification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity. For industrial-scale production, recrystallization is often preferred due to its cost-effectiveness and scalability. Column chromatography is typically employed for laboratory-scale purification to achieve very high purity.

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: A suitable solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, polar solvents are generally a good starting point. Methanol, ethanol, or mixtures of alcohols with water or other co-solvents can be effective. It is recommended to perform small-scale solvent screening to identify the optimal solvent or solvent system for your specific crude material.

Q3: What are the likely impurities I might encounter in my crude this compound?

A3: Impurities can originate from starting materials, side reactions, or incomplete reactions. Common impurities may include:

  • Unreacted 4-amino-2-methylpyrimidine-5-carbonitrile: The precursor in the common synthetic route.

  • Partially reduced intermediates: If the hydrogenation of the nitrile is incomplete.

  • Byproducts from the Vilsmeier reagent: In syntheses starting from 2-cyanoacetamide.[1]

  • Polymeric materials: Formation of polymers can occur under certain reaction conditions.

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be due to a high concentration of impurities, a solvent with a boiling point that is too high, or the solution being too concentrated. To resolve this, try adding more solvent to the hot solution, using a different solvent system with a lower boiling point, or purifying the crude material by another method (like a quick filtration through a silica plug) before recrystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Low Recovery of Purified Product The compound is too soluble in the recrystallization solvent at low temperatures.- Use a less polar solvent or a solvent mixture. - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. - Minimize the amount of cold solvent used to wash the crystals.
Crystals Crash Out Too Quickly The solution is too concentrated or cools too rapidly.- Reheat the solution and add a small amount of additional solvent. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystal Formation The solution is too dilute, or nucleation is inhibited.- Concentrate the solution by evaporating some of the solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities. - Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor Separation of Compound and Impurities Incorrect mobile phase polarity.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound. - Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Compound Streaking on the Column The compound is too polar for the stationary phase or is interacting strongly with the silica gel.- Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing. - Consider using a different stationary phase, such as alumina.
Cracked or Channeled Column Bed Improper packing of the stationary phase.- Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.
Low Recovery from the Column The compound is irreversibly adsorbed onto the silica gel.- Use a more polar eluent to wash the column at the end of the run. - As mentioned above, adding a basic modifier to the eluent can help.

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound.

Purification Method Starting Material Solvent/Eluent System Typical Yield Typical Purity Reference
Continuous Flow Synthesis & Hydrogenation4-amino-2-methylpyrimidine-5-carbonitrileMethanol65% (overall)>97%[1]
Scalable Batch Synthesis & Hydrogenation4-amino-2-methylpyrimidine-5-carbonitrileNot specified70% (overall)Not specified[1]
Column Chromatography (General for Pyrimidines)Crude Synthetic MixtureGradient of Methanol in DichloromethaneVariable>98%[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound

1. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture) and heat the mixture with stirring on a hot plate until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

2. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

3. Hot Filtration:

  • If charcoal or other solid impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

6. Drying:

  • Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

1. Column Preparation:

  • Select a glass column of appropriate size for the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., dichloromethane).

  • Pour the slurry into the column and allow the silica to pack evenly. Add a layer of sand to the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully apply the sample solution to the top of the column.

3. Elution:

  • Begin eluting with the initial non-polar solvent.

  • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., methanol). A typical gradient might be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Collect fractions and monitor the elution process using TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product as identified by TLC.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product (from synthesis) dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration (optional) dissolution->filtration crystallization Slow Cooling & Crystallization filtration->crystallization isolation Vacuum Filtration & Washing crystallization->isolation drying Drying isolation->drying analysis Purity & Identity Confirmation (HPLC, NMR, MS) drying->analysis

Caption: Recrystallization Workflow for this compound.

troubleshooting_logic node_action node_action start Purification Issue Encountered issue_type Recrystallization or Chromatography? start->issue_type recrystallization_issue What is the issue in recrystallization? issue_type->recrystallization_issue Recrystallization chromatography_issue What is the issue in chromatography? issue_type->chromatography_issue Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out low_yield_rec Low Yield recrystallization_issue->low_yield_rec no_crystals No Crystals recrystallization_issue->no_crystals poor_separation Poor Separation chromatography_issue->poor_separation streaking Compound Streaking chromatography_issue->streaking low_yield_chrom Low Yield chromatography_issue->low_yield_chrom action_oiling Action: - Add more solvent - Change solvent system oiling_out->action_oiling action_low_yield_rec Action: - Use less polar solvent - Ensure complete cooling low_yield_rec->action_low_yield_rec action_no_crystals Action: - Concentrate solution - Scratch flask / Add seed crystal no_crystals->action_no_crystals action_poor_sep Action: - Optimize eluent with TLC - Use gradient elution poor_separation->action_poor_sep action_streaking Action: - Add basic modifier to eluent - Change stationary phase streaking->action_streaking action_low_yield_chrom Action: - Use more polar eluent for final wash - Add basic modifier low_yield_chrom->action_low_yield_chrom

Caption: Troubleshooting Logic for Purification Issues.

References

Preventing degradation of Grewe diamine during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Grewe diamine (4-Amino-5-aminomethyl-2-methylpyrimidine, CAS No: 95-02-3).[1] This resource is designed for researchers, scientists, and drug development professionals who utilize this critical precursor in their synthetic workflows, particularly in the synthesis of Vitamin B1 and morphinan alkaloids.[2][3][4] The inherent reactivity of Grewe diamine necessitates careful storage and handling to prevent degradation, which can compromise experimental outcomes. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is Grewe diamine and why is its purity crucial?

A1: Grewe diamine, chemically known as 4-Amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in several important pharmaceutical syntheses.[1][2][3] Its molecular structure features two amine groups which are susceptible to oxidation and other degradation reactions. The purity of Grewe diamine is paramount as impurities can lead to side reactions, lower yields, and complications in the purification of the final product. For instance, in the synthesis of Vitamin B1, impurities can interfere with the cyclization steps.[5]

Q2: My solid Grewe diamine has changed color from white to yellow/brown. What does this indicate and is it still usable?

A2: A color change from white/off-white to yellow or brown is a common indicator of degradation. This is typically due to oxidation of the amine functional groups upon exposure to air (oxygen) and/or light. While a slight discoloration may not render the material completely unusable for all applications, it signifies the presence of impurities. The impact on your experiment will depend on the tolerance of your specific reaction to these impurities. It is highly recommended to assess the purity of the discolored material by techniques such as NMR, LC-MS, or melting point determination before use. For sensitive applications, using freshly purified or newly purchased material is advisable.

Q3: What are the ideal storage conditions for Grewe diamine to ensure long-term stability?

A3: To maintain the integrity of Grewe diamine, it should be stored under an inert atmosphere (argon or nitrogen), protected from light, and kept in a cool, dry place.[6] Amines, in general, are susceptible to moisture absorption (hygroscopic) which can facilitate degradation pathways.[7][8][9] Therefore, storage in a desiccator or a dry box is recommended. For long-term storage, refrigeration (2-8 °C) is often employed to slow down potential degradation processes. However, ensure the container is tightly sealed to prevent condensation upon removal from cold storage.[6]

Q4: I need to weigh and dispense Grewe diamine for my reaction. What is the best way to do this without significant exposure to air?

A4: Handling air-sensitive solids like Grewe diamine requires specific techniques to minimize exposure to the atmosphere. The most effective method is to use a glovebox with an inert atmosphere. If a glovebox is not available, you can create a temporary inert environment. This can be done by flushing a weighing container (e.g., a round-bottom flask) with an inert gas like nitrogen or argon, quickly adding the solid, and then sealing the container. For transferring the solid to a reaction vessel, a Schlenk line or similar apparatus should be used to maintain an inert atmosphere throughout the process.[10]

Q5: What solvents are compatible with Grewe diamine for making stock solutions?

A5: The choice of solvent depends on the subsequent reaction. However, for creating stock solutions, it is crucial to use anhydrous (dry) solvents to prevent hydrolysis and other moisture-mediated degradation. Common compatible solvents include anhydrous dichloromethane (DCM), chloroform, and tetrahydrofuran (THF). It is essential to ensure the solvent is thoroughly deoxygenated by sparging with an inert gas before use. Stock solutions should also be stored under an inert atmosphere and protected from light.

Troubleshooting Guides

This section addresses specific problems that users may encounter during their experiments involving Grewe diamine.

Scenario 1: Low Yield in a Reaction Using Grewe Diamine

Question: I am consistently getting low yields in my reaction where Grewe diamine is a starting material. I've checked all other reagents and conditions. Could the diamine be the issue?

Answer & Troubleshooting Steps:

Yes, the quality of your Grewe diamine is a likely culprit for low reaction yields. Degradation can reduce the amount of active starting material available for the reaction.

Troubleshooting Protocol:

  • Purity Assessment:

    • Visual Inspection: Check for any discoloration of the solid Grewe diamine.

    • Melting Point: Determine the melting point of your batch and compare it to the literature value. A broad or depressed melting point suggests the presence of impurities.

    • Spectroscopic Analysis: Acquire a ¹H NMR or ¹³C NMR spectrum of your Grewe diamine and compare it to a reference spectrum to identify any impurity signals. LC-MS can also be used to detect degradation products.

  • Purification (if necessary):

    • If impurities are detected, purification may be necessary. Recrystallization from a suitable solvent system can often remove minor impurities. Sublimation is another potential purification method for some amines.[3]

  • Proper Handling Review:

    • Re-evaluate your handling procedures. Are you consistently using an inert atmosphere when weighing and transferring the compound?[10][11][12][13] Even brief exposure to air can be detrimental over time.

  • Fresh Reagent:

    • If purification is not feasible or does not resolve the issue, it is best to use a fresh batch of high-purity Grewe diamine.

Scenario 2: Inconsistent Results Between Batches of Grewe Diamine

Question: I'm observing significant variability in my experimental results when I switch to a new bottle of Grewe diamine, even from the same supplier. Why is this happening?

Answer & Troubleshooting Steps:

Batch-to-batch variability can arise from differences in manufacturing, purification, packaging, and subsequent handling and storage.

Troubleshooting Protocol:

  • Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch. Compare the purity levels and the analytical methods used for characterization.

  • Standardize Incoming Quality Control (QC):

    • Implement a routine QC check for every new batch of Grewe diamine. This should include at a minimum a melting point determination and a ¹H NMR spectrum. This allows you to identify any deviations from the expected quality before it impacts your experiments.

  • Evaluate Storage History:

    • Consider the history of the "old" batch. How long was it stored and under what conditions? Was the septum on the bottle punctured multiple times, potentially compromising the inert atmosphere?[6]

Visualizing Degradation and Prevention

The primary degradation pathway for Grewe diamine is oxidation. The following diagram illustrates the importance of a protective inert atmosphere.

G Figure 1. Protective Measures for Grewe Diamine cluster_storage Storage & Handling Grewe_Diamine Grewe Diamine (Solid) Inert_Atmosphere Inert Atmosphere (Nitrogen or Argon) Grewe_Diamine->Inert_Atmosphere Protected by Proper_Handling Proper Handling (Glovebox/Schlenk Line) Grewe_Diamine->Proper_Handling Handled via Oxygen Oxygen (O2) Light Light (hν) Experiment Chemical Synthesis Proper_Handling->Experiment Enables Degradation_Product Degraded Grewe Diamine (Oxidized Impurities) Oxygen->Degradation_Product Light->Degradation_Product Degradation_Product->Experiment Leads to Failed_Experiment Low Yield / Impure Product Experiment->Failed_Experiment Successful_Experiment High Yield / Pure Product Experiment->Successful_Experiment

Caption: Logical workflow for preventing Grewe diamine degradation.

The following table summarizes the key parameters for storage and handling.

ParameterRecommendationRationale
Atmosphere Inert gas (Nitrogen or Argon)Prevents oxidation of the amine functional groups.[6]
Temperature 2-8 °C (Refrigerated)Slows the rate of potential degradation reactions.[7]
Light Store in an amber vial or in the darkPrevents light-induced degradation.[14]
Moisture Store in a desiccator or dry boxAmines can be hygroscopic; moisture can facilitate degradation.[7]
Container Tightly sealed glass containerPrevents ingress of air and moisture.[7]
Experimental Protocol: Inert Atmosphere Transfer of Grewe Diamine

This protocol details the transfer of solid Grewe diamine from its storage bottle to a reaction flask using a Schlenk line.

Materials:

  • Grewe diamine in a Sure/Seal™ type bottle or similar container with a septum-lined cap.

  • Reaction flask with a sidearm and septum.

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds.

  • Spatula.

  • Weighing paper.

  • Balance.

Procedure:

  • Glassware Preparation: Ensure the reaction flask and any other glassware are thoroughly dried in an oven and cooled under a stream of inert gas.[10][13]

  • System Purge: Assemble the reaction flask and attach it to the Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Weighing:

    • On a balance, tare a piece of weighing paper.

    • Briefly remove the cap of the Grewe diamine bottle and quickly take out the desired amount using a clean, dry spatula.

    • Immediately reseal the bottle.

    • Record the weight of the Grewe diamine.

  • Transfer:

    • While maintaining a positive pressure of inert gas in the reaction flask, briefly remove the septum.

    • Quickly add the weighed Grewe diamine to the flask.

    • Immediately reseal the flask with the septum.

  • Final Purge: Once the solid is added, perform one more evacuate/backfill cycle on the reaction flask to remove any air that may have entered during the transfer.

G Figure 2. Inert Atmosphere Transfer Workflow A 1. Dry Glassware B 2. Assemble & Purge System (3x Vacuum/Inert Gas) A->B C 3. Weigh Grewe Diamine Quickly B->C D 4. Transfer Solid to Flask (under positive pressure) C->D E 5. Final Purge of Reaction Flask D->E End Ready for Reaction E->End Start Start Start->A

Caption: Step-by-step workflow for the inert transfer of Grewe diamine.

By adhering to these guidelines and troubleshooting steps, researchers can significantly mitigate the risk of Grewe diamine degradation, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Optimizing Crystallization for High-Purity 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization process for 5-(Aminomethyl)-2-methylpyrimidin-4-amine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the consistent attainment of high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of this compound?

A1: Given the polar nature of this compound, polar protic solvents are generally the most effective. Good starting points for solvent screening include water, methanol, and ethanol. The compound exhibits slight solubility in these solvents, particularly when heated, which is a key characteristic for successful cooling crystallization.[1][2]

Q2: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A2: "Oiling out," or the separation of the compound as a liquid instead of a solid, can occur for several reasons. A primary cause is a high concentration of impurities, which can lower the melting point of the mixture. Additionally, if the solution is too concentrated, it may become supersaturated at a temperature above the compound's melting point. To resolve this, try reheating the solution to dissolve the oil and then add a small amount of additional solvent to reduce the saturation. Allowing the solution to cool more slowly can also promote proper crystal formation.[3]

Q3: No crystals are forming even after the solution has cooled. What steps can I take to induce crystallization?

A3: A lack of crystal formation may indicate that the solution is not sufficiently supersaturated or that there are no nucleation sites for crystals to begin growing. To induce crystallization, you can try gently scratching the inside of the flask with a glass rod at the surface of the solution to create microscopic scratches that can serve as nucleation points. Another effective method is to add a "seed crystal" – a very small amount of the pure, solid compound – to the solution.[1][4]

Q4: How can I improve the yield of my crystallization?

A4: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor even at low temperatures.[4] To improve your yield, use the minimum amount of hot solvent necessary to fully dissolve the compound. After cooling and filtering the crystals, you can try to recover more product by concentrating the mother liquor (e.g., by gentle evaporation) and allowing it to cool again for a second crop of crystals.[1]

Q5: What is the impact of pH on the solubility and crystallization of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Oiling Out High impurity levels or overly concentrated solution.[3]Re-heat the solution, add more solvent, and cool slowly. Consider a pre-purification step if impurities are high.[3]
No Crystal Formation Solution is too dilute or lacks nucleation sites.[1][4]Induce crystallization by scratching the flask or adding a seed crystal. If the solution is clear, try evaporating some solvent to increase the concentration.[1][4]
Rapid Crystallization (Formation of fine powder) Solution is too concentrated or cooled too quickly.[4]Re-heat to dissolve the solid, add a small amount of extra solvent, and allow for slower cooling.[4]
Low Yield Excessive solvent was used, or premature crystallization occurred.[4]Use the minimum amount of hot solvent for dissolution. Pre-heat filtration apparatus if performing a hot filtration. Concentrate the mother liquor for a second crop of crystals.[1][4]
Colored Crystals Presence of colored impurities.Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Methanol)
  • Dissolution: In a flask, add the crude this compound and a small amount of methanol. Heat the mixture gently while stirring. Continue to add methanol in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[3]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., heated methanol or a small amount of DMSO).

  • Anti-Solvent Addition: Slowly add a "poor" or "anti-solvent" (in which the compound is insoluble, e.g., toluene or hexane) to the stirred solution until it becomes slightly turbid.

  • Re-dissolution and Crystallization: Gently heat the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature, which should induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the anti-solvent for washing the crystals.

Quantitative Data

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility ( g/100 mL) - Illustrative
Water25~0.5
Water80~5.0
Methanol25~0.8
Methanol60~8.0
Ethanol25~0.3
Ethanol75~4.0
Isopropanol25< 0.1
Isopropanol80~1.0
Toluene25Insoluble
Hexane25Insoluble

Note: The solubility data presented is illustrative and based on qualitative descriptions and the general behavior of similar polar compounds. Experimental determination is recommended for precise process optimization.

Visualizations

Crystallization_Workflow Crystallization Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Solvent crude_product->add_solvent heat_dissolve Heat to Dissolve add_solvent->heat_dissolve hot_filtration Hot Filtration (Optional) heat_dissolve->hot_filtration slow_cool Slow Cooling hot_filtration->slow_cool crystal_formation Crystal Formation slow_cool->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product High-Purity Product dry_crystals->pure_product Troubleshooting_Tree Troubleshooting Decision Tree start Crystallization Issue oiling_out Oiling Out? start->oiling_out no_crystals No Crystals? start->no_crystals low_yield Low Yield? start->low_yield oiling_out_sol1 Re-heat, add more solvent, cool slowly oiling_out->oiling_out_sol1 Yes no_crystals_q1 Is solution clear? no_crystals->no_crystals_q1 Yes low_yield_sol1 Use minimum hot solvent low_yield->low_yield_sol1 Yes low_yield_sol2 Concentrate mother liquor low_yield->low_yield_sol2 Yes no_crystals_sol1 Scratch flask or add seed crystal no_crystals_q1->no_crystals_sol1 Yes no_crystals_sol2 Concentrate solution and re-cool no_crystals_q1->no_crystals_sol2 No (Cloudy)

References

Catalyst selection and optimization for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in various chemical and pharmaceutical applications, including the synthesis of Vitamin B1.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent method is the catalytic hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.[3] An alternative route involves the reaction of a 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia in the presence of a catalyst.[4][5] Continuous flow synthesis has also been demonstrated as an efficient method, significantly reducing reaction times.[2][6]

Q2: Which catalysts are most effective for the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine?

A2: Raney® Nickel is a widely used and effective catalyst for this transformation.[7] Other potential catalysts for similar reductive aminations include Palladium on carbon (Pd/C) and Rhodium on alumina. The choice of catalyst can influence reaction efficiency, selectivity, and susceptibility to poisoning.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the chosen catalyst and synthetic route. For the hydrogenation of the cyanopyrimidine precursor, typical conditions involve elevated hydrogen pressure and temperatures ranging from ambient to 100°C. The reaction of 2-methyl-4-amino-5-alkoxymethylpyrimidine with ammonia is often carried out at much higher temperatures, between 180-350°C.[4][5]

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

Q5: What are the main challenges or side reactions to be aware of?

A5: The primary challenges include catalyst deactivation and the formation of byproducts. Catalyst deactivation can be caused by impurities in the starting material or by the adsorption of intermediates or products onto the catalyst surface.[8] In nitrile hydrogenations, secondary and tertiary amines can be formed as byproducts. The use of ammonia in the reaction mixture can help to suppress the formation of these impurities.[8]

Catalyst Selection and Optimization

The selection of an appropriate catalyst is crucial for achieving high yield and purity of this compound. Below is a summary of commonly used catalysts and their typical reaction conditions for the hydrogenation of 4-amino-2-methyl-5-cyanopyrimidine.

CatalystCatalyst Loading (wt%)Temperature (°C)Pressure (bar)SolventKey Advantages/Considerations
Raney® Nickel 5 - 2025 - 10030 - 100Methanol, Ethanol, Ammonia solutionHighly active and cost-effective.[7] Can be prone to deactivation.[8]
Palladium on Carbon (Pd/C) 5 - 1025 - 8010 - 50Methanol, Ethanol, Acetic AcidGood activity and selectivity. May require milder conditions than Raney Ni.
Rhodium on Alumina (Rh/Al₂O₃) 1 - 525 - 7010 - 40Methanol, EthanolHigh stereospecificity and low hydrogenolytic activity.[9]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no conversion of starting material 1. Inactive catalyst. 2. Insufficient hydrogen pressure or temperature. 3. Presence of catalyst poisons (e.g., sulfur compounds).1. Use fresh or regenerated catalyst. Ensure proper handling and storage of the catalyst. 2. Gradually increase temperature and/or pressure within safe operating limits. 3. Purify the starting material and solvents to remove potential poisons.
Formation of secondary/tertiary amine byproducts Reaction of the primary amine product with intermediates.1. Add ammonia to the reaction mixture to favor the formation of the primary amine.[8] 2. Optimize reaction time to minimize subsequent reactions of the product.
Catalyst deactivation during the reaction 1. Adsorption of oligomeric/polymeric species on the catalyst surface.[8] 2. Sintering of the metal particles at high temperatures.1. Implement a catalyst regeneration procedure, such as washing with a suitable solvent or treatment under hydrogen at elevated temperatures.[8] 2. Operate at the lowest effective temperature.
Difficulty in filtering the catalyst post-reaction Fine particle size of the catalyst, especially Raney Nickel.1. Use a filter aid such as Celite®. 2. Allow the catalyst to settle and decant the supernatant before filtration.

Experimental Protocols

Protocol 1: Synthesis via Hydrogenation using Raney® Nickel
  • Reactor Setup: Charge a high-pressure autoclave with 4-amino-2-methyl-5-cyanopyrimidine and a suitable solvent (e.g., methanolic ammonia).

  • Catalyst Addition: Carefully add Raney® Nickel (5-10 wt%) to the reactor under an inert atmosphere. The catalyst should be washed with the reaction solvent prior to addition.

  • Reaction: Seal the reactor and purge several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 60 bar) and heat to the target temperature (e.g., 90°C).[8] Maintain vigorous stirring.

  • Monitoring: Monitor the reaction progress by analyzing aliquots for the consumption of the starting material.

  • Work-up: After completion, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated and the product isolated, for example, by crystallization.

Protocol 2: Synthesis via Amination of 2-methyl-4-amino-5-methoxymethylpyrimidine
  • Reactor Setup: In a high-pressure reactor, combine 2-methyl-4-amino-5-methoxymethylpyrimidine and a catalyst such as Al₂O₃.[4]

  • Ammonia Addition: Add liquid ammonia to the reactor. The molar ratio of ammonia to the starting pyrimidine should be high, for instance, 25 to 250 equivalents.[4][5]

  • Reaction: Seal the reactor and heat to a high temperature, typically in the range of 180-350°C.[4]

  • Work-up: After the reaction is complete, cool the reactor and vent the excess ammonia. The product can be isolated from the reaction mixture by standard purification techniques.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_process Synthesis Step cluster_product Final Product Cyanopyrimidine 4-Amino-2-methyl- 5-cyanopyrimidine Hydrogenation Catalytic Hydrogenation Cyanopyrimidine->Hydrogenation Alkoxymethylpyrimidine 2-Methyl-4-amino- 5-alkoxymethylpyrimidine Amination Catalytic Amination Alkoxymethylpyrimidine->Amination Product 5-(Aminomethyl)-2-methyl- pyrimidin-4-amine Hydrogenation->Product Amination->Product

Caption: General synthetic workflows for this compound.

CatalystSelection start Start: Select Catalyst q1 Is cost the primary concern? start->q1 raney Use Raney® Nickel q1->raney Yes q2 Is high stereospecificity required? q1->q2 No end Proceed with selected catalyst raney->end rhodium Consider Rhodium on Alumina q2->rhodium Yes palladium Use Palladium on Carbon q2->palladium No rhodium->end palladium->end

Caption: Decision tree for catalyst selection in the hydrogenation route.

TroubleshootingFlow start Problem Encountered q_conversion Low Conversion? start->q_conversion check_catalyst Check Catalyst Activity & Reaction Conditions q_conversion->check_catalyst Yes q_byproducts Byproducts Observed? q_conversion->q_byproducts No resolve Problem Resolved check_catalyst->resolve add_ammonia Add Ammonia/ Optimize Time q_byproducts->add_ammonia Yes q_filtration Filtration Issues? q_byproducts->q_filtration No add_ammonia->resolve use_filter_aid Use Filter Aid (Celite®) q_filtration->use_filter_aid Yes q_filtration->resolve No use_filter_aid->resolve

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Addressing solubility issues of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-(Aminomethyl)-2-methylpyrimidin-4-amine in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is described as being slightly soluble in water, Dimethyl sulfoxide (DMSO), and methanol (with heating)[1]. It is typically supplied as a solid, ranging from off-white to pale beige in color[2]. Due to its limited aqueous solubility, researchers often encounter precipitation issues when diluting stock solutions into aqueous buffers or cell culture media.

Q2: My compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What can I do?

Precipitation upon dilution of a DMSO stock is a common issue for compounds with low aqueous solubility. This occurs because the compound, while soluble in the organic solvent, crashes out when introduced to the aqueous environment. Here are several strategies to address this:

  • Optimize Stock Concentration: A very high concentration in the DMSO stock can promote faster precipitation upon dilution. Try preparing a lower concentration stock solution in DMSO[3].

  • Use Co-solvents: Incorporating a water-miscible co-solvent can create a more "solvent-friendly" microenvironment for the compound. Polyethylene glycol 400 (PEG 400) and propylene glycol (PG) are commonly used options[3].

  • Reduce Final DMSO Concentration: While some cell lines can tolerate up to 1% DMSO, lower concentrations are always preferable. Aim for the lowest effective DMSO concentration to minimize solvent effects and reduce precipitation risk[3].

  • Employ Excipients: Using solubility enhancers like cyclodextrins can encapsulate the compound, improving its apparent water solubility[3][4].

Q3: How does pH influence the solubility of this compound?

The solubility of ionizable compounds is highly dependent on pH. This compound has a predicted pKa of 7.70 ± 0.29, indicating it is a basic compound[1]. Therefore, adjusting the pH of the buffer can significantly impact its solubility:

  • For Basic Compounds: Lowering the pH (making the solution more acidic) will protonate the amine groups, leading to the formation of a more soluble salt form.

  • Considerations: It is critical to ensure that the chosen pH is compatible with your specific experimental system, such as maintaining cell viability or enzyme activity[3].

Q4: Can I use sonication or heating to help dissolve the compound?

Yes, with caution.

  • Sonication: This technique can provide the energy needed to break down the crystal lattice of the solid compound, aiding dissolution, especially when preparing stock solutions[3][5]. However, prolonged or high-energy sonication could potentially degrade the compound[3].

  • Heating: Gentle heating can be used to dissolve the compound in solvents like methanol[1][2]. Always check the compound's stability at elevated temperatures before proceeding.

Q5: What is the primary biological role of this compound?

This compound, also known as Grewe diamine, is a key intermediate in the biosynthesis of Thiamin (Vitamin B1)[6]. It serves as a native substrate for the enzyme thiaminase II (TenA) in the thiamin salvage pathway. TenA catalyzes the hydrolysis of this compound to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamin synthesis[6].

Troubleshooting Guides & Experimental Protocols

Solubility Enhancement Strategies

When facing solubility issues, a systematic approach is recommended. The following table summarizes potential formulation strategies that have been shown to be effective for similar pyrimidine derivatives.

Table 1: Illustrative Solubility Enhancement Formulations for Pyrimidine Derivatives

Formulation Component(s) Example Solvent System Achieved Concentration (Illustrative) Reference
Co-solvents 1:1 DMSO:PEG 400 - [3]
Excipients (Cyclodextrins) 10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 0.54 mg/mL [3]
Excipients (Surfactants) 0.5% HPMC + 1% Tween80 20 mg/mL [3]

| pH Adjustment | Lactic acid buffer (50 mM, pH 4.0) | 4.17 mg/mL |[3] |

Note: These values are illustrative and were reported for other pyrimidine derivatives. Optimization is required for this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting solubility issues during your experiments.

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration >0.5%? start->check_dmso reduce_dmso Lower final DMSO concentration (e.g., to ≤0.1%) check_dmso->reduce_dmso Yes try_cosolvent Prepare Stock in DMSO + Co-solvent (e.g., PEG 400) check_dmso->try_cosolvent No reduce_dmso->try_cosolvent fail Still Precipitates adjust_ph Adjust Buffer pH (Lower to <7.0) Check assay compatibility try_cosolvent->adjust_ph use_excipients Use Excipients (e.g., Cyclodextrins, Tween80) adjust_ph->use_excipients success Solubility Improved use_excipients->success

Caption: General troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This assay helps determine the concentration at which the compound begins to precipitate from an aqueous solution, providing its kinetic solubility limit.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplate

  • Plate reader with nephelometry or UV-Vis absorbance capabilities

  • Multichannel pipette

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a standard 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.01 mM).

  • Transfer to Assay Plate: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO dilution plate to the corresponding well of the UV-transparent microplate.

  • Add Aqueous Buffer: Rapidly add PBS (e.g., 198 µL for a 1:100 dilution) to each well containing the DMSO-compound mix.

  • Mix and Incubate: Gently mix the plate for 1-2 minutes. Incubate at room temperature for a period relevant to your main assay (e.g., 1-2 hours).

  • Measure Precipitation: Measure the light scattering using a nephelometer or measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitated particles[3].

  • Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the buffer-only control.

Protocol 2: Stock Solution Preparation with a Co-solvent

This protocol describes using a co-solvent to improve compound solubility for in vitro assays.

Materials:

  • This compound

  • DMSO

  • Polyethylene glycol 400 (PEG 400)

  • Aqueous buffer or cell culture medium

Procedure:

  • Prepare Co-solvent Mix: Create a 1:1 (v/v) mixture of DMSO and PEG 400.

  • Dissolve Compound: Dissolve the compound in the DMSO:PEG 400 mixture to achieve the desired stock concentration. Gentle warming or brief sonication may be used if necessary.

  • Dilute into Assay Medium: Add the co-solvent stock solution to your aqueous buffer or cell culture medium, ensuring the final concentration of the organic solvents is non-toxic to your system (typically <1% total solvent).

  • Vortex and Visually Inspect: Immediately after dilution, vortex the solution gently and visually inspect for any signs of precipitation.

  • Pre-warm Medium (Optional): For cell-based assays, pre-warming the cell culture medium to 37°C before adding the compound stock can sometimes help maintain solubility.

Biological Pathway Context

To understand the compound's relevance, the following diagram illustrates its role in the Thiamine (Vitamin B1) salvage pathway.

G cluster_pathway Thiamine Salvage Pathway compound 5-(Aminomethyl)-2- methylpyrimidin-4-amine (Grewe Diamine) enzyme Thiaminase II (TenA) compound->enzyme Substrate product 4-Amino-5-hydroxymethyl- 2-methylpyrimidine (HMP) enzyme->product Catalyzes Hydrolysis thiamine Thiamine (Vitamin B1) Synthesis product->thiamine Precursor for

Caption: Role in the Thiamine (Vitamin B1) salvage pathway.

References

Technical Support Center: Enhancing Grewe Diamine Solution Stability for Biological Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Grewe diamine solutions for reliable and reproducible biological testing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and use of Grewe diamine solutions in experimental settings.

Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays

Possible Causes & Troubleshooting Steps:

  • Compound Precipitation: Grewe diamine, like many dinitroaniline compounds, has low aqueous solubility.[1][2][3][4] Precipitation in cell culture media can drastically reduce the effective concentration.

    • Visual Inspection: Before and after adding the compound to your assay plate, inspect the media for any visible precipitate under a microscope.

    • Solubility Test: Prepare the highest concentration of Grewe diamine to be used in your assay in the cell culture medium. Incubate under the same experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment and check for precipitation.

  • Compound Degradation: Aromatic amines and nitroaromatic compounds can be susceptible to degradation in aqueous solutions, potentially accelerated by factors like pH, temperature, and light exposure.[5][6][7][8]

    • Fresh Stock Solutions: Prepare fresh stock solutions of Grewe diamine regularly and avoid repeated freeze-thaw cycles.

    • Control Experiments: Include a positive control (a compound with known activity) and a negative control (vehicle only) in every experiment to ensure the assay system is working correctly.

    • Time-Course Experiment: If you suspect degradation over the course of a long experiment, consider replenishing the medium with fresh Grewe diamine at specific time points.

  • Incorrect Concentration: Errors in weighing or dilution can lead to a final concentration that is too low to elicit a biological response.

    • Verify Calculations: Double-check all calculations for dilutions.

    • Analytical Quantification: If possible, verify the concentration of your stock solution using an appropriate analytical method like HPLC-UV.[9][10][11]

Logical Workflow for Troubleshooting Lack of Activity

A No or Inconsistent Activity Observed E Precipitate Observed? A->E B Check for Precipitation C Assess Compound Stability D Verify Stock Concentration F Degradation Suspected? E->F No H Optimize Solubilization Protocol E->H Yes G Concentration Verified? F->G No I Prepare Fresh Solutions / Add Stabilizers F->I Yes J Recalculate and Remake Stock G->J No K Review Assay Parameters & Cell Health G->K Yes L Problem Solved H->L I->L J->L

Caption: A logical workflow for troubleshooting the lack of Grewe diamine's effect.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing Grewe diamine stock solutions?

For optimal results, dissolve Grewe diamine in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). This allows for the addition of a small volume to your aqueous assay medium, minimizing solvent-induced toxicity.

Q2: How should I store Grewe diamine stock solutions to ensure stability?

Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q3: My Grewe diamine solution appears to be unstable over time in my assay medium. What can I do to improve its stability?

  • pH Control: The stability of aromatic amines can be pH-dependent. Ensure your assay medium is well-buffered.

  • Use of Antioxidants: Aromatic amines can be susceptible to oxidation.[12][13][14] The addition of a low concentration of an antioxidant, such as N-acetylcysteine or ascorbic acid, to your assay medium may help to improve stability. However, it is crucial to first test the effect of the antioxidant alone on your biological system to ensure it does not interfere with the assay.

  • Minimize Light Exposure: Protect your solutions and assay plates from light, as nitroaromatic compounds can be light-sensitive.

Q4: I am observing high background or off-target effects in my assay. What could be the cause?

Reactive impurities or degradation products of Grewe diamine could be the cause. Ensure the purity of your Grewe diamine. If you suspect degradation, preparing fresh solutions is recommended. Additionally, some compounds can interfere with assay readouts (e.g., autofluorescence).[15] Include appropriate controls to test for such interference.

Experimental Protocols

Protocol 1: Preparation of Grewe Diamine Stock Solution

  • Weighing: Accurately weigh the desired amount of Grewe diamine powder using a calibrated analytical balance.

  • Dissolution: In a sterile, light-protected tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution until the Grewe diamine is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used if necessary, but avoid excessive heat.

  • Sterilization: If required for your application, sterile filter the stock solution through a 0.22 µm DMSO-compatible filter.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Stability Assessment of Grewe Diamine in Assay Medium

  • Preparation: Prepare a solution of Grewe diamine in your specific cell culture medium at the final working concentration.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., 37°C, 5% CO2, protected from light).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the concentration of Grewe diamine in each aliquot using a validated analytical method such as HPLC-UV.

  • Data Evaluation: Plot the concentration of Grewe diamine as a function of time to determine its stability profile in your assay medium.

Experimental Workflow for Preparing and Testing Grewe Diamine Solutions

cluster_prep Solution Preparation cluster_testing Biological Experiment cluster_qc Quality Control A Weigh Grewe Diamine B Dissolve in DMSO A->B C Sterile Filter (Optional) B->C D Aliquot and Store at -20°C/-80°C C->D E Thaw Aliquot F Dilute in Assay Medium E->F G Add to Biological System F->G J Perform Solubility Test F->J K Conduct Stability Assay (HPLC) F->K H Incubate G->H I Measure Biological Response H->I

Caption: Workflow for the preparation and testing of Grewe diamine solutions.

Data Presentation

Table 1: Illustrative Stability of Grewe Diamine (10 µM) in Cell Culture Medium at 37°C

Time (hours)Grewe Diamine Concentration (% of Initial)
0100%
298%
495%
888%
2475%

Note: This data is illustrative and the actual stability may vary depending on the specific experimental conditions.

Table 2: Effect of Additives on the Stability of Grewe Diamine (10 µM) in Assay Buffer after 24 hours at 37°C

ConditionRemaining Grewe Diamine (%)
Control (No Additives)75%
+ 100 µM N-acetylcysteine92%
+ 100 µM Ascorbic Acid89%

Note: This data is illustrative. The suitability and effectiveness of any additive must be validated for each specific assay system.

Signaling Pathway Diagram

Hypothetical Signaling Pathway Affected by an Aromatic Amine Compound

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates GreweDiamine Grewe Diamine GreweDiamine->Kinase2 Inhibits BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: A hypothetical signaling cascade potentially modulated by Grewe diamine.

References

Validation & Comparative

The Continuous Flow Advantage: A Comparative Guide to Grewe Diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the Grewe diamine, a critical precursor to the morphinan class of analgesics, represents a significant challenge in pharmaceutical manufacturing. The core of this challenge lies in the Grewe cyclization, a demanding acid-catalyzed intramolecular reaction. Traditionally performed in batch reactors, this process is often plagued by issues related to safety, scalability, and product consistency. This guide provides a comprehensive comparison of the traditional batch methodology with a modern, continuous flow synthesis approach, supported by experimental data for analogous reactions, to demonstrate the significant advantages of process intensification for the production of this vital pharmaceutical intermediate.

The Challenge: Grewe Cyclization in Batch Production

The Grewe cyclization is the cornerstone of many morphinan syntheses.[1][2] It involves the acid-catalyzed cyclization of a benzyl-substituted octahydroisoquinoline derivative to form the characteristic polycyclic morphinan core.[1] In a typical batch process, this transformation is carried out by heating the precursor in the presence of a strong acid, such as phosphoric acid.[1]

However, this conventional approach presents several inherent difficulties:

  • Harsh Reaction Conditions: The use of strong acids at elevated temperatures can lead to the formation of impurities and side products, complicating purification and reducing overall yield.[3]

  • Safety Concerns: The reaction can be highly exothermic, and managing the heat generated in large-scale batch reactors is a significant safety and engineering challenge. Poor heat transfer can lead to thermal runaways and product degradation.

  • Scalability Issues: Scaling up batch reactions is not always linear. Changes in the surface-area-to-volume ratio can dramatically affect heat and mass transfer, leading to inconsistent results and batch-to-batch variability.

  • Long Reaction Times: Batch processes can require prolonged reaction times to ensure complete conversion, reducing overall plant throughput.

These challenges highlight the need for a more efficient, safer, and scalable method for producing Grewe diamine and other complex pharmaceutical intermediates.

The Solution: Continuous Flow Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing.[4] Instead of reacting large volumes in a single vessel, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs.[4] This approach provides unprecedented control over reaction parameters, leading to significant improvements in efficiency, safety, and product quality.

The primary advantages of continuous flow synthesis, particularly for a demanding reaction like the Grewe cyclization, include:

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat exchange, enabling precise temperature control and mitigating the risk of thermal runaways.

  • Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material at any given time, significantly improving the safety profile of the process.

  • Rapid Process Optimization: The ability to quickly change reaction parameters such as temperature, pressure, and residence time allows for rapid optimization of reaction conditions, reducing development time.

  • Seamless Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which avoids the complexities of re-optimizing the process for larger vessels.

  • Access to Novel Process Windows: Flow reactors can be safely operated at high temperatures and pressures, conditions that are often inaccessible in standard batch equipment. This can dramatically accelerate reaction rates and unlock new reaction pathways.

Performance Comparison: Batch vs. Continuous Flow

Consider the following hypothetical, yet realistic, comparison based on typical improvements observed when transitioning a challenging cyclization from batch to flow:

ParameterTraditional Batch ProcessContinuous Flow ProcessAdvantage of Flow
Reaction Temperature 100-140 °C180-220 °CAccess to higher temperatures for rate acceleration
Reaction Time 8 - 24 hours15 - 60 minutesDrastic reduction in process time
Yield 60 - 75%85 - 95%Improved selectivity and reduced side products
Purity (pre-purification) 70 - 85%> 95%Cleaner reaction profile, simplifying downstream processing
Safety High risk of exotherm, handling of large volumes of acidSmall reactor volume, superior temperature controlSignificantly improved safety profile
Scalability Complex, requires re-optimizationLinear and predictableSimplified and faster scale-up
Space-Time Yield LowHighMore product per unit of reactor volume per unit of time

This comparison highlights the transformative potential of continuous flow technology. The ability to operate at higher temperatures in a controlled manner dramatically reduces reaction times while simultaneously improving yield and purity by minimizing the formation of degradation products.

Visualizing the Workflow: From Batch to Continuous Flow

The fundamental difference in workflow between batch and continuous flow synthesis can be visualized as follows:

G cluster_0 Traditional Batch Process cluster_1 Continuous Flow Process Batch Reactor Batch Reactor Heating/Stirring Heating/Stirring Batch Reactor->Heating/Stirring 2. React (hours) Reagents In Reagents In Reagents In->Batch Reactor 1. Charge Work-up/Purification Work-up/Purification Heating/Stirring->Work-up/Purification 3. Isolate PumpA Reagent A Pump Mixer T-Mixer PumpA->Mixer PumpB Acid Pump PumpB->Mixer Reactor Heated Flow Reactor Mixer->Reactor React (minutes) BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Continuous Output

Caption: A simplified comparison of a traditional batch workflow versus a continuous flow synthesis setup.

The Grewe Cyclization Pathway

The core chemical transformation in Grewe diamine synthesis is the intramolecular electrophilic aromatic substitution that forms the morphinan skeleton.

G Precursor N-Substituted Octahydroisoquinoline Intermediate Protonated Intermediate (Carbocation) Precursor->Intermediate Strong Acid (H+) Product Grewe Diamine (Morphinan Core) Intermediate->Product Intramolecular Cyclization

Caption: A simplified representation of the Grewe cyclization reaction pathway.

Experimental Protocol: Continuous Flow Grewe Cyclization

The following is a detailed, representative protocol for the continuous flow synthesis of a Grewe diamine precursor, based on principles and conditions reported for similar high-temperature, acid-catalyzed cyclizations.

A. System Setup:

  • Pumping System: Two high-pressure pumps are required. Pump A is charged with a solution of the N-substituted octahydroisoquinoline precursor in a suitable high-boiling point solvent (e.g., diphenyl ether). Pump B is charged with a strong acid catalyst (e.g., polyphosphoric acid or triflic acid).

  • Reactor: A high-temperature, high-pressure flow reactor is used. This could be a stainless steel or Hastelloy coil reactor, with a volume appropriate for the desired production scale. The reactor is situated within a heating unit capable of reaching temperatures up to 250 °C.

  • Back-Pressure Regulator (BPR): A BPR is installed downstream of the reactor to maintain the system at a pressure sufficient to keep the solvent in the liquid phase at the reaction temperature (e.g., 10-20 bar).

  • Quenching and Collection: The output from the BPR is directed into a quenching solution (e.g., a cooled aqueous base) to neutralize the acid and stop the reaction. The product is then collected for work-up and purification.

B. Reaction Procedure:

  • The reactor is pre-heated to the optimized reaction temperature (e.g., 200 °C).

  • The system is pressurized using the BPR to the desired setpoint (e.g., 15 bar).

  • The pumps are started simultaneously to deliver the precursor solution and the acid catalyst to a T-mixer, where they combine before entering the heated reactor. Flow rates are set to achieve the desired residence time within the reactor (e.g., 20 minutes).

  • The reaction mixture flows through the reactor, where the Grewe cyclization occurs.

  • The product stream exits the reactor, passes through the BPR, and is collected in the quenching solution.

  • Once the system reaches a steady state, the product is continuously collected.

  • Upon completion of the run, the system is flushed with solvent to clean the reactor.

Conclusion: The Future of Complex API Synthesis

The transition from batch to continuous flow synthesis for the production of Grewe diamine and other complex pharmaceutical ingredients is not merely an incremental improvement; it is a fundamental shift towards a safer, more efficient, and more sustainable manufacturing paradigm. The superior control over reaction parameters offered by flow chemistry directly addresses the primary challenges of the Grewe cyclization, leading to higher yields, improved purity, and a significantly enhanced safety profile. For researchers, scientists, and drug development professionals, embracing continuous flow technology is key to accelerating the development and commercialization of the next generation of essential medicines.

References

Greening Grewe: A Comparative Guide to Sustainable Grewe Diamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the Grewe diamine has served as a critical precursor in the synthesis of morphinans, a class of potent analgesics. However, traditional synthetic routes often carry a significant environmental burden, a growing concern for the pharmaceutical industry as it shifts towards more sustainable practices.[1][2] This guide offers a comprehensive environmental impact assessment of various Grewe diamine synthesis methods, providing researchers, scientists, and drug development professionals with the data and insights needed to make informed, environmentally conscious decisions.

The Imperative for Green Chemistry in Pharmaceutical Synthesis

The pharmaceutical industry has historically been associated with a high environmental footprint, characterized by substantial waste generation and energy consumption.[3][4] Green chemistry principles aim to mitigate this impact by focusing on waste prevention, atom economy, and the use of less hazardous chemicals.[2][5] Metrics such as the E-factor (kilograms of waste per kilogram of product) and Process Mass Intensity (PMI) are crucial tools for quantifying the environmental performance of a synthetic process.[3][6] For pharmaceuticals, these values can be alarmingly high, often exceeding 100, underscoring the urgent need for greener alternatives.[3]

Traditional vs. Modern Synthesis of Grewe Diamine: An Environmental Showdown

The classical synthesis of Grewe diamine, while effective, often employs harsh reagents and generates significant waste. Modern approaches, including asymmetric synthesis and biocatalysis, offer promising avenues for reducing the environmental impact.

The Classical Approach: A Legacy of Environmental Compromise

One of the early and widely used methods for synthesizing the core structure of morphinans, which involves the Grewe diamine intermediate, is the Grewe cyclization. While historically significant, this and similar methods often rely on strong acids and high temperatures, contributing to a poor environmental profile.

A common precursor to the Grewe diamine is 4-amino-2-methyl-5-acylaminomethyl-pyrimidine. A patented process describes the preparation of Grewe diamine by treating this precursor in an aqueous solution with an ion exchange resin.[7] While this method may offer improvements over older techniques, a full life cycle assessment would be necessary to quantify its environmental impact comprehensively.[8][9]

Asymmetric Pictet-Spengler Reaction: A Step Towards Chirality and Efficiency

A key transformation in many modern syntheses of complex molecules like morphinans is the Pictet-Spengler reaction.[10] This reaction constructs the crucial tetrahydroisoquinoline core.[10] The development of catalytic asymmetric versions of the Pictet-Spengler reaction has been a significant advancement, allowing for the stereospecific synthesis of intermediates.[11][12] This is critical for producing the desired enantiomer of the final drug, avoiding the waste associated with resolving racemic mixtures. Chiral phosphoric acids and thiourea derivatives have emerged as effective catalysts for these transformations.[11][12]

The asymmetric Pictet-Spengler reaction contributes to a greener process by:

  • Improving Atom Economy: By directly forming the desired stereoisomer, it eliminates the need for chiral resolution, which often discards 50% of the material.

  • Reducing Waste: It minimizes the use of stoichiometric chiral auxiliaries that would otherwise contribute to the waste stream.

Biocatalysis: Nature's Answer to Sustainable Synthesis

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, represents a paradigm shift in green chemistry.[5][13] Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) and often exhibit exquisite chemo-, regio-, and stereoselectivity.[13]

For diamine synthesis, biocatalytic routes are being actively explored.[1][14] For instance, multienzyme cascades have been developed for the synthesis of α,ω-diamines from cycloalkanols.[15] While a direct biocatalytic route to Grewe diamine is not yet widely established in the literature, the principles of biocatalysis can be applied to synthesize key precursors or perform specific transformations within the overall synthetic sequence. For example, enzymes like transaminases could be engineered to produce chiral amines that are precursors to the Grewe diamine structure.[16]

The environmental benefits of biocatalysis include:

  • Use of Renewable Feedstocks: Biocatalytic processes can often utilize renewable starting materials.[1]

  • Reduced Energy Consumption: Reactions are typically run at or near room temperature.[17]

  • High Selectivity: This minimizes the formation of byproducts and simplifies purification.

  • Biodegradable Catalysts: Enzymes are fully biodegradable.

Comparative Analysis of Synthesis Methods

To provide a clear comparison, the following table summarizes the key environmental metrics for the different approaches to Grewe diamine synthesis. It's important to note that specific values can vary significantly depending on the exact reagents, solvents, and reaction conditions used.

MetricClassical Synthesis (Illustrative)Asymmetric Catalysis (Pictet-Spengler)Biocatalysis (Projected)
E-Factor High (>50)Moderate (10-50)Low (<10)
Process Mass Intensity (PMI) Very High (>100)High (50-100)Moderate (10-50)
Atom Economy Low to ModerateModerate to HighHigh
Solvent Usage High (often hazardous solvents)Moderate (can utilize greener solvents)Low (often aqueous media)
Energy Consumption High (heating and cooling)ModerateLow
Use of Hazardous Reagents Frequent (strong acids, toxic metals)Reduced (catalytic amounts of less toxic metals)Minimal to None
Renewable Feedstocks NoPotentiallyYes

Experimental Protocols: A Glimpse into Greener Methodologies

While a detailed protocol for the industrial-scale synthesis of Grewe diamine is proprietary, the following provides a conceptual framework for a greener laboratory-scale synthesis incorporating an asymmetric Pictet-Spengler reaction.

Protocol: Asymmetric Pictet-Spengler Reaction for a Grewe Diamine Precursor
  • Reactant Preparation: A solution of the appropriate β-arylethylamine is prepared in a suitable green solvent, such as 2-methyltetrahydrofuran (2-MeTHF).[18]

  • Catalyst Addition: A catalytic amount (e.g., 1-5 mol%) of a chiral phosphoric acid or thiourea catalyst is added to the reaction mixture.

  • Aldehyde Addition: The corresponding aldehyde is slowly added to the mixture at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified using techniques that minimize solvent use, such as column chromatography with a solvent gradient optimized for minimal consumption.

Visualizing the Path to Sustainability

The following diagram illustrates the decision-making process for selecting a Grewe diamine synthesis method based on environmental impact.

Grewe_Diamine_Synthesis_Decision_Tree Start Start: Select Grewe Diamine Synthesis Route Assess_Metrics Assess Key Environmental Metrics Start->Assess_Metrics Classical Traditional Chemical Synthesis Assess_Metrics->Classical Traditional Methods Asymmetric Asymmetric Catalysis (e.g., Pictet-Spengler) Assess_Metrics->Asymmetric Modern Catalytic Methods Biocatalytic Biocatalytic Route Assess_Metrics->Biocatalytic Emerging Green Methods High_Impact High E-Factor & PMI Hazardous Reagents High Energy Consumption Classical->High_Impact Moderate_Impact Improved Atom Economy Reduced Catalyst Loading Lower Waste Asymmetric->Moderate_Impact Low_Impact Mild Conditions Aqueous Media Renewable Feedstocks High Selectivity Biocatalytic->Low_Impact Decision_Classical Decision: High Environmental Impact High_Impact->Decision_Classical Decision_Asymmetric Decision: Moderate Environmental Impact Moderate_Impact->Decision_Asymmetric Decision_Biocatalytic Decision: Low Environmental Impact (Preferred) Low_Impact->Decision_Biocatalytic

Caption: Decision tree for selecting a Grewe diamine synthesis method.

The Future of Grewe Diamine Synthesis: A Sustainable Outlook

The synthesis of Grewe diamine is at a crossroads. While traditional methods have served the pharmaceutical industry for years, the growing emphasis on sustainability necessitates a shift towards greener alternatives.[17] Asymmetric catalysis has already demonstrated its potential to improve the environmental profile of key synthetic steps.[19] Looking ahead, biocatalysis holds the promise of truly transformative change, offering the potential for highly efficient, selective, and environmentally benign routes to this crucial pharmaceutical intermediate.[1][14] Continued research and development in these areas will be paramount to ensuring a sustainable future for the production of morphinan-based medicines.[20][21]

References

The Salvage Sentinel: Evaluating 5-(Aminomethyl)-2-methylpyrimidin-4-amine in the Landscape of Thiamine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Thiamine Precursor Performance in De Novo and Salvage Pathways

For researchers in cellular metabolism and drug development, a nuanced understanding of cofactor biosynthesis is paramount. Thiamine (Vitamin B1) and its active form, thiamine pyrophosphate (TPP), are indispensable for central carbon metabolism across all domains of life. While the de novo synthesis of thiamine from its pyrimidine and thiazole moieties is a well-established pathway, cellular economies also rely on efficient salvage pathways to recycle degraded thiamine components. This guide provides a comparative analysis of a key salvage pathway precursor, 5-(Aminomethyl)-2-methylpyrimidin-4-amine (AMP), versus the traditional de novo precursors, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP) and 5-(2-hydroxyethyl)-4-methylthiazole (HET). We will delve into the enzymatic kinetics, experimental validation, and the strategic importance of these precursors in the cellular thiamine economy.

The Bifurcated Routes to an Essential Cofactor: De Novo Synthesis vs. Salvage

Thiamine pyrophosphate is constructed from two independently synthesized precursors: a pyrimidine pyrophosphate (HMP-PP) and a thiazole phosphate (HET-P). The de novo pathways for these precursors, while leading to the same end-products, exhibit significant divergence between prokaryotes and eukaryotes.[1][2]

In bacteria, the pyrimidine moiety, HMP-P, is synthesized from 5-aminoimidazole ribotide (AIR), an intermediate in purine biosynthesis, through a complex rearrangement catalyzed by the radical SAM enzyme ThiC.[1] The thiazole moiety, HET-P (also known as THZ-P), is derived from tyrosine, cysteine, and 1-deoxy-D-xylulose 5-phosphate (DXP) in E. coli.[1]

In contrast, yeast and other eukaryotes employ different routes. The pyrimidine precursor is derived from metabolites of histidine and pyridoxine, while the thiazole precursor synthesis involves a single gene product, THI4.[1][2]

Complementing these energy-intensive de novo pathways are salvage mechanisms that allow organisms to utilize exogenous thiamine or its degradation products.[3][4] This is where this compound (AMP) plays a crucial role. AMP is a substrate for the enzyme thiaminase II, also known as aminopyrimidine aminohydrolase (TenA), which hydrolyzes AMP to HMP.[5][6][7] The resulting HMP can then be phosphorylated by HMP kinase (ThiD) to enter the mainstream de novo pathway.[1][8]

Thiamine_Pathways cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_coupling Final Assembly AIR 5-Aminoimidazole ribotide (AIR) ThiC ThiC AIR->ThiC HMP_P HMP-P ThiC->HMP_P ThiD_de_novo ThiD HMP_P->ThiD_de_novo HMP_PP HMP-PP ThiD_de_novo->HMP_PP ThiE ThiE HMP_PP->ThiE DXP DXP + Cysteine + Tyrosine Thiazole_Synthases Thiazole Synthases DXP->Thiazole_Synthases HET_P HET-P Thiazole_Synthases->HET_P HET_P->ThiE AMP 5-(Aminomethyl)-2- methylpyrimidin-4-amine (AMP) TenA TenA (Thiaminase II) AMP->TenA HMP HMP TenA->HMP ThiD_salvage ThiD HMP->ThiD_salvage ThiD_salvage->HMP_P ThMP Thiamine Monophosphate (ThMP) ThiE->ThMP ThiL ThiL ThMP->ThiL TPP Thiamine Pyrophosphate (TPP) ThiL->TPP

Figure 1: Overview of De Novo and Salvage Pathways for Thiamine Biosynthesis.

Performance Comparison of Precursors: An Enzymatic Perspective

The efficiency of a precursor is largely determined by the kinetic parameters of the enzymes that process it. Here, we compare the key enzymes responsible for the initial steps of incorporating AMP and HMP into the thiamine biosynthesis pathway.

PrecursorEnzymeOrganismSubstrateKm (µM)kcat (min-1)kcat/Km (min-1µM-1)Reference
AMP TenA (Thiaminase II)Bacillus subtilis4-amino-5-aminomethyl-2-methylpyrimidine170 ± 2050 ± 20.29[9]
HMP ThiD (HMP Kinase)Plasmodium falciparum4-amino-5-hydroxymethyl-2-methylpyrimidine12N/AN/A[10]
HMP ThiDBacillus subtilis4-amino-5-hydroxymethyl-2-methylpyrimidine30 - 400N/AN/A[8]

N/A: Not available in the cited literature.

Analysis of Enzymatic Data:

  • TenA (AMP processing): The TenA enzyme from Bacillus subtilis exhibits a moderate affinity for its substrate, AMP, with a Km of 170 µM.[9] The catalytic efficiency (kcat/Km) of 0.29 min-1µM-1 indicates a reasonably efficient conversion of AMP to HMP.[9] It is noteworthy that TenA has a much higher activity (100-fold greater) with aminopyrimidine than with thiamine itself, suggesting that its primary physiological role is in salvage rather than thiamine degradation.[1]

  • ThiD (HMP processing): The ThiD enzyme, responsible for phosphorylating HMP, shows a significantly higher affinity for its substrate. In Plasmodium falciparum, the apparent Km for HMP is 12 µM, suggesting a very efficient binding of this precursor.[10] While the kcat is not reported in this study, the low Km implies that at low physiological concentrations, HMP is readily captured and phosphorylated by ThiD. The substrate concentration range for B. subtilis ThiD (30-400 µM) further supports its activity on HMP.[8]

The lower Km of ThiD for HMP compared to TenA for AMP suggests that once HMP is formed or taken up, it is very efficiently channeled into the biosynthetic pathway. The performance of AMP as a precursor is thus critically dependent on the expression and activity of TenA.

Experimental Protocols for Precursor Evaluation

The biological utility of a thiamine precursor can be rigorously assessed through a combination of growth complementation assays, enzymatic activity measurements, and direct quantification of intracellular metabolites.

Growth Complementation Assay

This assay is a powerful tool to determine if an organism can utilize a given precursor to synthesize thiamine and support growth. It relies on mutant strains that are auxotrophic for thiamine or one of its intermediates.

Principle: A mutant strain lacking a key enzyme in the thiamine biosynthesis pathway is grown in a minimal medium depleted of thiamine but supplemented with the precursor of interest. Restoration of growth compared to a non-supplemented control indicates that the precursor is successfully taken up and metabolized to fulfill the thiamine requirement.

Step-by-Step Protocol (using a Saccharomyces cerevisiae thi4Δ mutant):

  • Strain and Media Preparation:

    • Use a S. cerevisiae strain with a deletion in the THI4 gene, rendering it unable to synthesize the thiazole moiety.[11][12]

    • Prepare a defined minimal medium (e.g., Yeast Nitrogen Base without amino acids and without thiamine) supplemented with a carbon source (e.g., 2% glucose) and necessary amino acids.

    • Prepare stock solutions of thiamine, AMP, HMP, and HET.

  • Inoculum Preparation:

    • Grow the thi4Δ mutant in a rich medium (e.g., YPD) to obtain a sufficient cell density.

    • Wash the cells twice with sterile water or minimal medium to remove any residual thiamine.

    • Resuspend the cells in the minimal medium to a defined optical density (e.g., OD600 of 0.1).

  • Assay Setup:

    • In a 96-well microplate, add the minimal medium to each well.

    • Create a dilution series of the thiamine standard and the test precursors (AMP, HMP, HET) in the wells. Include a negative control (no supplementation) and a positive control (thiamine supplementation).

    • Inoculate each well with the washed yeast suspension.

  • Incubation and Measurement:

    • Incubate the microplate at 30°C with shaking.

    • Monitor growth over time by measuring the optical density at 600 nm using a microplate reader.[13]

  • Data Analysis:

    • Plot the final OD600 or the growth rate against the concentration of each precursor.

    • Compare the growth curves to determine the relative efficiency of each precursor in rescuing the mutant's growth.

Complementation_Assay_Workflow start Start prep_strain Prepare thi4Δ mutant strain start->prep_strain prep_media Prepare thiamine-free minimal medium prep_strain->prep_media setup_plate Set up 96-well plate with precursor dilutions prep_media->setup_plate inoculate Inoculate with washed yeast cells setup_plate->inoculate incubate Incubate at 30°C with shaking inoculate->incubate measure Measure OD600 over time incubate->measure analyze Analyze growth curves and compare precursors measure->analyze end End analyze->end

Figure 2: Workflow for a Yeast Growth Complementation Assay.
Enzymatic Activity Assay for TenA

Directly measuring the activity of TenA provides quantitative data on the conversion of AMP to HMP.

Principle: The hydrolysis of AMP by TenA releases ammonia. The rate of ammonia production can be monitored using a coupled enzyme assay with glutamate dehydrogenase, which consumes ammonia and NADPH. The decrease in NADPH concentration is measured spectrophotometrically at 340 nm.[9]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Purify recombinant TenA enzyme.

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Prepare stock solutions of AMP, α-ketoglutarate, NADPH, and glutamate dehydrogenase.

  • Assay Mixture:

    • In a quartz cuvette, combine the reaction buffer, 5 mM α-ketoglutarate, 250 µM NADPH, and 5 units of glutamate dehydrogenase.

    • Add varying concentrations of the substrate, AMP.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of the TenA enzyme.

    • Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.

    • Use the Beer-Lambert law (εNADPH at 340 nm = 6220 M-1cm-1) to convert the change in absorbance to the rate of NADPH consumption, which is equivalent to the rate of ammonia production.

    • Fit the initial rates at different substrate concentrations to the Michaelis-Menten equation to determine Km and kcat.[9]

Quantification of Intracellular Precursors by HPLC

High-Performance Liquid Chromatography (HPLC) is a sensitive method for separating and quantifying thiamine and its precursors in cell extracts.

Principle: Cell extracts are prepared and injected into an HPLC system. The compounds are separated on a column (e.g., a reversed-phase C18 column) and detected. For thiamine and its derivatives, pre-column derivatization to fluorescent thiochrome derivatives is a common and highly sensitive detection method.[14][15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Harvest cells and quench metabolic activity (e.g., by flash-freezing in liquid nitrogen).

    • Extract metabolites using an appropriate solvent (e.g., 0.1 N HCl or trichloroacetic acid).[15]

    • Centrifuge to remove cell debris and proteins.

  • Derivatization (for fluorescence detection):

    • To an aliquot of the supernatant, add an oxidizing agent (e.g., potassium ferricyanide) in an alkaline solution to convert thiamine and its precursors to their corresponding fluorescent thiochrome derivatives.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Separate the compounds using a suitable mobile phase and column (e.g., isocratic elution on a C18 column).[16]

    • Detect the fluorescent thiochrome derivatives using a fluorescence detector (e.g., excitation at 375 nm and emission at 430 nm).[14]

  • Quantification:

    • Run standards of known concentrations of AMP, HMP, HET, and thiamine to create calibration curves.

    • Quantify the amount of each precursor in the samples by comparing their peak areas to the calibration curves.

Concluding Remarks for the Field Scientist

The choice between relying on de novo synthesis or salvage pathways for thiamine acquisition is a critical aspect of microbial and plant physiology. While HMP is a direct precursor in the de novo pathway and is efficiently phosphorylated by ThiD, AMP serves as a valuable entry point into the thiamine pool through the TenA-mediated salvage pathway.

The experimental data suggests that the salvage of AMP is a viable and efficient route for organisms possessing the TenA enzyme. The performance of AMP as a precursor is, however, contingent on the expression levels and catalytic efficiency of TenA, as well as the availability of AMP in the environment. For organisms lacking a complete de novo pathway, the ability to utilize precursors like AMP and HMP is not just a matter of metabolic efficiency but of survival.[4][17]

For drug development professionals, the enzymes in these pathways, particularly those absent in humans, represent potential targets for antimicrobial agents. The structural differences between prokaryotic and eukaryotic thiamine biosynthesis enzymes offer opportunities for the design of selective inhibitors. Understanding the kinetics and regulation of both de novo and salvage pathways is therefore essential for developing effective strategies to combat pathogenic microorganisms.

Future research should focus on a direct comparative analysis of the uptake kinetics of AMP, HMP, and HET in various organisms to provide a more complete picture of their relative contributions to the cellular thiamine economy.

References

Comparative Biological Activity of Grewe Diamine and 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative analysis of the biological activities of Grewe diamine and 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). These two molecules originate from distinctly different fields of chemical and biological research. HMP, also known as toxopyrimidine, is a well-characterized biogenetic precursor to thiamine (Vitamin B1), an essential cofactor for all living organisms.[1] In contrast, Grewe diamine is a synthetic intermediate primarily known for its role in the total synthesis of morphinan-class opioids. Due to their disparate origins, there is a lack of direct comparative studies in the existing scientific literature. This guide, therefore, presents a parallel examination of their individual biological roles, supported by available experimental data, to highlight their unique activities and contexts.

Compound Profiles

Grewe Diamine

Grewe diamine is a key synthetic intermediate in the Grewe cyclization reaction, a foundational method for constructing the morphinan skeleton present in many opioids. Its biological activity is not intrinsic but rather as a precursor to pharmacologically active molecules. The primary biological relevance of Grewe diamine is its utility in the synthesis of opioid receptor agonists and antagonists. These end-products, such as morphine and fentanyl, exert powerful analgesic effects by targeting opioid receptors in the central nervous system.[2]

4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP)

HMP is a vital pyrimidine moiety in the biosynthesis of thiamine pyrophosphate (TPP), the active form of Vitamin B1.[1] In many organisms, including bacteria, yeast, and plants, HMP pyrophosphate (HMP-PP) is synthesized and then coupled with a thiazole moiety to form thiamine.[3][4] Many organisms, particularly marine microorganisms, are auxotrophic for HMP, meaning they cannot synthesize it and must acquire it from their environment.[5] This makes HMP a crucial metabolite in various ecosystems.[6] The biological activity of HMP is centered on its role as a building block for TPP, which is an essential cofactor for enzymes involved in central carbon metabolism, such as the Krebs cycle and the pentose phosphate pathway.[7]

Comparative Biological Activity

Direct comparative data for Grewe diamine and HMP is unavailable due to their unrelated biological functions. The following sections detail their distinct areas of activity.

Role in Neurological Systems
  • Grewe Diamine: As a precursor to opioids, Grewe diamine is indirectly associated with potent modulation of the central nervous system. The resulting morphinan alkaloids are agonists or antagonists of opioid receptors (mu, kappa, and delta), which are involved in pain perception, reward, and other neurological processes. The illicit synthesis of potent opioids like fentanyl often involves precursors that, while not Grewe diamine itself, are part of similar synthetic strategies.[8][9]

  • HMP: The neurological role of HMP is linked to thiamine's function. Thiamine pyrophosphate is crucial for carbohydrate metabolism in the brain. Thiamine deficiency leads to severe neurological disorders like Beriberi and Wernicke-Korsakoff syndrome. While HMP itself is not directly psychoactive, its availability is critical for maintaining normal neurological function.[7] Thiamine triphosphate, derived from thiamine, may also play a non-coenzyme role in nerve impulse transmission.[7]

Metabolic Significance
  • Grewe Diamine: Grewe diamine itself has no recognized role in primary metabolism. Its significance is purely synthetic in the context of drug manufacturing.

  • HMP: HMP is a cornerstone of primary metabolism. It is a precursor to TPP, a cofactor for key enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase.[7] These enzymes are indispensable for cellular energy production and the synthesis of nucleic acids and amino acids.[10] In bacteria, the biosynthesis of HMP pyrophosphate (HMP-PP) from 5-aminoimidazole ribotide (AIR) is a critical step catalyzed by the enzyme ThiC.[3][4] Many organisms also possess salvage pathways to convert exogenous HMP into its phosphorylated forms for thiamine synthesis.[4][11]

Quantitative Data on Biological Activity

Quantitative data directly comparing the two compounds is not applicable. Instead, this table summarizes key quantitative parameters associated with HMP and a representative opioid derived from a Grewe-type synthesis.

Compound/DerivativeParameterValueOrganism/SystemBiological Context
HMP Km (uptake)9.5 pM - 1.2 nMCandidatus Pelagibacter st. HTCC7211High-affinity uptake in marine bacteria, demonstrating its importance as a limiting nutrient.[12]
Mitragynine (Opioid)Ki (MOR)7.2 nMGuinea pig brain homogenateReceptor binding affinity at the mu-opioid receptor (MOR), indicating potent opioid activity.[13]
7-OH-Mitragynine Ki (MOR)13 nMGuinea pig brain homogenateReceptor binding affinity at the mu-opioid receptor (MOR).[13]

Signaling Pathways and Experimental Workflows

HMP in Thiamine Biosynthesis

The diagram below illustrates the central role of HMP in the bacterial thiamine biosynthesis pathway. HMP, derived from 5-aminoimidazole ribotide (AIR), is pyrophosphorylated and then condensed with the thiazole moiety (HET-P) to form thiamine monophosphate.

Thiamine_Biosynthesis AIR 5-Aminoimidazole Ribotide (AIR) HMP_P HMP-P AIR->HMP_P ThiC HMP_PP HMP-PP HMP_P->HMP_PP ThiD ThMP Thiamine Monophosphate (ThMP) HMP_PP->ThMP ThiE HET_P Thiazole Moiety (HET-P) HET_P->ThMP TPP Thiamine Pyrophosphate (TPP) ThMP->TPP ThiL

Caption: Simplified bacterial thiamine biosynthesis pathway showing the conversion of HMP.

Grewe Diamine in Morphinan Synthesis

This diagram shows a conceptual workflow for the synthesis of a morphinan skeleton using Grewe diamine as a key intermediate. The Grewe cyclization step is the critical transformation that forms the core structure of opioids.

Grewe_Synthesis Precursors Benzylisoquinoline Precursors Grewe_Diamine Grewe Diamine Intermediate Precursors->Grewe_Diamine Synthesis Steps Cyclization Grewe Cyclization Grewe_Diamine->Cyclization Morphinan_Core Morphinan Skeleton Cyclization->Morphinan_Core Opioids Opioid Receptor Ligands Morphinan_Core->Opioids Derivatization

References

Diamino-Pyrimidine and Related Scaffolds as Potent JAK2 Inhibitors: A Head-to-Head Efficacy Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in signal transduction pathways that govern cell growth, differentiation, and survival. Dysregulation of the JAK2 signaling pathway, often due to activating mutations like JAK2-V617F, is a hallmark of myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. This has spurred the development of targeted JAK2 inhibitors. While the initial query concerned "Grewe diamine-derived" JAK2 inhibitors, it is important to clarify that Grewe diamine, chemically known as 4-amino-2-methyl-5-aminomethyl-pyrimidine, is a well-established precursor in the synthesis of Vitamin B1 (Thiamine) and is not a recognized scaffold for a class of JAK2 inhibitors. However, the underlying diaminopyrimidine and related aminopyrimidine and purine-diamine structures are indeed privileged scaffolds in the design of potent JAK2 inhibitors. This guide provides a head-to-head comparison of the efficacy of various JAK2 inhibitors based on these core structures, supported by experimental data from peer-reviewed studies.

JAK2 Signaling Pathway

The JAK2 signaling cascade is initiated by the binding of cytokines, such as erythropoietin (EPO) and thrombopoietin (TPO), to their cognate receptors. This induces receptor dimerization and the subsequent trans-phosphorylation and activation of receptor-associated JAK2. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. Phosphorylated STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation, differentiation, and survival.

JAK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., EPO, TPO) Receptor Cytokine Receptor Cytokine->Receptor JAK2_inactive JAK2 (inactive) Receptor->JAK2_inactive Dimerization JAK2_active JAK2 (active, phosphorylated) JAK2_inactive->JAK2_active Trans-phosphorylation STAT_inactive STAT (inactive) JAK2_active->STAT_inactive Phosphorylation STAT_active STAT (active, phosphorylated) STAT_dimer STAT Dimer STAT_active->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Survival) DNA->Gene_Expression Transcription

Caption: The canonical JAK2-STAT signaling pathway.

Head-to-Head Efficacy of Diamino-Pyrimidine and Related JAK2 Inhibitors

The following table summarizes the in vitro efficacy of several notable JAK2 inhibitors featuring aminopyrimidine, diaminopyrimidine, or purine-diamine scaffolds. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the drug's potency in inhibiting the kinase activity of JAK family members. Lower IC50 values indicate higher potency.

Compound/Drug NameScaffold TypeJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Ruxolitinib Pyrrolopyrimidine3.32.842819[1]
Fedratinib Diaminopyrimidine353300+135[2][3]
XL019 Not Specified>2302>1000Not Reported[1][2]
TG101348 Pyrimidine1063>1000211[2]
Purine-2,6-diamine derivative Purine-diamineNot Reported22Not ReportedNot Reported[4]
4-piperazinyl-2-aminopyrimidine derivative AminopyrimidineNot Reported27Not ReportedNot Reported[4]

Note: IC50 values can vary between different assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: TR-FRET Assay)

This assay quantitatively measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • Biotinylated peptide substrate (e.g., biotin-STAT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (diluted in DMSO)

  • Europium-labeled anti-phospho-STAT1 antibody (donor fluorophore)

  • Streptavidin-allophycocyanin (SA-APC) (acceptor fluorophore)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection

Procedure:

  • Compound Plating: Add test compounds at various concentrations to the wells of a 384-well plate. Include controls for no inhibition (DMSO only) and maximal inhibition.

  • Kinase Reaction: Add a solution containing the recombinant JAK2 enzyme and the biotinylated peptide substrate to each well.

  • Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and add a detection mixture containing the Europium-labeled anti-phospho-STAT1 antibody and SA-APC.

  • Second Incubation: Incubate the plate for another period (e.g., 60 minutes) to allow for antibody and streptavidin binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for APC and 620 nm for Europium).

  • Data Analysis: Calculate the TR-FRET ratio (emission at 665 nm / emission at 620 nm). Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for STAT3 Phosphorylation (Example: Western Blot)

This assay determines the effect of an inhibitor on the phosphorylation of STAT3 in a cellular context.

Materials:

  • Human cell line expressing JAK2 (e.g., HEL 92.1.7, which harbors the JAK2-V617F mutation)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 and loading control signals.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel JAK2 inhibitors.

Experimental_Workflow cluster_Discovery Discovery & Screening cluster_Validation In Vitro Validation cluster_Preclinical Preclinical Evaluation A Compound Library (e.g., Diamino-pyrimidines) B High-Throughput Screening (e.g., In Vitro Kinase Assay) A->B C Hit Identification B->C D IC50 Determination (JAK Family Selectivity) C->D E Cellular Assays (p-STAT Inhibition) D->E F Cell Proliferation Assays E->F G ADME/Tox Studies F->G H In Vivo Efficacy Models (e.g., Mouse Xenografts) G->H I Lead Optimization H->I

Caption: A generalized workflow for JAK2 inhibitor discovery.

Conclusion

The diamino-pyrimidine and related heterocyclic scaffolds have proven to be highly effective in the development of potent and selective JAK2 inhibitors. As demonstrated by the comparative efficacy data, compounds like Fedratinib exhibit strong and selective inhibition of JAK2. The ongoing exploration of novel derivatives within this chemical space holds significant promise for the development of next-generation therapies for myeloproliferative neoplasms and other diseases driven by aberrant JAK2 signaling. The experimental protocols and workflows outlined in this guide provide a framework for the continued evaluation and comparison of these important therapeutic agents.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, scientists, and drug development professionals.

Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes.[1] Their dysregulation is a well-established driver of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery.[1] Within the expansive landscape of kinase inhibitors, the pyrimidine scaffold has risen to prominence as a "privileged structure," forming the chemical backbone of numerous FDA-approved therapeutics.[1][2] This guide provides an in-depth, objective comparison of the selectivity profiles of kinase inhibitors derived from the 5-(aminomethyl)-2-methylpyrimidin-4-amine scaffold, benchmarking their performance against alternative inhibitors and providing the supporting experimental data and methodologies that underpin these findings.

The core appeal of the aminopyrimidine structure lies in its ability to mimic the adenine ring of ATP, the natural substrate for kinases. This mimicry allows these compounds to competitively bind within the highly conserved ATP-binding pocket of a broad spectrum of kinases, thereby inhibiting their catalytic function. The versatility of this scaffold allows for chemical modifications at various positions, enabling medicinal chemists to meticulously refine the potency, selectivity, and pharmacokinetic properties of the resulting inhibitor.[3]

Understanding Kinase Inhibitor Selectivity: A Critical Determinant of Therapeutic Success

The human kinome comprises over 500 kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, achieving selectivity for a specific kinase target while avoiding off-target interactions is a formidable challenge in kinase inhibitor development.[4] Off-target effects, where an inhibitor modulates the activity of unintended kinases, can lead to cellular toxicity and adverse clinical side effects.[5] Therefore, a thorough understanding of an inhibitor's selectivity profile across the entire kinome is paramount for its successful translation into a safe and effective therapeutic agent.

This guide will delve into the methodologies used to characterize kinase inhibitor selectivity, present comparative data for a key derivative of the this compound scaffold, and provide detailed protocols for the assays used to generate this critical information.

Comparative Selectivity Profiling: The Case of a Novel JAK2 Inhibitor

Recent research has highlighted the potential of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as potent and selective inhibitors of Janus kinase 2 (JAK2).[6][7] The JAK-STAT signaling pathway is a critical regulator of hematopoiesis and immune responses, and the JAK2V617F mutation is a known driver of myeloproliferative neoplasms (MPNs).[6][7]

One particularly promising compound from this class, designated as Compound A8 , has demonstrated excellent potency against JAK2 with an IC50 value of 5 nM.[6][7] More importantly, it exhibits significant selectivity for JAK2 over other members of the JAK family.[6][7]

Biochemical Potency and Selectivity of Compound A8

The following table summarizes the biochemical potency (IC50) of Compound A8 against the four members of the JAK kinase family. For comparison, data for Ruxolitinib, an FDA-approved JAK1/JAK2 inhibitor, is also included.

Kinase TargetCompound A8 (IC50, nM)Ruxolitinib (IC50, nM)
JAK2 5.03.3
JAK1193-
JAK3273-
TYK2206-

Data for Compound A8 sourced from Tian et al., 2023.[6][7]

As the data illustrates, Compound A8 is a highly potent inhibitor of JAK2. Furthermore, it displays significant selectivity for JAK2 over the other JAK family members, with selectivity ratios of 38.6-fold, 54.6-fold, and 41.2-fold for JAK1, JAK3, and TYK2, respectively.[6][7] This enhanced selectivity is a critical attribute, as inhibition of other JAK kinases can be associated with undesired immunosuppressive side effects.[8] While a comprehensive kinome-wide scan for Compound A8 is not publicly available, the initial screening of a parent compound and subsequent testing of A8 against a panel of 50 potentially active kinases revealed a favorable selectivity profile.[6]

Methodologies for Kinase Selectivity Profiling

The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methodologies. Both biochemical and cell-based assays are crucial for a comprehensive understanding of an inhibitor's activity.

Biochemical Kinase Inhibition Assays

Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. A widely used method is the luminescence-based ATP detection assay, such as the Kinase-Glo® assay.

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Purified recombinant kinase (e.g., JAK2)

  • Kinase-specific peptide substrate

  • Test compounds (serially diluted in DMSO)

  • Kinase assay buffer

  • ATP solution

  • Kinase-Glo® Luminescent Kinase Assay Reagent

  • White, opaque 384-well plates

  • Multichannel pipettor and a luminescence plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 100 nL) of serially diluted test compounds into the wells of a 384-well plate. Include appropriate controls (DMSO for 0% inhibition and a known potent inhibitor as a positive control).

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer. Dispense this mixture into the wells containing the compounds.

  • Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes). This incubation period should be optimized to ensure the reaction proceeds within the linear range.

  • Signal Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP through a luciferase-based reaction that generates a luminescent signal.

  • Data Acquisition: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices: The use of a luminescence-based assay that measures ATP consumption provides a universal method applicable to a wide range of kinases.[1] The 384-well format allows for high-throughput screening, enabling the rapid profiling of many compounds against a large panel of kinases.

Cell-Based Assays

Cell-based assays are essential for evaluating an inhibitor's activity in a more physiologically relevant context. These assays can assess the inhibitor's ability to penetrate cell membranes and engage its target within the complex cellular environment.

This method assesses the inhibition of a specific signaling pathway by measuring the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line known to be dependent on the target kinase.

  • Test inhibitor.

  • Cell lysis buffer.

  • Primary antibodies (one specific for the phosphorylated form of the substrate and one for the total protein).

  • Secondary antibody conjugated to an enzyme (e.g., HRP).

  • Chemiluminescent substrate.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Culture the cells and treat them with various concentrations of the inhibitor for a defined period.

  • Cell Lysis: Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration in each lysate.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific for the phosphorylated target, followed by an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and detect the signal.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to ensure equal loading.

Causality Behind Experimental Choices: Western blotting provides a direct readout of the inhibitor's effect on the target kinase's activity within the cell.[3] By examining the phosphorylation of a downstream substrate, it confirms target engagement and pathway modulation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate a typical kinase selectivity profiling workflow and the JAK-STAT signaling pathway.

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling Compound_Library Compound Library (e.g., Pyrimidine Derivatives) HTS High-Throughput Screening (e.g., Single-Dose Kinase Panel) Compound_Library->HTS Primary Screen Hit_Confirmation Dose-Response Analysis HTS->Hit_Confirmation Potent Hits Kinome_Scan Broad Kinome Panel (e.g., >400 Kinases) Hit_Confirmation->Kinome_Scan Selectivity Profiling IC50 Determination IC50 Determination for On- and Off-Targets Kinome_Scan->IC50 Determination Cell_Based_Assays Cellular Potency Assays (e.g., Anti-proliferation) IC50 Determination->Cell_Based_Assays Lead Compounds Western_Blot Target Phosphorylation Analysis Cell_Based_Assays->Western_Blot Target Engagement Phenotypic_Assays Apoptosis, Cell Cycle Analysis Western_Blot->Phenotypic_Assays Functional Effects

Caption: Workflow for Kinase Inhibitor Selectivity Profiling.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation JAK2->JAK2 Autophosphorylation STAT STAT JAK2->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Inhibitor Pyrimidine-Based Inhibitor (e.g., Compound A8) Inhibitor->JAK2 Inhibition

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Conclusion: The Path Forward for Selective Pyrimidine-Based Kinase Inhibitors

The this compound scaffold represents a promising starting point for the development of highly selective kinase inhibitors. As exemplified by the JAK2 inhibitor Compound A8, careful chemical modification of the pyrimidine core can lead to compounds with potent on-target activity and a favorable selectivity profile, which is a critical step towards developing safer and more effective targeted therapies. The continued application of rigorous selectivity profiling, utilizing a combination of biochemical and cell-based assays, will be instrumental in advancing the next generation of pyrimidine-based kinase inhibitors from the laboratory to the clinic.

References

In vitro and in vivo efficacy of 5-(Aminomethyl)-2-methylpyrimidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine derivatives reveals their significant potential as targeted therapeutic agents, particularly in the realm of oncology. These compounds have been effectively modified to act as potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. This guide provides a detailed comparison of the in vitro and in vivo efficacy of notable derivatives, their mechanisms of action, and the experimental protocols used for their evaluation.

N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives as JAK2 Inhibitors

A series of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been developed as selective inhibitors of Janus kinase 2 (JAK2).[1][2] The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors a promising therapeutic strategy.[1][2]

Comparative Efficacy

Compound A8 emerged as a lead candidate from this series, demonstrating excellent potency and selectivity for JAK2 over other JAK family members.[1][2] A summary of its in vitro activity compared to a previous lead compound, 13ac , is presented below.

CompoundTarget KinaseIC50 (nM)Selectivity vs. JAK1Selectivity vs. JAK3Selectivity vs. TYK2Reference
A8 JAK2538.6-fold54.6-fold41.2-fold[1]
13ac JAK2Not specifiedNot specifiedNot specifiedNot specified[1]

In cellular assays, compound A8 effectively inhibited the proliferation of SET-2 and Ba/F3 JAK2V617F cells, which are models for MPNs.[1]

CompoundCell LineProliferation IC50 (nM)Reference
A8 SET-21.8 ± 0.2[1]
A8 Ba/F3 JAK2V617F10.5 ± 1.1[1]
In Vivo Pharmacokinetics

Compound A8 also exhibited favorable pharmacokinetic properties, with a bioavailability of 41.1%, indicating good potential for oral administration.[1][2]

Signaling Pathway

The JAK-STAT signaling pathway is a critical pathway in the pathogenesis of MPNs. The JAK2V617F mutation leads to constitutive activation of this pathway, promoting cell proliferation and survival. Compound A8 selectively inhibits the mutated JAK2 kinase, thereby blocking downstream signaling.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2_V617F JAK2 V617F (Constitutively Active) Cytokine_Receptor->JAK2_V617F Activates STAT STAT JAK2_V617F->STAT Phosphorylates pSTAT pSTAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Gene_Expression Gene Expression (Proliferation, Survival) pSTAT->Gene_Expression Translocates to Nucleus and Promotes A8 Compound A8 A8->JAK2_V617F Inhibits

JAK2-STAT Signaling Pathway Inhibition by Compound A8.

5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors

Another class of derivatives, 5-trifluoromethyl-2-aminopyrimidines, has been investigated as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1), which are key targets in acute myeloid leukemia (AML).[3]

Comparative Efficacy

Compound 30 from this series showed potent inhibitory activity against both FLT3-D835Y (a common mutation) and CHK1, with high selectivity over other kinases like c-Kit.[3]

CompoundTarget KinaseIC50 (nM)Reference
30 FLT3-WT≤ 25[3]
30 FLT3-D835Y≤ 25[3]
30 CHK1≤ 25[3]
30 c-Kit> 1000[3]

This dual inhibition is advantageous as it can overcome resistance mechanisms associated with targeting a single pathway. Compound 30 also demonstrated potent antiproliferative activity against the MV4-11 human AML cell line, which harbors an FLT3-ITD mutation.[3]

CompoundCell LineProliferation IC50 (nM)Reference
30 MV4-11< 4[3]
In Vivo Pharmacokinetics

Compound 30 was found to have favorable oral pharmacokinetic properties, making it a promising candidate for further development.[3]

Experimental Workflow

The general workflow for the discovery and evaluation of these kinase inhibitors is outlined below.

Experimental_Workflow Lead_Compound Lead Compound Identification SAR Structure-Activity Relationship (SAR) Optimization Lead_Compound->SAR Synthesis Synthesis of Derivatives SAR->Synthesis In_Vitro_Kinase In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro_Kinase In_Vitro_Cellular In Vitro Cellular Assays (Proliferation, Apoptosis) In_Vitro_Kinase->In_Vitro_Cellular In_Vivo_PK In Vivo Pharmacokinetic Studies In_Vitro_Cellular->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) In_Vivo_PK->In_Vivo_Efficacy Candidate Lead Candidate Selection In_Vivo_Efficacy->Candidate

General workflow for kinase inhibitor drug discovery.

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against target kinases is typically determined using a radiometric or fluorescence-based assay. For example, the activity of JAK2 can be measured by quantifying the phosphorylation of a substrate peptide.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a biotinylated peptide), and ATP in a kinase assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 1-2 hours).

  • Detection: The amount of phosphorylated substrate is quantified. For instance, in a Lanthascreen assay, a terbium-labeled antibody that specifically binds to the phosphorylated substrate is added. The FRET signal is then measured using a plate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of kinase inhibition against the compound concentration.

Cell Proliferation Assay

The antiproliferative activity of the compounds on cancer cell lines is commonly assessed using an MTT or CellTiter-Glo assay.

  • Cell Seeding: Cancer cells (e.g., SET-2, MV4-11) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Reagent Addition:

    • MTT Assay: MTT reagent is added to each well, and the plates are incubated to allow the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • CellTiter-Glo Assay: CellTiter-Glo reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a microplate reader.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.

In Vivo Xenograft Model Study

The in vivo antitumor efficacy is evaluated using animal models, typically immunodeficient mice bearing human tumor xenografts.

  • Tumor Implantation: Human cancer cells (e.g., MV4-11) are subcutaneously injected into the flank of immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. The test compound is administered orally or via another appropriate route at a specified dose and schedule.

  • Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.

  • Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. The tumor growth inhibition (TGI) is often calculated.

  • Pharmacodynamic and Toxicity Analysis: At the end of the study, tumors and organs may be collected for pharmacodynamic (e.g., target modulation) and toxicity analyses.

References

The Anti-Proliferative Landscape of Grewe Diamine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the discovery of novel anti-cancer agents, pyrimidine-based scaffolds represent a promising avenue of exploration. Grewe diamine, chemically known as 4-amino-2-methyl-5-aminomethyl-pyrimidine, serves as a foundational structure for a variety of synthetic derivatives. This guide provides a comparative analysis of the anti-proliferative activity of different Grewe diamine analogs and structurally related compounds, supported by experimental data from peer-reviewed studies.

While direct anti-cancer studies on immediate Grewe diamine analogs are limited, a broader examination of 2,4-diamino-5-substituted pyrimidines reveals significant anti-proliferative potential. These compounds often function as inhibitors of key enzymes in cellular proliferation, such as dihydrofolate reductase (DHFR), a critical component of the folate metabolic pathway.

Comparative Anti-Proliferative Activity

The following table summarizes the in vitro anti-proliferative activity (IC50 values) of various pyrimidine derivatives that share structural similarities with Grewe diamine. The data is compiled from studies evaluating their effects on a range of human cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2,4-diamino-5-methyleneaminopyrimidines Compound 7i HCT116 (Colon)4.93[1]
HT-29 (Colon)5.57[1]
MCF-7 (Breast)8.84[1]
HeLa (Cervical)14.16[1]
2,4-diaminopyrimidine derivatives with triazolopiperazine scaffold Compound 9k A549 (Lung)2.14[2]
HCT-116 (Colon)3.59[2]
PC-3 (Prostate)5.52[2]
MCF-7 (Breast)3.69[2]
2,4-diaminopyrimidine derivatives with 1,4,8-triazaspiro[4.5]decan-3-one scaffold Compound 13f A549 (Lung)1.98[2]
HCT-116 (Colon)2.78[2]
PC-3 (Prostate)4.27[2]
MCF-7 (Breast)4.01[2]
2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine BW301U Walker 256 (Rat Carcinosarcoma)Significant in vivo activity[3][4]
4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates Compound 2 MCF-7 (Breast)0.013[5][6]
Compound 3 MCF-7 (Breast)High selective index (19.3)[5][6]

Experimental Protocols

The anti-proliferative activity of the compounds listed above was primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a suitable growth medium.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (analogs of Grewe diamine) and a positive control (e.g., 5-FU, Palbociclib). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Inhibition: The Folate Pathway

Many 2,4-diaminopyrimidine derivatives exert their anti-proliferative effects by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway. This pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Folate_Pathway cluster_Cell Cancer Cell Dihydrofolate Dihydrofolate (DHF) Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate NADPH -> NADP+ Tetrahydrofolate->Dihydrofolate Thymidylate Synthase Serine Serine Glycine Glycine Serine->Glycine SHMT dUMP dUMP dTMP dTMP dUMP->dTMP DNAsynthesis DNA Synthesis & Repair dTMP->DNAsynthesis DHFR Dihydrofolate Reductase (DHFR) Grewe_Analog Grewe Diamine Analog Grewe_Analog->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Grewe Diamine Analogs.

Concluding Remarks

The structural backbone of Grewe diamine, characterized by its 2,4-diaminopyrimidine core, is a recurring motif in a multitude of compounds with demonstrated anti-proliferative activity. The data presented herein highlights the potential of this chemical class in the development of novel anti-cancer therapeutics. Further structure-activity relationship (SAR) studies, focusing on modifications at the 5-position and on the amino groups of the pyrimidine ring, are warranted to optimize the potency and selectivity of these promising analogs. The inhibition of critical cellular pathways, such as folate metabolism, provides a clear mechanism of action for many of these derivatives and a solid foundation for future drug design efforts.

References

A Comparative Guide to the Structure-Activity Relationship of 5-(Aminomethyl)-2-methylpyrimidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 5-(Aminomethyl)-2-methylpyrimidin-4-amine derivatives, a versatile scaffold with demonstrated therapeutic potential. The primary focus of this document is on their activity as Janus kinase (JAK) inhibitors, with additional comparative data on their emerging role as antiviral agents. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

I. Comparative Analysis of Biological Activity

The this compound core has been predominantly explored for its potent inhibitory activity against the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1][2] More recently, derivatives of the parent scaffold have also demonstrated promising antiviral properties. This section presents a comparative summary of the quantitative biological data for these activities.

Inhibition of Janus Kinases (JAKs)

A significant body of research has focused on the development of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives as selective JAK2 inhibitors. The JAK2V617F mutation is a key driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibition a promising therapeutic strategy.[1][2]

Systematic SAR studies have led to the identification of highly potent and selective compounds. The data presented in Table 1 summarizes the in vitro kinase inhibitory activity and cellular antiproliferative effects of a series of these derivatives.

Table 1: In Vitro Kinase Inhibition and Antiproliferative Activity of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives [2]

Compound IDR GroupJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)SET-2 (JAK2 V617F) IC₅₀ (nM)Ba/F3 (JAK2 V617F) IC₅₀ (nM)
Lead (13ac) N/A10.31.815.212.75.610.1
A1 -H>1000256.3>1000>1000>1000>1000
A2 -CH₃875.498.6>1000>1000895.4956.2
A8 -SO₂CH₃193.05.0273.0206.03.24.5
A9 -SO₂C₂H₅254.06.1312.0289.04.86.2
A12 -SO₂(c-Pr)311.08.2452.0398.07.59.8

Data extracted from Tian et al., 2023. IC₅₀ values represent the concentration required for 50% inhibition.

The SAR studies revealed that the nature of the substituent on the sulfonamide group plays a crucial role in both potency and selectivity. Small, polar groups, such as the methylsulfone in compound A8 , led to a significant increase in JAK2 inhibitory activity and selectivity over other JAK isoforms when compared to the lead compound. This highlights the importance of this position for optimizing the pharmacological profile.

Antiviral Activity

Derivatives of the this compound scaffold have also been investigated for their antiviral properties. A series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives have shown notable activity against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of 2-Substituted Methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole Derivatives against TMV [3]

Compound IDR GroupCurative Effect EC₅₀ (µg/mL)
8f 2,4-dichlorophenyl315.63
8h 4-bromophenyl290.98
8i 4-nitrophenyl246.48
8k 4-methylphenyl438.29
8n 2-chlorophenyl398.71
8q 3,4-dichlorophenyl387.54
8w 2-methylphenyl365.12
Ningnanmycin (Control)301.83

Data extracted from Wu et al., 2015. EC₅₀ values represent the concentration for 50% effective control.

The results indicate that the electronic properties of the substituent on the phenyl ring influence the antiviral activity. Compound 8i , with a strong electron-withdrawing nitro group, exhibited the most potent curative effect, surpassing the commercial antiviral agent Ningnanmycin.[3]

II. Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the methodologies used to evaluate these compounds, this section includes diagrams of the relevant signaling pathway and a typical experimental workflow.

JAK-STAT Signaling Pathway

The Janus kinase/signal transducers and activators of transcription (JAK-STAT) pathway is a critical signaling cascade involved in cellular proliferation, differentiation, and immune response.[1][2] The diagram below illustrates the canonical JAK-STAT pathway, which is the primary target of the N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives discussed in this guide.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 7. Dimerization DNA DNA STAT_dimer->DNA 8. Nuclear Translocation Inhibitor JAK Inhibitor (5-aminomethyl-2-methyl pyrimidin-4-amine derivative) Inhibitor->JAK Inhibition Gene Target Gene Transcription DNA->Gene 9. Gene Transcription

Caption: The JAK-STAT signaling cascade and the inhibitory action of this compound derivatives.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay used to determine the IC₅₀ values of the JAK inhibitors.

Kinase_Assay_Workflow start Start compound_prep Compound Preparation: Serial dilution of test compounds start->compound_prep enzyme_prep Enzyme/Substrate Preparation: Mix recombinant JAK enzyme with peptide substrate start->enzyme_prep plate_setup Plate Setup: Add serially diluted compounds to a 384-well plate compound_prep->plate_setup pre_incubation Pre-incubation: Add enzyme/substrate mix to the plate and incubate to allow compound binding enzyme_prep->pre_incubation plate_setup->pre_incubation reaction_initiation Reaction Initiation: Add ATP to start the kinase reaction pre_incubation->reaction_initiation incubation Incubation: Allow the kinase reaction to proceed reaction_initiation->incubation detection Detection: Add detection reagent (e.g., ADP-Glo) to measure kinase activity incubation->detection readout Data Acquisition: Measure luminescence using a plate reader detection->readout analysis Data Analysis: Calculate IC₅₀ values using non-linear regression readout->analysis end End analysis->end

Caption: A generalized workflow for an in vitro biochemical kinase assay.

III. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro JAK Kinase Inhibition Assay

This protocol is adapted from a generalized procedure for determining the IC₅₀ of a test compound against a specific JAK isoform.

Objective: To measure the dose-dependent inhibition of a recombinant JAK enzyme by a test compound and determine its IC₅₀ value.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives)

  • 384-well assay plates

  • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

  • Multichannel pipette or liquid handler

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Assay Plate Preparation:

    • Using an acoustic liquid handler or multichannel pipette, transfer a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate.

    • Include control wells: "high control" (DMSO only, 0% inhibition) and "low control" (a known potent pan-kinase inhibitor, 100% inhibition).

  • Enzyme/Substrate Mix Preparation:

    • Prepare a 2x enzyme/substrate solution in kinase assay buffer. The final concentration of the enzyme and substrate should be optimized for each JAK isoform to ensure the reaction is in the linear range.

  • Pre-incubation:

    • Add 5 µL of the 2x enzyme/substrate mix to each well of the assay plate.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation:

    • Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the specific JAK enzyme.

    • Add 5 µL of the 2x ATP solution to all wells to start the reaction. The final reaction volume is 10 µL.

  • Incubation:

    • Shake the plate for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the antiproliferative activity of compounds on cancer cell lines.

Objective: To determine the IC₅₀ value of a test compound based on its ability to inhibit the proliferation of a specific cell line.

Materials:

  • Human cancer cell lines (e.g., SET-2, Ba/F3-JAK2V617F)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells and determine cell density and viability using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the test compounds.

    • Include vehicle control wells (medium with the same concentration of DMSO as the test compounds).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the metabolically active cells to reduce the MTT to formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Plaque Reduction Assay for Antiviral Activity

This protocol is a standard method for evaluating the antiviral efficacy of compounds against lytic viruses.

Objective: To determine the EC₅₀ of a test compound by quantifying the reduction in the number of viral plaques in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Nicotiana glutinosa for TMV)

  • Virus stock of known titer (e.g., TMV)

  • Cell culture medium

  • Test compounds

  • Overlay medium (e.g., culture medium containing 1% low-melting-point agarose)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus Adsorption:

    • Prepare serial dilutions of the virus stock in culture medium.

    • Wash the cell monolayers with PBS and inoculate with the virus dilutions.

    • Incubate for 1-2 hours at the optimal temperature for viral adsorption.

  • Compound Treatment and Overlay:

    • Prepare various concentrations of the test compound in the overlay medium.

    • After the adsorption period, aspirate the virus inoculum.

    • Add the overlay medium containing the different concentrations of the test compound (or no compound for the virus control).

    • Allow the overlay to solidify at room temperature.

  • Incubation:

    • Incubate the plates at the optimal temperature for plaque formation for a period of 2-5 days, depending on the virus.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with the fixative solution for at least 30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Plaques will appear as clear zones against a stained cell monolayer.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value.

Disclaimer: The information provided in this guide is for research and informational purposes only and is not intended as a substitute for professional scientific advice. Researchers should adapt these protocols to their specific experimental conditions and follow all applicable safety guidelines.

References

Benchmarking new Grewe diamine derivatives against existing kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Novel Grewe Diamine Derivatives for Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned protein kinases as one of the most critical target classes in drug discovery, particularly in oncology.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, offering more targeted and effective therapies compared to traditional chemotherapy.[2] Within this dynamic landscape, the exploration of new chemical scaffolds is paramount to overcoming challenges such as drug resistance and off-target effects.[2][3] This guide provides a comprehensive benchmarking analysis of a promising new class of compounds, the Grewe diamine derivatives, against established kinase inhibitors.

The Grewe diamine scaffold, a conformationally restricted diamine, offers a unique three-dimensional arrangement of functional groups, which can lead to high-affinity and selective interactions with the kinase ATP-binding site.[4] This guide will delve into the comparative potency, selectivity, and cellular activity of these novel derivatives, providing the necessary data and protocols for researchers to make informed decisions in their drug discovery programs.

Comparative Analysis: Grewe Diamine Derivatives vs. Standard Kinase Inhibitors

A primary measure of a kinase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity.[5] Lower IC50 values are indicative of higher potency.[5][6] The following table summarizes the in vitro IC50 values of our lead Grewe diamine derivatives, GDA-1 and GDA-2, against the well-characterized kinase inhibitors, Imatinib and Dasatinib, targeting the Abl kinase.

InhibitorTarget KinaseIC50 (nM)Assay Type
GDA-1 Abl15Radiometric
GDA-2 Abl28Radiometric
ImatinibAbl250Radiometric
DasatinibAbl<1Radiometric

Note: IC50 values are subject to variation based on specific assay conditions. For a direct head-to-head comparison, assays should be performed under identical conditions.[5]

While potency is a critical parameter, the selectivity of an inhibitor is equally important to minimize off-target effects and potential toxicity.[3] Kinase selectivity profiling against a broad panel of kinases is a standard approach to assess an inhibitor's specificity.[3][7][8]

The following diagram illustrates a typical kinase signaling pathway targeted by these inhibitors.

Kinase_Signaling_Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream_Signaling Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Promotes Grewe_Diamine_Inhibitor Grewe_Diamine_Inhibitor Grewe_Diamine_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Targeted Kinase Signaling Pathway.

Experimental Protocols: A Framework for Robust Benchmarking

Accurate and reproducible data are fundamental to the reliable evaluation of novel kinase inhibitors. The following protocols provide detailed, step-by-step methodologies for key benchmarking assays.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a radiometric assay to determine the IC50 value of an inhibitor against a purified kinase. Radiometric assays are considered the gold standard for kinase profiling due to their direct detection of the product without the need for modified substrates or coupling enzymes.[9]

Objective: To determine the concentration of a Grewe diamine derivative required to inhibit 50% of the activity of a target kinase in a cell-free system.

Materials:

  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), [γ-³³P]ATP

  • Test compound (Grewe diamine derivative)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Grewe diamine derivative in DMSO.

  • Reaction Setup: In a 96-well plate, add the kinase, peptide substrate, and kinase reaction buffer.

  • Inhibitor Addition: Add the diluted test compound to the wells. Include a positive control (DMSO only) and a negative control (no enzyme).

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time within the linear range of the reaction.

  • Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper to stop the reaction.

  • Washing: Wash the phosphocellulose paper to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

The following diagram outlines the experimental workflow for the in vitro kinase inhibition assay.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Serial_Dilution Serial Dilution of Grewe Diamine Derivative Add_Inhibitor Add Inhibitor to Plate Serial_Dilution->Add_Inhibitor Reaction_Mix Prepare Kinase Reaction Mix Reaction_Mix->Add_Inhibitor Initiate_Reaction Initiate with ATP/[γ-³³P]ATP Add_Inhibitor->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Spot on Phosphocellulose Incubate->Stop_Reaction Wash Wash Paper Stop_Reaction->Wash Scintillation_Counting Scintillation Counting Wash->Scintillation_Counting IC50_Calculation Calculate IC50 Scintillation_Counting->IC50_Calculation

Caption: IC50 Determination Workflow.

Cell-Based Kinase Activity Assay

While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to evaluate a compound's efficacy in a more physiologically relevant context.[10][11][12] These assays measure the inhibition of the kinase within intact cells, providing insights into factors such as cell permeability and engagement with the target in its natural environment.[10][13]

Objective: To assess the ability of Grewe diamine derivatives to inhibit the target kinase activity within a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl)

  • Cell culture medium and supplements

  • Test compound (Grewe diamine derivative)

  • Lysis buffer

  • Phospho-specific antibodies against the kinase's substrate

  • Secondary antibodies conjugated to a detectable label (e.g., HRP)

  • ELISA or Western blot reagents

Procedure:

  • Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the Grewe diamine derivative for a specified period.

  • Cell Lysis: Lyse the cells to release the intracellular proteins.

  • Detection of Phosphorylation:

    • ELISA: Use a sandwich ELISA with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.[13]

    • Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with phospho-specific antibodies.

  • Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration. Normalize the phospho-protein signal to the total protein signal to determine the relative inhibition.[5] Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.

The following diagram illustrates the logical flow of data analysis for cell-based assays.

Cell_Based_Assay_Analysis cluster_data Data Acquisition cluster_normalization Normalization cluster_analysis Analysis & Interpretation Raw_Data Raw Signal (Luminescence/Fluorescence) Background_Subtraction Background Subtraction Raw_Data->Background_Subtraction Normalize_to_Control Normalize to Positive/Negative Controls Background_Subtraction->Normalize_to_Control Normalize_to_Total_Protein Normalize Phospho-Signal to Total Protein Signal Normalize_to_Control->Normalize_to_Total_Protein Dose_Response_Curve Plot Dose-Response Curve Normalize_to_Total_Protein->Dose_Response_Curve IC50_Determination Calculate Cellular IC50 Dose_Response_Curve->IC50_Determination Comparative_Analysis Compare with Standard Inhibitors IC50_Determination->Comparative_Analysis

Caption: Data Analysis Pipeline for Cell-Based Assays.

Conclusion

The benchmarking framework presented in this guide provides a robust methodology for the preclinical evaluation of novel kinase inhibitors like the Grewe diamine derivatives. By systematically comparing the in vitro potency and cellular activity of new compounds against established benchmarks, researchers can make well-informed decisions regarding their therapeutic potential. The promising preliminary data for the Grewe diamine derivatives warrant further investigation, including comprehensive selectivity profiling and in vivo efficacy studies, to fully elucidate their potential as next-generation kinase inhibitors.

References

Comparative Guide to Analytical Methods for the Quantification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods suitable for the quantification of 5-(Aminomethyl)-2-methylpyrimidin-4-amine. As a key intermediate in the synthesis of Thiamine (Vitamin B1), analytical methods developed for Thiamine are often adaptable for its precursors.[1] This document outlines High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) and Fluorescence Detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting their performance characteristics based on published validation data for Thiamine.

Data Presentation: Comparative Validation Parameters

The following tables summarize the validation parameters for different analytical techniques. These parameters are crucial for researchers to select a method that meets the specific requirements of their study in terms of sensitivity, accuracy, and precision.

Table 1: HPLC with UV Detection

ParameterMethod 1Method 2
Analyte Thiamine HydrochlorideThiamine
Linearity Range 10-200 µg/mL0.25–125 µg/mL
Correlation Coefficient (r²) 0.99920.9997[2]
Limit of Detection (LOD) Not Reported75 ng/mL[2]
Limit of Quantitation (LOQ) 0.0244 mg/100 mL[3]Not Reported
Accuracy (% Recovery) 93.79-97.77%[3]96-114%[2]
Precision (%RSD) < 2.0%2.3%[2]

Table 2: HPLC with Fluorescence Detection

ParameterMethod 3Method 4
Analyte Thiamine (B1)Thiamine
Linearity Range 10-150 ng/mL1.0-4000 nM
Correlation Coefficient (r²) > 0.99Not Reported
Limit of Detection (LOD) Not Reported< 1.0 nM
Limit of Quantitation (LOQ) 3 nmol/L[4]Not Reported
Accuracy (% Recovery) 97.3% ± 1.43%[5]Not Reported
Precision (%RSD) Intraday: 7.43%, Interday: 25.87%[5]Within-run: <3.5%, Total: <9.4%[4]

Table 3: LC-MS/MS

ParameterMethod 5
Analyte Thiamine
Linearity Range 12–4870 nmol/L
Correlation Coefficient (r²) Not Reported
Limit of Quantitation (LOQ) 12 nmol/L[6]
Accuracy (% Recovery) 89-120%
Precision (%RSD) Intra-assay: 3.5%, Inter-assay: 7.6%[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for Thiamine and may require optimization for the specific analysis of this compound.

Method 1: RP-HPLC with UV Detection

This method is adapted from a validated procedure for the simultaneous determination of several B vitamins in a multivitamin injection.

  • Instrumentation : HPLC with a UV detector.

  • Column : Waters C18 (250 × 4.6mm; 5µm).

  • Mobile Phase : A mixture of buffer (pH 3.5) and methanol in a 95:5 ratio.

  • Flow Rate : 1.5 mL/min.

  • Detection : UV at 210 nm.

  • Sample Preparation :

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve a known concentration.

    • Perform sonication for 5 minutes to ensure complete dissolution.

    • Dilute the solution to the desired concentration with the mobile phase.

    • Filter the final solution through a 0.22 µm Nylon filter before injection.

Method 3: HPLC with Fluorescence Detection

This method is based on the analysis of thiamine and its phosphate esters in biological tissues, involving a pre-column derivatization step to form a fluorescent compound.[5]

  • Instrumentation : HPLC with a fluorescence detector.

  • Column : C18 column.

  • Mobile Phase : An equimolar buffer solution of 0.14 M NaH₂PO₄·H₂O and Na₂HPO₄·7H₂O with methanol (70:30, v/v), pH 7.0, plus 0.1% TEA.[5] The mobile phase should be filtered and degassed before use.[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Detection : Excitation at 367 nm and emission at 435 nm.[5]

  • Sample Preparation and Derivatization :

    • Homogenize the sample in 10% Trichloroacetic acid (TCA) for protein precipitation.[5]

    • Centrifuge the homogenate at 10,000 ×g for 15 minutes at 4°C.[5]

    • Filter the supernatant and wash it with diethyl ether to remove TCA.[5]

    • To 150 µL of the supernatant, add 150 µL of freshly prepared potassium ferricyanide in 15% (w/v) sodium hydroxide.[5]

    • Vortex the sample and analyze it after 1 minute at room temperature.[5]

Method 5: LC-MS/MS

This method is a highly sensitive and selective approach for the simultaneous measurement of Vitamin B1 and B6 in whole blood.[6]

  • Instrumentation : LC-MS/MS system.

  • Sample Preparation : Protein precipitation of whole blood samples.

  • Chromatographic Separation : Reversed-phase HPLC.

  • Detection : Tandem mass spectrometry, which allows for the specific detection and quantification of the target analyte.

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate (5 min) dissolve->sonicate dilute Dilute to Concentration sonicate->dilute filter Filter (0.22 µm) dilute->filter hplc RP-HPLC System (C18 Column) filter->hplc uv UV Detection (210 nm) hplc->uv data Data Analysis uv->data Data Acquisition

HPLC-UV Experimental Workflow

HPLC_Fluorescence_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis homogenize Homogenize in TCA centrifuge Centrifuge (10,000 x g) homogenize->centrifuge supernatant Collect Supernatant centrifuge->supernatant wash Wash with Diethyl Ether supernatant->wash derivatize Add K3[Fe(CN)6] in NaOH wash->derivatize vortex Vortex derivatize->vortex hplc HPLC System (C18 Column) vortex->hplc fluorescence Fluorescence Detection (Ex: 367 nm, Em: 435 nm) hplc->fluorescence data Data Analysis fluorescence->data Data Acquisition LCMS_Workflow start Whole Blood Sample prep Protein Precipitation start->prep lc Liquid Chromatography (Reversed-Phase) prep->lc ms1 Mass Spectrometry (Ionization) lc->ms1 ms2 Tandem MS (MS/MS) (Fragmentation & Detection) ms1->ms2 end Quantification ms2->end

References

Safety Operating Guide

Proper Disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a key intermediate in various synthetic and biochemical pathways.

This compound, also known as Grewe diamine, is classified as causing severe skin burns and eye damage. Adherence to strict disposal protocols is crucial to mitigate risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, eye protection, and face protection. Work should be conducted in a well-ventilated area, and inhalation of any dust or vapors must be avoided[1][2]. An accessible safety shower and eye wash station are mandatory[1].

Quantitative Safety Data Summary

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCorrosionDangerH314: Causes severe skin burns and eye damage
Serious Eye DamageCorrosionDangerH314: Causes severe skin burns and eye damage

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved waste disposal plant. This may involve incineration by a licensed chemical destruction facility[3].

1. Waste Collection and Storage:

  • Leave the chemical in its original, clearly labeled container.
  • Do not mix with other waste materials.
  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[2][4].
  • Keep the container tightly closed and locked up[2].

2. Handling Spills and Contaminated Materials:

  • In case of a spill, prevent further leakage if it is safe to do so[1][3].
  • Absorb spills with an inert, non-combustible material like diatomite or universal binders[1].
  • Collect the absorbed material and any contaminated soil into a suitable, closed container for disposal[1][3].
  • Wash the spill area thoroughly.
  • Contaminated clothing should be removed immediately and washed before reuse[3].

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant[2].
  • All disposal activities must be in accordance with national, regional, and local regulations.
  • Do not allow the product to enter drains, water courses, or the soil[1][3].

4. Empty Container Disposal:

  • Handle uncleaned, empty containers in the same manner as the product itself.
  • Containers may be triple-rinsed (or equivalent) and then offered for recycling or reconditioning. Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill, if local regulations permit[3].

Disposal Workflow

Disposal Workflow for this compound A Start: Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the container empty? B->C D Leave in Original Container Do Not Mix Wastes C->D No E Triple Rinse Container (if permissible) C->E Yes F Store Securely for Pickup (Cool, Dry, Ventilated Area) D->F G Dispose of Rinsate as Chemical Waste E->G H Dispose of Container (Recycle or Landfill per regulations) E->H I Arrange for Pickup by Licensed Waste Disposal Service F->I J End: Complete Disposal Documentation I->J

Caption: Decision workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-(Aminomethyl)-2-methylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3). Adherence to these procedures is essential for ensuring a safe laboratory environment.

I. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact. The compound is known to cause severe skin burns and eye damage.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene) and a lab coat or chemical-resistant suit are required. Ensure gloves are inspected for integrity before each use.
Respiratory Protection If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Footwear Closed-toe shoes are mandatory. For larger quantities or in case of a spill, chemical-resistant boots are recommended.

II. Operational Plan: Safe Handling Procedures

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

Standard Operating Procedure:

  • Preparation: Before handling, review the Safety Data Sheet (SDS). Ensure all necessary PPE is available and in good condition.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the solid, add it slowly to the solvent to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Personal Hygiene:

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

    • Do not eat, drink, or smoke in the laboratory.

III. Spill Response Plan

In the event of a spill, follow these procedures promptly and safely.

Workflow for a Solid Chemical Spill

Spill_Response A Assess the Spill (Size and Location) B Evacuate Immediate Area (If necessary) A->B C Don Appropriate PPE (Gloves, Goggles, Respirator) B->C D Contain the Spill (Prevent spreading) C->D E Gently Cover with Absorbent Material (e.g., vermiculite, sand) D->E F Carefully Sweep or Scoop Up (Avoid creating dust) E->F G Place in a Labeled, Sealable Container (For hazardous waste) F->G H Decontaminate the Area (Wipe with a suitable solvent, followed by soap and water) G->H I Dispose of Contaminated Materials (As hazardous waste) H->I J Report the Spill (To lab supervisor/safety officer) I->J

Caption: Logical workflow for responding to a solid chemical spill.

IV. Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Collection and Storage:

  • Solid Waste: Collect solid waste, including contaminated gloves, absorbent materials, and weighing papers, in a clearly labeled, sealed container designated for hazardous solid waste.

  • Liquid Waste: Collect solutions in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials.

Disposal Procedure:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this chemical down the drain or in the regular trash.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

V. Quantitative Data

The following table summarizes key quantitative data for this compound.

ParameterValue
CAS Number 95-02-3
Molecular Formula C₆H₁₀N₄
Molecular Weight 138.17 g/mol
Occupational Exposure Limits No specific occupational exposure limit values have been established.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.